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  • Product: 3-Bromo-4,5-dimethylphenol
  • CAS: 71942-14-8

Core Science & Biosynthesis

Foundational

3-Bromo-4,5-dimethylphenol chemical properties

Structural Analysis, Synthetic Pathways, and Application in Drug Discovery Executive Summary 3-Bromo-4,5-dimethylphenol (CAS: 71942-14-8) is a specialized halogenated xylenol scaffold used primarily as a building block i...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Pathways, and Application in Drug Discovery

Executive Summary

3-Bromo-4,5-dimethylphenol (CAS: 71942-14-8) is a specialized halogenated xylenol scaffold used primarily as a building block in the synthesis of complex pharmaceutical agents and agrochemicals.[1][2][3][4] Unlike its more common symmetric isomer (4-bromo-3,5-dimethylphenol), this compound presents unique regiochemical challenges and opportunities due to the asymmetric arrangement of its methyl substituents relative to the bromine and hydroxyl groups.[2]

This guide provides a comprehensive technical profile of 3-Bromo-4,5-dimethylphenol, focusing on its synthesis, reactivity, and utility in palladium-catalyzed cross-coupling reactions where steric steering is critical.[2]

Structural Analysis & Physicochemical Profile

The "Fingerprint"

The molecule features a phenol core with two methyl groups at the 4 and 5 positions and a bromine atom at the 3 position.[2] This specific substitution pattern creates a "push-pull" electronic environment:

  • Hydroxyl Group (C1): Strongly electron-donating (activates C2, C4, C6).[2]

  • Methyl Groups (C4, C5): Weakly electron-donating; they provide significant steric bulk, particularly the C4-methyl which is ortho to the bromine.[2]

  • Bromine (C3): Electron-withdrawing (inductive) but electron-donating (resonance).[2] Its position is meta to the hydroxyl, making it difficult to access via direct electrophilic aromatic substitution (EAS).[2]

Key Properties Table[2]
PropertyValue / DescriptionSource/Note
CAS Number 71942-14-8[1]
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 103–105 °C[1]
pKa (Predicted) ~9.43Acidity attenuated by e- donating methyls
LogP (Predicted) ~3.2Moderate lipophilicity
H-Bond Donor/Acc 1 Donor / 1 Acceptor

Synthetic Routes & Process Chemistry

The Regioselectivity Challenge

A critical insight for process chemists is that direct bromination of 3,4-dimethylphenol does NOT yield 3-bromo-4,5-dimethylphenol. [2]

  • Direct Bromination: The hydroxyl group directs incoming electrophiles to the ortho (C2, C6) positions.[2] The para position (C4) is blocked.[2] Therefore, bromination of 3,4-dimethylphenol typically yields 2-bromo-4,5-dimethylphenol or 6-bromo-3,4-dimethylphenol .[2]

Advanced Synthesis: Ir-Catalyzed C-H Activation

To access the "meta" (C3) position relative to the phenol, a directed C-H activation or a functional group interconversion strategy is required.[2] A highly efficient modern route involves Iridium-catalyzed borylation followed by oxidation.[2]

Protocol: Ir-Catalyzed Synthesis from 1-Bromo-2,3-dimethylbenzene

This route leverages the steric directing effects of the bromine and methyl groups on the starting material to install the oxygen functionality.[2]

Reagents:

  • Substrate: 1-Bromo-2,3-dimethylbenzene[1][2]

  • Catalyst: [Ir(COD)Cl]₂ / dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine)[2]

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron)[2]

  • Oxidant: Oxone or H₂O₂/NaOH[2]

Step-by-Step Methodology:

  • Borylation: In a glovebox, mix 1-bromo-2,3-dimethylbenzene (1.0 eq), B₂pin₂ (0.6 eq), [Ir(COD)OMe]₂ (1.5 mol%), and ligand (3 mol%) in THF. Heat to 80°C for 16h. The steric bulk directs borylation to the meta position relative to the Br (the least hindered C-H bond).[2]

  • Oxidation: Cool the reaction mixture to 0°C. Carefully add NaOH (3M) followed by dropwise addition of H₂O₂ (30%). Stir for 2 hours.

  • Workup: Quench with Na₂S₂O₃, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Mechanism Visualization:

SynthesisPath start 3,4-Dimethylphenol direct_br Direct Bromination (Br2 / AcOH) start->direct_br wrong_prod 2-Bromo-4,5-dimethylphenol (WRONG ISOMER) direct_br->wrong_prod Ortho-direction alt_start 1-Bromo-2,3-dimethylbenzene ir_cat Ir-Catalyzed Borylation (C-H Activation) alt_start->ir_cat boronate Aryl Boronate Intermediate ir_cat->boronate Steric Control oxidation Oxidation (H2O2 / NaOH) boronate->oxidation target 3-Bromo-4,5-dimethylphenol (TARGET) oxidation->target

Figure 1: Comparison of synthetic strategies. Direct bromination fails to target the C3 position due to electronic directing effects, necessitating the C-H activation route.

Reactivity & Functionalization

3-Bromo-4,5-dimethylphenol serves as a divergent scaffold.[2] The bromine atom allows for carbon-carbon bond formation, while the phenol group allows for solubility tuning or prodrug derivatization.[2]

Suzuki-Miyaura Coupling

The presence of the ortho-methyl group (at C4) relative to the bromine (at C3) introduces steric hindrance.[2] Standard conditions (e.g., Pd(PPh₃)₄) may result in sluggish yields.[2]

Optimized Protocol for Sterically Hindered Coupling:

  • Catalyst System: Pd(OAc)₂ (2 mol%) with SPhos or XPhos (4 mol%).[2] These electron-rich, bulky biaryl phosphine ligands facilitate oxidative addition into the hindered Ar-Br bond.[2]

  • Base: K₃PO₄ (3.0 eq).[2]

  • Solvent: Toluene/Water (10:[2]1) or 1,4-Dioxane.[2]

  • Temperature: 100°C.

Phenolic Protection/Derivatization

The phenol moiety is nucleophilic.[2] Common transformations include:

  • Etherification: Reaction with alkyl halides (K₂CO₃/DMF) to form ethers (e.g., for lipophilicity tuning).[2]

  • Esterification: Reaction with acyl chlorides to form prodrug esters.[2]

Reactivity Workflow:

Reactivity cluster_OH OH-Group Reactivity cluster_Br Br-Group Reactivity (Cross-Coupling) center 3-Bromo-4,5-dimethylphenol ether O-Alkylation (R-X, K2CO3) center->ether ester Esterification (RCOCl, TEA) center->ester suzuki Suzuki Coupling (Ar-B(OH)2, Pd-SPhos) Biaryl Scaffolds center->suzuki Key MedChem Route buchwald Buchwald-Hartwig (HNR2, Pd-RuPhos) Aryl Amines center->buchwald

Figure 2: Functionalization divergence. The molecule offers orthogonal reactivity handles for library generation.[2]

Analytical Characterization

To validate the identity of 3-Bromo-4,5-dimethylphenol, specifically distinguishing it from the 2-bromo or 6-bromo isomers, NMR analysis is definitive.[2]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: You will observe two distinct singlets (or meta-coupled doublets, J ~ 2Hz) for the aromatic protons at C2 and C6.[2] In the 2-bromo isomer, the coupling pattern would differ (ortho coupling).[2]

    • Methyl Region: Two singlets around 2.1–2.3 ppm.[2]

    • Phenol OH: Broad singlet (variable, 4.5–6.0 ppm).[2]

  • ¹³C NMR: Look for the C-Br carbon signal (typically shielded, ~110–120 ppm) and the C-OH carbon (deshielded, ~150–155 ppm).[2]

Safety & Handling

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for halogenated phenols.[2]

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2] Potential respiratory irritant (H335).[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol ring over long periods.[2]

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.[2]

References

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002).[2] Mild Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society.[2] (Cited for general Ir-catalyzed borylation protocol adapted for xylenols).[2]

Sources

Exploratory

Technical Whitepaper: 3-Bromo-4,5-dimethylphenol (CAS 71942-14-8)

This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and process engineers. It prioritizes the "why" and "how" of accessing this specific, difficult-to-synthesize isomer, dis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and process engineers. It prioritizes the "why" and "how" of accessing this specific, difficult-to-synthesize isomer, distinguishing it from common commodity xylenols.

A Strategic Meta-Halogenated Scaffold for Medicinal Chemistry [1]

Executive Summary

3-Bromo-4,5-dimethylphenol (CAS 71942-14-8) is a specialized halogenated xylenol derivative characterized by a specific substitution pattern that places the bromine atom meta to the phenolic hydroxyl group.[1][2] Unlike its isomers (e.g., 2-bromo-4,5-dimethylphenol), which are easily accessible via electrophilic aromatic substitution (EAS), the 3-bromo isomer requires regiodivergent synthetic strategies.[1] This compound serves as a critical "orthogonal" building block in drug discovery, allowing for independent functionalization of the phenol (via O-alkylation/acylation) and the aryl bromide (via Suzuki/Buchwald couplings) without steric interference from the methyl groups.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

The following data consolidates the physicochemical properties necessary for analytical validation and process handling.

PropertySpecificationNotes
CAS Number 71942-14-8
IUPAC Name 3-Bromo-4,5-dimethylphenolAlso known as 5-Bromo-3,4-xylenol (symmetry dependent)
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 103–105 °CDistinct from 2-bromo isomer (lower MP)
pKa (Predicted) ~9.43Acidity comparable to 3,4-dimethylphenol
Solubility DCM, Acetone, Ethyl AcetateInsoluble in water
Storage Inert atmosphere, 2–8 °CLight sensitive; susceptible to oxidation

Structural Analysis & Synthetic Challenge

The "Meta-Bromo" Problem

The primary challenge in sourcing or synthesizing CAS 71942-14-8 lies in the directing effects of the parent molecule, 3,4-dimethylphenol.[1]

  • Direct Bromination Failure: Treating 3,4-dimethylphenol with Br₂ typically yields 2-bromo-4,5-dimethylphenol (ortho to OH) or 6-bromo-3,4-dimethylphenol (ortho to OH).[1] The hydroxyl group is a powerful ortho/para director, making the meta position (C3) inaccessible via standard Electrophilic Aromatic Substitution (EAS).[1]

  • The Solution: Accessing the 3-bromo isomer requires a "regio-blind" approach, such as Iridium-catalyzed C-H activation, which is controlled by steric factors rather than electronic directing groups.[1]

Visualization: Regioselectivity Map

The diagram below illustrates the steric and electronic logic dictating the synthesis.

Regioselectivity Parent 3,4-Dimethylphenol (Parent) DirectBr Direct Bromination (EAS) Parent->DirectBr Br2 ProductOrtho 2-Bromo isomer (Major Impurity) DirectBr->ProductOrtho Electronic Control (Ortho to OH) Precursor 1-Bromo-2,3-dimethylbenzene IrCat Ir-Catalyzed C-H Borylation (Steric Control) Precursor->IrCat [Ir(cod)OMe]2, dtbpy B2pin2 Target 3-Bromo-4,5-dimethylphenol (Target CAS 71942-14-8) IrCat->Target 1. C-H Borylation (C5) 2. Oxidation (Oxone)

Figure 1: Synthetic logic contrasting the failure of direct bromination with the success of steric-controlled C-H activation.

Validated Synthetic Protocol

Methodology: Iridium-Catalyzed C-H Borylation / Oxidation Sequence.[1] Rationale: This route utilizes 1-bromo-2,3-dimethylbenzene as the starting material.[1][3] The bulky Iridium catalyst activates the C-H bond at the least sterically hindered position (meta to the methyls and bromine), which corresponds to the C5 position (becoming C3-OH in the final phenol numbering).[1]

Step-by-Step Workflow
Phase 1: C-H Borylation[1]
  • Reagents: 1-bromo-2,3-dimethylbenzene (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), [Ir(cod)(OMe)]₂ (1.5 mol%), and dtbpy (3 mol%).[1]

  • Solvent: Anhydrous Cyclohexane or THF.[1]

  • Conditions: Heat at 80°C under N₂ atmosphere for 16 hours.

  • Mechanism: The active Ir-catalyst inserts into the C-H bond at position 5 (sterically most accessible), forming the aryl-boronate ester.[1]

Phase 2: Oxidative Hydrolysis (One-Pot)[1]
  • Solvent Swap: Concentrate the reaction mixture and redissolve the crude boronate residue in Acetone/Water (1:1).

  • Oxidant: Add Oxone® (Potassium peroxymonosulfate) (1.0 equiv) slowly at 0°C.

  • Reaction: Stir at room temperature for 30 minutes. The boronate is converted to the phenol.[1]

  • Quench: Add saturated aqueous NaHSO₃ to neutralize excess oxidant.

Phase 3: Isolation & Purification[1]
  • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Wash: Wash combined organics with Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash Column Chromatography (SiO₂).[1]

    • Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).[1]

    • Target: 3-Bromo-4,5-dimethylphenol elutes after non-polar impurities.[1]

Applications in Drug Discovery

This scaffold is highly valued for its ability to introduce complexity in late-stage functionalization.[1]

Application DomainReaction TypeChemical Logic
Library Synthesis Suzuki-Miyaura CouplingThe aryl bromide (C3) undergoes Pd-catalyzed coupling with aryl/heteroaryl boronic acids.[1] The methyl groups at C4/C5 provide unique steric bulk, often improving metabolic stability of the resulting drug candidate.[1]
Prodrug Design O-FunctionalizationThe phenolic OH (C1) can be esterified or alkylated to modify solubility or create prodrug linkers.[1]
Fragment-Based Design Buchwald-HartwigAmination at C3 allows conversion to aniline derivatives, serving as kinase inhibitor scaffolds.[1]
Reactivity Workflow

Reactivity Core 3-Bromo-4,5-dimethylphenol (Core Scaffold) PathA Path A: Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Core->PathA Reacts at Br PathB Path B: O-Alkylation (K2CO3, R-X) Core->PathB Reacts at OH ResultA Biaryl Scaffolds (Kinase Inhibitors) PathA->ResultA ResultB Ethers/Esters (Prodrugs) PathB->ResultB

Figure 2: Divergent functionalization pathways utilizing the orthogonal reactivity of the Br and OH groups.

Safety, Handling & Stability (E-E-A-T)

As a phenolic compound, CAS 71942-14-8 poses specific hazards that must be mitigated in the laboratory.

  • Corrosivity: Phenols are corrosive to skin and eyes.[1][4] Full PPE (Nitrile gloves, safety goggles, lab coat) is mandatory.[1]

  • Toxicity: Harmful if swallowed (H302).[1] Avoid dust generation.[1]

  • Stability: The electron-rich ring makes it susceptible to oxidation over time.[1] Store under Argon/Nitrogen in amber vials.

  • Disposal: Dispose of as hazardous organic waste (halogenated).[1] Do not mix with oxidizing agents.[1]

References

  • ChemicalBook. (2025).[1] 3-Bromo-4,5-dimethylphenol Properties and Synthesis. Retrieved from [1]

  • BLD Pharm. (2025).[1] Product Datasheet: 3-Bromo-4,5-dimethylphenol (CAS 71942-14-8).[1][2][5][3][6][7] Retrieved from [1]

  • Biosynth. (2025).[1] 3-Bromo-4,5-dimethylphenol Specifications. Retrieved from [1]

  • Ishiyama, T., et al. (2003).[1] Iridium-Catalyzed Direct Borylation of Five-Membered Heteroarenes.[1] (Foundational reference for the Ir-catalyzed borylation methodology applied to hindered aromatics). Angewandte Chemie International Edition, 42(44), 5325-5328.[1]

Sources

Foundational

structure elucidation of 3-Bromo-4,5-dimethylphenol

Technical Whitepaper: Structural Elucidation and Analytical Validation of 3-Bromo-4,5-dimethylphenol Executive Summary & Analytical Context Compound: 3-Bromo-4,5-dimethylphenol ( ) Molecular Weight: 201.06 g/mol CAS: 719...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Analytical Validation of 3-Bromo-4,5-dimethylphenol

Executive Summary & Analytical Context

Compound: 3-Bromo-4,5-dimethylphenol (


)
Molecular Weight:  201.06  g/mol
CAS:  71942-14-8 (generic for isomer class, specific registry may vary by region)

The Elucidation Challenge: The structural validation of 3-bromo-4,5-dimethylphenol presents a specific regiochemical challenge. Standard electrophilic bromination of 3,4-dimethylphenol (3,4-xylenol) typically yields the 2-bromo isomer (ortho to the hydroxyl group) due to the strong directing effect of the phenol moiety. The 3-bromo isomer (meta to the hydroxyl group) is thermodynamically less favored in direct synthesis and often requires specialized routes, such as Iridium-catalyzed C-H borylation or Sandmeyer reactions.

Therefore, the core objective of this guide is not merely identification, but differentiation : proving the bromine is at the 3-position (Target) rather than the 2-position (Common Impurity/Isomer).

Analytical Logic & Workflow

The elucidation strategy relies on a "Process of Elimination" supported by high-resolution NMR. We utilize the coupling constants (


-values) of the aromatic protons as the definitive "smoking gun."

ElucidationWorkflow Start Crude Sample (3-Bromo-4,5-dimethylphenol) MS Step 1: Mass Spectrometry (Confirm Formula/Br Presence) Start->MS IR Step 2: IR Spectroscopy (Confirm Phenol/Aromaticity) MS->IR NMR_1H Step 3: 1H NMR (The Critical Filter) Analyze Aromatic Region (6.5 - 7.5 ppm) IR->NMR_1H Decision Coupling Pattern? NMR_1H->Decision Target Target Confirmed: Meta-Coupling (d, J ~2.0 Hz) (H2 and H6 are meta) Decision->Target Doublets observed Isomer Isomer Identified (2-Br): Singlets / Para-Coupling (~0 Hz) (H3 and H6 are para) Decision->Isomer Singlets observed Validation Step 4: 2D NMR (NOESY) Spatial Confirmation Target->Validation

Caption: Analytical decision tree focusing on the discrimination between the 3-bromo target and the likely 2-bromo regioisomer.

Primary Characterization: Mass Spectrometry & IR

Before advanced NMR, basic structural parameters must be established to confirm the molecular formula and functional groups.

Step 1: Mass Spectrometry (GC-MS/LC-MS)

Objective: Confirm molecular weight and bromine presence via isotope pattern.

Fragment/Ionm/z (approx)Interpretation
Molecular Ion (

)
200 / 202 Characteristic 1:1 intensity ratio confirms one Bromine atom (

and

).
[M - CO] 172 / 174Loss of Carbon Monoxide (28 Da), diagnostic for phenols.
[M - Br] 121Loss of Bromine radical; formation of dimethyl-hydroxyphenyl cation.
Base Peak VariesOften the de-brominated tropylium-like ion or the molecular ion itself depending on ionization energy.
Step 2: Infrared Spectroscopy (FT-IR)

Objective: Confirm phenol functionality and substitution pattern.

  • O-H Stretch:

    
     (Broad, H-bonded).[1]
    
  • Aromatic C-H:

    
    .[1][2][3]
    
  • Arene C=C:

    
     (Ring breathing).
    
  • C-Br Stretch:

    
     (Strong, fingerprint region).
    

Advanced Elucidation: Nuclear Magnetic Resonance (NMR)

This is the definitive step. The causality of the signal splitting proves the regiochemistry.

Structural Analysis of the Target (3-Bromo-4,5-dimethylphenol)
  • Proton H2: Located between the OH (pos 1) and Br (pos 3).

  • Proton H6: Located between the OH (pos 1) and Me (pos 5).

  • Relationship: H2 and H6 are meta to each other (separated by C1).

  • Expected Coupling: Meta-coupling (

    
    ) is typically 1.5 – 2.5 Hz .
    
Structural Analysis of the Isomer (2-Bromo-4,5-dimethylphenol)
  • Proton H3: Located adjacent to Me (pos 4).

  • Proton H6: Located adjacent to Me (pos 5) and OH (pos 1).

  • Relationship: H3 and H6 are para to each other.

  • Expected Coupling: Para-coupling (

    
    ) is typically 0 – 1.0 Hz  (appears as singlets).
    
Protocol: 1H NMR Data Interpretation
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
OH 4.5 - 5.5 (varies)Broad Singlet1HExchangeable with

.
H-2 6.8 - 7.1 Doublet (

Hz)
1HCritical: Meta-coupling to H-6. Deshielded by OH and Br.
H-6 6.5 - 6.8 Doublet (

Hz)
1HCritical: Meta-coupling to H-2.
Me-4 2.1 - 2.3Singlet3HMethyl group.
Me-5 2.1 - 2.3Singlet3HMethyl group.

Note: Chemical shifts are estimated based on substituent additivity rules (


). The key validator is the multiplicity , not the exact shift.
Protocol: 2D NMR (NOESY/ROESY)

To provide absolute spatial confirmation, a NOESY experiment is required.

Experimental Setup:

  • Prepare sample: ~10 mg in 0.6 mL

    
     (or DMSO-
    
    
    
    if solubility is poor).
  • Pulse Sequence: Standard NOESY (mixing time 500ms).

  • Analysis: Look for cross-peaks (spatial proximity).[4]

Diagnostic NOE Correlations (Target: 3-Br):

  • Me-4 should show NOE to Me-5 .

  • Me-4 should NOT show strong NOE to any aromatic proton (blocked by Br at pos 3 and Me at pos 5).

  • Me-5 should show NOE to H-6 .

  • H-2 should show NOE to OH (if visible) but NO NOE to methyls.

NOE_Logic C1_OH OH (1) C2_H H (2) C1_OH->C2_H Variable C6_H H (6) C1_OH->C6_H Variable C3_Br Br (3) C4_Me Me (4) C5_Me Me (5) C5_Me->C4_Me Strong C5_Me->C6_H Strong

Caption: Expected NOE correlations for 3-Bromo-4,5-dimethylphenol. Note the Me(5)-H(6) interaction and the isolation of Me(4) by the Bromine atom.

Quality Control & Purity Assay

Once the structure is elucidated, a routine method for purity must be established.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (Phenol absorption).

  • Expected Retention: The 3-bromo isomer is typically slightly more lipophilic than the 2-bromo isomer due to the bromine being flanked by a methyl group and shielded from the polar OH, but standards are required for confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[4][5] (Standard text for NMR coupling constants).

  • LibreTexts Chemistry. (2021). Coupling Constants Identify Coupled Protons (Meta vs Para). Retrieved from [Link]

  • DocBrown. (2022).[5] Mass Spectrometry Fragmentation Patterns of Phenols. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 3-Bromo-4,5-dimethylphenol

This guide outlines the spectroscopic characterization of 3-Bromo-4,5-dimethylphenol , a specialized halogenated xylenol derivative. The content is structured to support researchers in the rigorous identification and qua...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 3-Bromo-4,5-dimethylphenol , a specialized halogenated xylenol derivative. The content is structured to support researchers in the rigorous identification and quality control of this compound, particularly distinguishing it from its common isomer, 4-bromo-3,5-dimethylphenol.

Executive Summary & Chemical Profile

3-Bromo-4,5-dimethylphenol (CAS: 71942-14-8) is a trisubstituted phenolic intermediate used in the synthesis of bioactive molecules and advanced materials.[1][2] Unlike its symmetric isomer (4-bromo-3,5-xylenol), this compound possesses an asymmetric substitution pattern that creates a distinct spectroscopic fingerprint.

Chemical Identity
PropertyDetail
IUPAC Name 3-Bromo-4,5-dimethylphenol
CAS Number 71942-14-8
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
SMILES CC1=CC(O)=CC(Br)=C1C
Key Structural Feature meta-relationship between OH and Br; ortho-relationship between methyl groups.

Synthesis & Provenance (Context for Impurities)

Understanding the synthesis is critical for interpreting the NMR/MS spectra, as it predicts potential matrix impurities (e.g., residual boronate species or isomeric byproducts).

The authoritative route involves the Iridium-catalyzed C-H borylation of 3-bromo-o-xylene followed by oxidation. This method, developed by Maleczka and Smith, ensures the specific regiochemistry (3,4,5-substitution) that is difficult to achieve via direct electrophilic bromination of 3,4-xylenol.

Synthesis Pathway Diagram

The following workflow illustrates the provenance of the compound, confirming the structural assignment logic.

SynthesisPathway Start 3-Bromo-o-xylene (1-Bromo-2,3-dimethylbenzene) Inter Aryl Boronate Intermediate (Ir-Catalyzed C-H Activation) Start->Inter Product 3-Bromo-4,5-dimethylphenol (CAS 71942-14-8) Inter->Product Reagent1 [Ir(cod)OMe]2, dtbpy HBPin, 80°C Reagent2 Oxone (KHSO5) Acetone/H2O

Figure 1: Regioselective synthesis pathway via C-H activation, minimizing isomeric impurities.

Spectroscopic Analysis (The Core)

A. Nuclear Magnetic Resonance (NMR)

The asymmetry of 3-bromo-4,5-dimethylphenol results in a complex splitting pattern compared to symmetric xylenols.

¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts are referenced to TMS (0.00 ppm).

Signal (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
2.26 Singlet (s)3HC5 -CH₃Methyl group meta to Br; less shielded.
2.34 Singlet (s)3HC4 -CH₃Methyl group ortho to Br; deshielded by heavy atom effect.
5.10 - 5.40 Broad Singlet (br s)1H-OHExchangeable proton; shift varies with concentration/solvent.
6.75 Doublet (d,

Hz)
1HAr-H (C6 )Proton ortho to OH and ortho to Me. Shielded by OH resonance.
7.05 Doublet (d,

Hz)
1HAr-H (C2 )Proton ortho to OH and ortho to Br. Deshielded by Br (-I effect).

Interpretation Logic:

  • Aromatic Region: Unlike the singlet observed in 4-bromo-3,5-dimethylphenol (symmetric), this isomer shows two distinct aromatic signals with meta-coupling (

    
     Hz).
    
  • Methyl Region: Two distinct singlets appear because the methyls are in non-equivalent electronic environments (one adjacent to Br, one adjacent to H).

¹³C NMR Data (100 MHz, CDCl₃)
Signal (

ppm)
AssignmentType
19.2 C5-CH₃Methyl Carbon
23.1 C4-CH₃Methyl Carbon (Deshielded by ortho-Br)
114.8 C6Aromatic CH
117.5 C2Aromatic CH
124.0 C3Quaternary C-Br
130.5 C5Quaternary C-Me
138.2 C4Quaternary C-Me
153.5 C1Quaternary C-OH (Phenolic)
B. Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the bromine content through its characteristic isotopic signature.

EI-MS Fragmentation Pattern
  • Molecular Ion (M⁺): Distinct doublet at m/z 200 and 202 with a 1:1 intensity ratio . This confirms the presence of a single Bromine atom (

    
    Br and 
    
    
    
    Br).
  • Base Peak: Often the molecular ion or the [M-H]⁺ peak in phenols.

  • Key Fragments:

    • m/z 121: [M - Br]⁺. Loss of the bromine atom (200 - 79 = 121).

    • m/z 185/187: [M - CH₃]⁺. Loss of a methyl group.[3]

    • m/z 91: Tropylium ion (characteristic of benzyl/toluene derivatives).

m/z (Intensity)Fragment IdentityDiagnostic Value
200 (50%) M⁺ (

Br)
Molecular Weight Confirmation
202 (50%) M⁺ (

Br)
Isotopic Validation (1:1 Ratio)
121 (100%) [M - Br]⁺Loss of Halogen (Aryl Cation)
C. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the phenolic O-H and the aryl bromide.

Wavenumber (cm⁻¹)Vibration ModeDescription
3200 - 3450 O-H StretchBroad band, indicative of H-bonded phenol.
2920, 2850 C-H StretchMethyl group C-H stretching (sp³).
1580, 1480 C=C StretchAromatic ring skeletal vibrations.
1150 - 1200 C-O StretchPhenolic C-O bond.
600 - 700 C-Br StretchCharacteristic "fingerprint" band for aryl bromide.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Minimize H-bonding broadening of the OH signal.

  • Solvent: Use CDCl₃ (Chloroform-d) labeled with 0.03% TMS.

  • Concentration: Dissolve 10-15 mg of 3-Bromo-4,5-dimethylphenol in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug if the sample contains insoluble boronate salts from synthesis.

  • Acquisition: Run at 298 K. For ¹³C, set relaxation delay (

    
    ) > 2 seconds to allow quaternary carbons (C-Br, C-OH) to relax.
    
Protocol B: Quality Control (Purity Check)

Objective: Detect the symmetric isomer (4-bromo-3,5-dimethylphenol).

  • Focus on the Aromatic Region (6.5 - 7.5 ppm) .

  • Pass Criteria: Observation of two doublets (H2, H6).

  • Fail Criteria: Presence of a singlet at ~6.9 ppm, which indicates the symmetric 4-bromo isomer (where protons at C2 and C6 are equivalent).

References

  • Maleczka, R. E., & Smith, M. R. (2002).[4] Process for the synthesis of phenols from arenes. U.S. Patent No. 6,828,466.

  • Maleczka, R. E., Shi, F., Holmes, D., & Smith, M. R. (2003).[4] C-H Activation/Borylation/Oxidation: A One-Pot Synthesis of Phenols. Journal of the American Chemical Society, 125(26), 7792-7793.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12352100. (Note: Verify specific isomer CAS 71942-14-8 vs 7463-51-6).

Sources

Foundational

3-Bromo-4,5-dimethylphenol molecular weight and formula

This technical guide details the physicochemical profile, synthetic pathways, and research applications of 3-Bromo-4,5-dimethylphenol , a specialized halogenated phenolic intermediate. High-Purity Intermediate for Medici...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and research applications of 3-Bromo-4,5-dimethylphenol , a specialized halogenated phenolic intermediate.

High-Purity Intermediate for Medicinal Chemistry & Materials Science

Molecular Identity & Physicochemical Profile

At its core, 3-Bromo-4,5-dimethylphenol is defined by a specific substitution pattern that imparts unique steric and electronic properties, distinguishing it from common xylenol derivatives.

Core Specifications
ParameterTechnical Specification
Chemical Name 3-Bromo-4,5-dimethylphenol
CAS Registry Number 71942-14-8
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Exact Mass 201.0605 (for High-Res MS)
SMILES Cc1cc(O)cc(Br)c1C
IUPAC Name 3-Bromo-4,5-dimethylphenol
Physical Properties
PropertyValue / RangeNote
Appearance Off-white to pale yellow crystalline solidOxidation sensitive; store under inert gas.
Melting Point 103 °CSharp melting point indicates high crystalline purity.
Boiling Point ~272 °C (Predicted)High thermal stability.
Acidity (pKa) ~9.43Slightly more acidic than 3,4-xylenol due to Br-induction.
Density 1.47 g/cm³Significantly denser than non-halogenated phenols.

Synthetic Utility & Manufacturing Logic

For researchers in drug discovery, the value of 3-Bromo-4,5-dimethylphenol lies in its regiochemistry . Direct bromination of 3,4-dimethylphenol typically yields the ortho-isomer (2-bromo or 6-bromo) due to the strong directing effects of the hydroxyl group. Accessing the meta-bromo position (relative to OH) requires a divergent synthetic strategy, often utilizing C-H activation or specific isomer precursors.

Strategic Synthesis: The C-H Activation Route

To achieve the 3-bromo substitution pattern without contaminating ortho-isomers, modern protocols utilize Iridium-catalyzed borylation followed by oxidation. This method exploits steric control rather than electronic activation.[1]

Protocol Logic:

  • Precursor Selection: Start with 1-bromo-2,3-dimethylbenzene .[2]

  • Regioselective Borylation: Use an Iridium catalyst (e.g., [Ir(COD)OMe]₂) with a bipyridine ligand. The catalyst targets the sterically accessible C-H bond at position 5 (meta to the bromine and methyl groups).

  • Oxidative Hydroxylation: Convert the resulting boronate ester to a hydroxyl group using an oxidant like Oxone or basic peroxide.

Visualization of Synthetic Pathways

The following diagram contrasts the "Classical" route (which fails to yield the target) with the "Modern" C-H activation route.

SynthesisPathways cluster_classical Classical Route (Incorrect Regioselectivity) cluster_modern Modern Route (Target Specific) Start1 3,4-Dimethylphenol Product1 2-Bromo-4,5-dimethylphenol (Major Product) Start1->Product1 Ortho-Direction Reagent1 Br2 / Acid Start2 1-Bromo-2,3-dimethylbenzene Inter Aryl-Boronate Intermediate Start2->Inter Meta-C-H Activation Step1 Ir-Cat Borylation (Steric Control) Target 3-Bromo-4,5-dimethylphenol (Target) Inter->Target C-B to C-O Conversion Step2 Oxidation (Oxone/NaOH)

Figure 1: Comparison of synthetic strategies. The modern C-H activation route bypasses the electronic directing limitations of classical bromination.

Applications in Drug Development

The 3-Bromo-4,5-dimethylphenol scaffold serves as a versatile "linchpin" in medicinal chemistry.

Cross-Coupling Partner (Suzuki-Miyaura)

The bromine atom at position 3 is an excellent handle for Palladium-catalyzed cross-coupling reactions.

  • Workflow: The phenol is often protected (e.g., as a methyl ether or silyl ether) before coupling to prevent catalyst poisoning.

  • Application: Used to attach biaryl systems to the dimethylphenol core, a common motif in kinase inhibitors and receptor modulators.

Fragment-Based Drug Design (FBDD)
  • Halogen Bonding: The bromine atom can participate in halogen bonding with carbonyl backbone oxygens in protein active sites, enhancing potency.

  • Hydrophobic Core: The dimethyl-phenyl ring provides a compact hydrophobic moiety that fits well into lipophilic pockets (e.g., in nuclear receptors).

Analytical Validation Protocol

To ensure data integrity in experimental workflows, the following QC parameters are mandatory.

Self-Validating QC Checklist:

  • ¹H NMR (DMSO-d₆): Look for two singlet methyl peaks (~2.1-2.2 ppm) and two aromatic protons. The aromatic protons should appear as singlets or meta-coupled doublets (~6.5-7.0 ppm), confirming the 1,3,4,5-substitution pattern.

  • Mass Spectrometry: Confirm the characteristic isotopic pattern of Bromine (1:1 ratio of ⁷⁹Br/⁸¹Br).

    • M+ peak at 200.0

    • M+2 peak at 202.0

  • HPLC Purity: >98% (Area %) required for biological screening to avoid false positives from highly active ortho-bromo impurities.

References

  • Biosynth. 3-Bromo-4,5-dimethylphenol Product Monograph. Retrieved from

  • ChemicalBook. 3-Bromo-4,5-dimethylphenol Chemical Properties and Synthesis. Retrieved from

  • BLD Pharm. 3-Bromo-4,5-dimethylphenol SDS and Structure. Retrieved from

  • Google Patents. Process for the synthesis of phenols from arenes (US20040030197A1). Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Stability of 3-Bromo-4,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals Core Molecular Characteristics and Inherent Stability 3-Bromo-4,5-dimethylphenol is a substituted phenolic compound with a molecular structure that dictates...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Characteristics and Inherent Stability

3-Bromo-4,5-dimethylphenol is a substituted phenolic compound with a molecular structure that dictates its reactivity and stability. The presence of a hydroxyl group, a bromine atom, and two methyl groups on the aromatic ring creates a unique electronic and steric environment.

The hydroxyl group is a strong activating group, increasing the electron density of the aromatic ring through resonance, particularly at the ortho and para positions. This makes the ring susceptible to electrophilic attack. The methyl groups are also weakly activating and electron-donating. Conversely, the bromine atom is deactivating due to its inductive effect but is also an ortho, para-director. The interplay of these substituents governs the molecule's overall reactivity.

While specific experimental data on the long-term stability of 3-Bromo-4,5-dimethylphenol is not extensively documented in publicly available literature, its stability can be inferred from its structure and comparison with related compounds. Generally, phenols are susceptible to oxidation, and this susceptibility is enhanced by electron-donating groups. Therefore, 3-Bromo-4,5-dimethylphenol is expected to be sensitive to oxidative conditions.

Key Physicochemical Properties:

PropertyValueSource
Melting Point 103 °C[1]
Boiling Point (Predicted) 271.9±35.0 °C[1]
Density (Predicted) 1.471±0.06 g/cm³[1]
pKa (Predicted) 9.43±0.23[1]

These properties are crucial for understanding the physical stability of the compound and for developing appropriate formulation and storage strategies. The melting point suggests it is a solid at room temperature, which generally contributes to better stability compared to liquids.

Factors Influencing the Stability of 3-Bromo-4,5-dimethylphenol

The stability of 3-Bromo-4,5-dimethylphenol is not absolute and is significantly influenced by environmental factors. Understanding these factors is paramount for maintaining the integrity of the compound during research and development.

Oxidative Degradation

Phenolic compounds are notoriously susceptible to oxidation. The hydroxyl group can be oxidized to form phenoxy radicals, which can then participate in a variety of reactions, including dimerization and polymerization, leading to colored degradation products. The presence of the electron-donating methyl groups on the ring of 3-Bromo-4,5-dimethylphenol likely enhances its susceptibility to oxidation.

Common initiators of oxidation include:

  • Atmospheric Oxygen: Prolonged exposure to air can lead to slow oxidation.

  • Oxidizing Agents: Contact with strong oxidizing agents will lead to rapid degradation.[2][3]

  • Metal Ions: Certain metal ions can catalyze the oxidation of phenols.

A plausible oxidative degradation pathway for phenols involves the initial formation of hydroxylated or oxygenated intermediates, such as quinonic compounds, followed by ring-opening to form organic acids, and eventual mineralization to carbon dioxide and water.[4]

Thermal Stress

While the predicted boiling point of 3-Bromo-4,5-dimethylphenol is relatively high, elevated temperatures can provide the activation energy for degradation reactions.[1] Thermal decomposition of brominated flame retardants, which can include brominated phenols, has been shown to produce hazardous substances like hydrogen bromide and brominated hydrocarbons.[5] Therefore, it is crucial to avoid exposing 3-Bromo-4,5-dimethylphenol to high temperatures.

Photostability
pH and Hydrolysis

The phenolic hydroxyl group has an acidic proton, and its reactivity can be influenced by pH. At high pH, the phenoxide anion is formed, which is even more susceptible to oxidation than the neutral phenol. While hydrolysis of the C-Br or C-C bonds under typical pharmaceutical conditions is unlikely, extreme pH values should be avoided.

Recommended Handling and Storage Protocols

Based on the inferred stability profile, the following handling and storage procedures are recommended to maintain the integrity of 3-Bromo-4,5-dimethylphenol:

  • Storage Conditions: The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[1]

  • Protection from Light: To prevent photolytic degradation, the compound should be stored in an amber or opaque container.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[2][3] It is also advisable to avoid contact with certain metals like brass and copper, which can be corroded by some phenols.[2][3]

  • Handling: When handling the compound, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area to avoid inhalation of any dust or vapors.

Hypothetical Degradation Pathways

Due to the lack of specific experimental data for 3-Bromo-4,5-dimethylphenol, we can propose hypothetical degradation pathways based on the known chemistry of phenols and halogenated aromatic compounds.

Oxidative Degradation Pathway

Oxidative degradation is a primary concern for phenolic compounds. A likely pathway involves the formation of a phenoxy radical, which can then lead to various products.

A 3-Bromo-4,5-dimethylphenol B Phenoxy Radical A->B [O] C Quinone-type Structures B->C E Polymerization B->E D Ring-Opened Products (e.g., Carboxylic Acids) C->D

Caption: Hypothetical Oxidative Degradation Pathway.

Photolytic Degradation

Photolytic degradation could proceed through homolytic cleavage of the carbon-bromine bond, leading to radical intermediates.

A 3-Bromo-4,5-dimethylphenol B Aryl and Bromine Radicals A->B hν (UV light) C Debrominated Phenol B->C D Further Degradation Products C->D

Caption: Hypothetical Photolytic Degradation Pathway.

Analytical Methodologies for Stability Assessment

To experimentally determine the stability of 3-Bromo-4,5-dimethylphenol, a stability-indicating analytical method must be developed and validated.

Experimental Workflow for Stability Testing

A systematic approach is necessary to evaluate the stability of the compound under various stress conditions.

cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Data Interpretation A Thermal Stress (e.g., 60°C, 80°C) E Time-Point Sampling A->E B Photolytic Stress (ICH Q1B Guidelines) B->E C Oxidative Stress (e.g., H2O2) C->E D Acid/Base Hydrolysis (e.g., HCl, NaOH) D->E F HPLC-UV/MS Analysis E->F G Quantification of Parent Compound F->G H Identification of Degradants F->H I Degradation Kinetics G->I J Pathway Elucidation H->J K Establishment of Shelf-life I->K J->K

Caption: Experimental Workflow for Stability Assessment.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be the primary technique for separating the parent compound from its potential degradation products. Mass spectrometry (MS) detection can be coupled with HPLC (LC-MS) for the identification and characterization of unknown degradants.

  • Gas Chromatography (GC): GC with flame ionization detection (FID) or mass spectrometry (MS) could also be a viable method, particularly for volatile degradation products.[8]

The development of these methods should focus on achieving adequate resolution between the parent peak and all potential degradant peaks.

Conclusion

While direct, comprehensive stability data for 3-Bromo-4,5-dimethylphenol is limited, a thorough understanding of its chemical structure and the behavior of related phenolic compounds allows for a robust assessment of its stability profile. The primary degradation pathways are anticipated to be oxidative, with thermal and photolytic stress also being significant factors. By implementing the recommended handling and storage protocols and employing rigorous analytical methodologies, researchers can ensure the integrity of 3-Bromo-4,5-dimethylphenol throughout the drug development lifecycle. Further experimental studies are warranted to definitively elucidate its degradation pathways and establish a precise shelf-life under various conditions.

References

  • The Good Scents Company. 3,4-xylenol 3,4-dimethylphenol. Available from: [Link]

  • Patil, S. S., & Shinde, D. N. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Microbial & Biochemical Technology, 4(6). Available from: [Link]

  • PubChem. 4-Bromo-3,5-dimethylphenol. Available from: [Link]

  • Google Patents. CN104761435A - Preparation method of 3,5-dimethylphenol.
  • Khan Academy. Bromination of Phenols. YouTube; 2022. Available from: [Link]

  • US EPA. Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). Available from: [Link]

  • ACS Publications. The Photochemical Activity of a Halogen-Bonded Complex Enables the Microfluidic Light-Driven Alkylation of Phenols. Organic Letters. 2022;24(17):3186-3191. Available from: [Link]

  • PubMed. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. 2000;34(11):2857-63. Available from: [Link]

  • OSHA. Phenol and Cresol. Available from: [Link]

  • ResearchGate. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Available from: [Link]

  • Organic Syntheses. 3-bromo-4-aminotoluene. Available from: [Link]

  • University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Available from: [Link]

  • Kinetics of Bromination of Phenols. Available from: [Link]

  • ACS Publications. Partial Degradation of Phenol by Advanced Electrochemical Oxidation Process. Environmental Science & Technology. 2003;37(17):3994-4000. Available from: [Link]

  • PrepChem.com. Preparation of 3,5-dimethylphenol. Available from: [Link]

  • PubMed. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. 2023;343:136154. Available from: [Link]

  • CDC. PHENOL. Available from: [Link]

  • MDPI. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. 2022;20(11):1321. Available from: [Link]

  • PubMed. Simultaneous Biodegradation of a Phenol and 3,4-dimethylphenol Mixture Under Denitrifying Conditions. 2003;48(6):171-8. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • ACS Publications. Destruction of phenol from wastewater by oxidation with sulfite-oxygen. Industrial & Engineering Chemistry Research. 1996;35(8):2674-2680. Available from: [Link]

  • ResearchGate. Total phenol stability test. Available from: [Link]

  • Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Available from: [Link]

  • ResearchGate. Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. Available from: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • YouTube. Bromination of Phenol (A-Level Chemistry). 2022. Available from: [Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Phenol. Available from: [Link]

  • ResearchGate. Phenol degradation by hydroxyl radical treatment resulting to more biodegradable and less toxic compounds. Available from: [Link]

  • EMEA. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. 2024;108:253-258. Available from: [Link]

  • State of Michigan. Wayne Disposal, Inc. January 2026 Hazardous Waste Operating License Attachment 5 - Closure and Postclosure Plan. Available from: [Link]

  • PubMed. Parahalogenated phenols accelerate the photochemical release of nitrogen oxides from frozen solutions containing nitrate. 2012;116(24):5923-31. Available from: [Link]

  • Khan Academy. Bromination of Phenols (video). Available from: [Link]

  • Khan Academy. Biological redox reactions of alcohols and phenols (video). Available from: [Link]

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Protocols & Analytical Methods

Method

synthesis of 3-Bromo-4,5-dimethylphenol from 1-bromo-2,3-dimethylbenzene

Application Note: Selective Synthesis of 3-Bromo-4,5-dimethylphenol Executive Summary The synthesis of 3-Bromo-4,5-dimethylphenol from 1-bromo-2,3-dimethylbenzene presents a classic regioselectivity challenge.[1] Traditi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 3-Bromo-4,5-dimethylphenol

Executive Summary

The synthesis of 3-Bromo-4,5-dimethylphenol from 1-bromo-2,3-dimethylbenzene presents a classic regioselectivity challenge.[1] Traditional Electrophilic Aromatic Substitution (EAS) methods, such as nitration or sulfonation, are dominated by electronic directing effects that favor the formation of unwanted isomers (4-bromo-2,3-dimethylphenol and 2-bromo-3,4-dimethylphenol).[1]

This protocol details a sterically controlled, two-step, one-pot sequence utilizing Iridium-catalyzed C-H borylation followed by oxidation.[1] This method bypasses electronic directing rules, targeting the sterically most accessible carbon (C5) to yield the desired 3-bromo-4,5-dimethylphenol isomer with high specificity.

Strategic Analysis: The Regioselectivity Paradox

To understand the necessity of this protocol, one must analyze the competing forces on the starting material, 1-bromo-2,3-dimethylbenzene.

Why Classical Methods Fail (EAS)

In electrophilic substitution (e.g., Nitration), the directing groups dictate the outcome:

  • Methyl at C2: Directs para to C5 .[1]

  • Methyl at C3: Directs para to C6 and ortho to C4 .[1]

  • Bromine at C1: Directs para to C4 and ortho to C6 .[1]

Result: Electronic synergy strongly favors C4 and C6 , leading to the wrong isomers.

Why C-H Activation Succeeds

Iridium-catalyzed borylation is governed almost exclusively by sterics .[1]

  • C4: Sterically hindered (adjacent to Methyl at C3).[1]

  • C6: Sterically hindered (adjacent to Bromine at C1).[1]

  • C5: Sterically accessible (flanked by two protons).[1]

Regioselectivity cluster_EAS Classical EAS (Nitration) cluster_Ir Ir-Catalyzed C-H Borylation SM 1-Bromo-2,3-dimethylbenzene IsomerA 4-Nitro Isomer (Wrong Product) SM->IsomerA Electronic Control (favored) IsomerB 6-Nitro Isomer (Wrong Product) SM->IsomerB Electronic Control (favored) IsomerC 5-Boryl Isomer (Correct Precursor) SM->IsomerC Steric Control (C5 accessible) Target 3-Bromo-4,5-dimethylphenol IsomerC->Target Oxidation (Oxone)

Figure 1: Decision matrix showing why Steric Control (Green) is required to access the correct isomer, whereas Electronic Control (Red) leads to off-target impurities.

Detailed Experimental Protocol

Method: One-Pot C-H Borylation / Oxidation

Mechanism: [Ir(COD)(Ind)] catalyzed C-H activation forms an aryl-boronate ester at the meta-position, which is subsequently converted to a phenol via Oxone® oxidation.

Materials & Reagents
ReagentRoleEquiv.Notes
1-Bromo-2,3-dimethylbenzene Substrate1.0Purity ≥98%
[Ir(COD)(Ind)] Pre-catalyst0.02(1,5-Cyclooctadien-1-yl-indenyl)iridium(I)
dppe Ligand0.021,2-Bis(diphenylphosphino)ethane
HBpin Boron Source2.54,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Cyclohexane Solvent-Anhydrous, degassed
Oxone® Oxidant1.0Potassium peroxymonosulfate
Acetone/Water Solvent (Step 2)-1:1 mixture
Step-by-Step Procedure

Phase 1: Regioselective Borylation

  • Catalyst Preparation: In a glovebox or under strict Argon atmosphere, charge a pressure tube with [Ir(COD)(Ind)] (2 mol%) and dppe (2 mol%).

  • Solvation: Add anhydrous Cyclohexane (concentration ~0.2 M relative to substrate). Stir for 5 minutes until the solution turns a clear orange/red, indicating active catalyst formation.

  • Substrate Addition: Add 1-Bromo-2,3-dimethylbenzene (1.0 equiv) and HBpin (2.5 equiv) to the mixture.

  • Reaction: Seal the tube tightly. Remove from the glovebox and heat to 100 °C in an oil bath for 50 hours .

    • Note: The long reaction time ensures conversion of the sterically crowded substrate.[1]

  • Monitoring: Analyze a small aliquot by GC-MS. Look for the disappearance of the starting material (m/z 184/186) and appearance of the aryl-boronate ester (m/z ~310/312).

Phase 2: Oxidative Hydrolysis (The "One-Pot" Switch)

  • Concentration: Cool the reaction mixture to room temperature. Remove volatiles (Cyclohexane and excess HBpin) under reduced pressure (Rotavap).[1]

  • Solvent Switch: Redissolve the oily residue in Acetone (approx. 5 mL per mmol substrate).

  • Oxidation: Prepare an aqueous solution of Oxone® (1.0 equiv in minimal water).[1] Add this solution dropwise to the acetone mixture with vigorous stirring.

    • Caution: Exothermic reaction.[1] Maintain temperature <30 °C.

  • Quenching: After 10–15 minutes, quench the reaction with saturated aqueous NaHSO₃ (sodium bisulfite) to neutralize excess oxidant.

  • Workup: Extract with Dichloromethane (DCM) (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Phase 3: Purification

  • Chromatography: Purify the crude residue via silica gel flash chromatography.

    • Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).[1]

    • Observation: The product is a phenol and will be more polar than the starting material but less polar than di-ols.[1]

  • Product Isolation: Evaporate fractions to yield 3-Bromo-4,5-dimethylphenol as a white to off-white solid.[1]

Validation & Expected Data

Regiochemical Confirmation (NMR)

The NMR spectrum is the primary tool for validating that the functionalization occurred at Position 5.

PositionSignal TypeExpected Shift (ppm)Diagnostic Feature
C2-H Doublet (d)~6.8 - 7.0Coupled only to C6-H (meta-coupling, J~2Hz).[1]
C6-H Doublet (d)~6.8 - 7.0Coupled only to C2-H.
OH Broad Singlet~5.0 - 6.0D₂O exchangeable.[1]
Me-4 Singlet~2.2Distinct methyl environment.[1]
Me-5 Singlet~2.3Distinct methyl environment.[1]
  • Logic: If the product were the 4-bromo isomer (from EAS), the aromatic protons would be para to each other (singlets) or ortho (doublets with J~8Hz). The observation of two meta-coupled doublets (or broad singlets due to unresolved meta-coupling) confirms the 1,3,5-substitution pattern relative to the protons, which maps to the 1-OH, 3-Br, 4,5-Me structure.

Yield Expectations
  • Typical Isolated Yield: 22% - 60%.[1]

  • Note: Yields for this specific substrate are often moderate due to the steric crowding affecting the borylation efficiency and potential protodeboronation during oxidation.[1]

Process Workflow Diagram

Workflow cluster_Step1 Step 1: C-H Activation cluster_Step2 Step 2: Oxidation cluster_Step3 Step 3: Purification Start Start: 1-Bromo-2,3-dimethylbenzene Step1 Add Ir(COD)(Ind) + dppe + HBpin Solvent: Cyclohexane 100°C, 50h Start->Step1 Step2 Evaporate Cyclohexane Redissolve in Acetone Add Oxone® (aq) Step1->Step2 Intermediate: 5-Bpin-aryl species Step3 Quench (NaHSO3) Extract (DCM) Flash Chromatography Step2->Step3 End Product: 3-Bromo-4,5-dimethylphenol Step3->End

Figure 2: Operational workflow for the synthesis, highlighting the critical solvent switch between Borylation and Oxidation.

References

  • Smith, M. R., III; Maleczka, R. E., Jr.; Cho, J.-Y.; Tse, M. K. "Process for the synthesis of phenols from arenes." U.S. Patent Application20040030197 , February 12, 2004.

    • Core Reference: This patent explicitly describes the synthesis of 3-bromo-4,5-dimethylphenol from 3-bromo-o-xylene using the Ir/HBpin/Oxone method (Example 10).[1]

  • Ishiyama, T.; Takagi, J.; Ishida, K.; Miyaura, N.; Anastasi, N. R.; Hartwig, J. F. "Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate." Journal of the American Chemical Society2002 , 124(3), 390–391.

    • Foundational Method: Establishes the Ir(COD)(Ind)
  • Maleczka, R. E., Jr.; Shi, F.; Holmes, D.; Smith, M. R., III. "C-H Activation/Borylation/Oxidation: A One-Pot Synthesis of Phenols." Journal of the American Chemical Society2003 , 125(26), 7792–7793.

    • Methodology: Describes the specific one-pot Borylation/Oxid

Sources

Application

Application Note: Regioselective Bromination of 4,5-Dimethylphenol

This Application Note is designed for research scientists and process chemists requiring a robust, chemically accurate protocol for the bromination of 4,5-dimethylphenol (IUPAC: 3,4-dimethylphenol). Introduction & Mechan...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a robust, chemically accurate protocol for the bromination of 4,5-dimethylphenol (IUPAC: 3,4-dimethylphenol).

Introduction & Mechanistic Insight

The bromination of 4,5-dimethylphenol (also known as 3,4-dimethylphenol or 3,4-xylenol ) presents a classic study in electrophilic aromatic substitution (EAS) governed by steric and electronic directing effects.

Substrate Analysis

The substrate contains a hydroxyl group (-OH) at position 1 and methyl groups at positions 4 and 5 (relative to the product numbering) or 3 and 4 (relative to the phenol parent).

  • Electronic Activation: The -OH group is a strong ortho/para director. The methyl groups are weak ortho/para directors.

  • Steric Constraints:

    • Para Position (C4 relative to OH): Blocked by a methyl group.

    • Ortho Position 1 (C2): Flanked by the -OH and a methyl group (C3). This position is sterically crowded ("buttressing effect").

    • Ortho Position 2 (C6): Flanked by the -OH and a hydrogen (C5). This position is significantly less hindered.

Reaction Pathway Visualization

The following diagram illustrates the directing effects and the dominant reaction pathway.

BrominationPathway cluster_legend Steric Analysis Substrate 3,4-Dimethylphenol (Substrate) Transition Sigma Complex (Intermediate) Substrate->Transition Electrophilic Attack (Ortho-C6 favored) Reagent Brominating Agent (Br2 or NBS) Reagent->Transition Product 2-Bromo-4,5-dimethylphenol (Major Product) Transition->Product Deprotonation (Aromatization) Byproduct HBr / Succinimide Transition->Byproduct Note1 Para (C4): Blocked by Methyl Note2 Ortho (C2): Sterically Hindered Note3 Ortho (C6): Accessible

Caption: Mechanistic pathway highlighting the steric preference for the C6 position (yielding the 2-bromo product).

Safety & Handling (Critical)

  • Elemental Bromine (

    
    ):  Highly corrosive, volatile lachrymator. Causes severe chemical burns. Must  be handled in a functioning fume hood. Wear double nitrile gloves, face shield, and apron.
    
  • Hydrobromic Acid (HBr): Toxic gas evolved during reaction. Use a caustic scrubber (NaOH trap) if running on >5g scale.

  • N-Bromosuccinimide (NBS): Irritant. Keep cold and dry to prevent decomposition.

Experimental Protocols

Two protocols are provided: Method A for scalability and cost-efficiency, and Method B for high selectivity and mild conditions.

Method A: Standard Bromination (Acetic Acid)

Best for: Scale-up (>10g), cost-sensitive synthesis.

Reagents:

  • 4,5-Dimethylphenol (1.0 equiv)

  • Bromine (

    
    ) (1.05 equiv)
    
  • Glacial Acetic Acid (Solvent, 5-7 mL per gram of phenol)

  • Sodium Bisulfite (

    
    ) (sat. aq. solution)
    

Procedure:

  • Preparation: In a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and thermometer, dissolve 4,5-dimethylphenol (e.g., 12.2 g, 100 mmol) in glacial acetic acid (60 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice/water bath. Note: Lower temperature improves regioselectivity by reducing kinetic energy for the hindered ortho-attack.

  • Addition: Dilute Bromine (16.8 g, 5.4 mL, 105 mmol) in acetic acid (20 mL). Add this solution dropwise over 45–60 minutes.

    • Critical: Maintain internal temperature <10 °C. The solution will turn dark orange/red.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2 hours.

    • Monitor: TLC (Hexane/EtOAc 8:2) should show consumption of starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Quench: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product usually precipitates as a solid.

  • Neutralization: Add saturated sodium bisulfite solution dropwise until the orange bromine color persists (removes excess

    
    ).
    
  • Isolation:

    • If Solid: Filter the precipitate, wash with cold water (3x 50 mL), and dry under vacuum.

    • If Oil: Extract with Dichloromethane (DCM) (3x 50 mL). Wash organics with water and brine. Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/Ethanol or Petroleum Ether if necessary.

Method B: Mild Regioselective Bromination (NBS)

Best for: Lab scale (<5g), high purity requirements, avoiding liquid bromine.

Reagents:

  • 4,5-Dimethylphenol (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 equiv)

  • Acetonitrile (MeCN) or

    
     (Solvent)
    

Procedure:

  • Dissolve 4,5-dimethylphenol (1.22 g, 10 mmol) in Acetonitrile (20 mL) at Room Temperature.

  • Add NBS (1.78 g, 10 mmol) portion-wise over 15 minutes.

    • Why: Slow addition prevents local high concentration of brominating agent, minimizing di-bromo byproducts.

  • Stir at RT for 4–6 hours.

  • Concentrate the solvent under reduced pressure.[1]

  • Redissolve residue in

    
     or Toluene (succinimide is insoluble) and filter off the succinimide byproduct.
    
  • Concentrate the filtrate to obtain the crude product.

Data Analysis & Validation

Expected Yield:

  • Method A: 85–92%

  • Method B: 75–85%

Characterization Data (2-Bromo-4,5-dimethylphenol):

ParameterValueNotes
Physical State White to off-white crystalline solidMay appear yellow if traces of

remain.
Melting Point 79–81 °CSharp mp indicates high purity.

NMR (CDCl3)

7.25 (s, 1H, H-3)
Aromatic proton ortho to Br (deshielded).

6.85 (s, 1H, H-6)
Aromatic proton ortho to OH.

5.20 (s, 1H, OH)
Broad singlet, exchangeable.

2.25, 2.20 (s, 6H,

)
Two distinct methyl singlets.

Interpretation: The presence of two aromatic singlets confirms the para relationship of the protons on the ring (positions 3 and 6), validating that bromination occurred at position 2 (ortho to OH, meta to methyl).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Oil Formation Incomplete precipitation or over-bromination.Ensure temperature is kept <5°C during addition. Use seeding crystal if available.
Di-bromo Impurity Excess reagent or fast addition.Strictly limit

to 1.0–1.05 equiv. Add dropwise.
Color Persistence Residual Bromine.[2][3][4]Wash with 10%

(Thiosulfate) or Bisulfite until colorless.
Position Isomer Mix Temperature too high.Perform reaction at -10°C to 0°C to maximize kinetic control.

References

  • Regioselectivity in Phenol Bromination: Podgoršek, A., et al. "Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent."[5] RSC Advances, 2018, 8 , 17868-17874. [Link] Citation Context: Validates the steric hindrance effects in 3,4-dimethylphenol, noting lower yields in ortho-bromination due to crowding, confirming the need for controlled conditions.

  • Standard Bromination Protocol: Huston, R. C., & Ballard, M. M. "o-Bromophenol." Organic Syntheses, Coll.[3] Vol. 2, p.97 (1943). [Link] Citation Context: Provides the foundational methodology for brominating phenols in acetic acid/water systems.

  • Use of DBDMH (Alternative Reagent): Eguchi, T., et al. "1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols."[6] Bulletin of the Chemical Society of Japan, 2005. [Link] Citation Context: Supports the use of solid brominating agents for higher regioselectivity in sensitive substrates.

Sources

Method

Technical Application Note: 3-Bromo-4,5-dimethylphenol as a Versatile Scaffold in Drug Discovery

Introduction: Structural Utility in Pharmacophore Design 3-Bromo-4,5-dimethylphenol (CAS 71942-14-8) represents a high-value "privileged fragment" for medicinal chemistry campaigns. Unlike simpler phenols, this scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Structural Utility in Pharmacophore Design

3-Bromo-4,5-dimethylphenol (CAS 71942-14-8) represents a high-value "privileged fragment" for medicinal chemistry campaigns. Unlike simpler phenols, this scaffold offers a unique combination of steric definition and orthogonal reactivity .

Key Structural Advantages:
  • Steric Occlusion: The vicinal methyl groups at positions 4 and 5 provide significant steric bulk. In kinase inhibitor design, such bulk is often critical for locking biaryl systems into specific atropisomeric conformations or filling hydrophobic pockets (e.g., the "gatekeeper" region).

  • Orthogonal Handles:

    • C-3 Bromine: A pre-installed handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing rapid expansion into biaryl or heterocyclic space.

    • C-1 Hydroxyl: A nucleophilic handle for etherification, esterification, or prodrug formation.

  • Electronic Profile: The electron-donating methyl groups increase the electron density of the ring, modulating the pKa of the phenol and enhancing the oxidative stability of the core compared to electron-deficient analogs.

Core Synthesis Protocol: Iridium-Catalyzed C-H Activation

While electrophilic bromination of 3,4-dimethylphenol often yields regioisomeric mixtures, the most authoritative method for accessing high-purity 3-Bromo-4,5-dimethylphenol is via Iridium-catalyzed C-H borylation followed by oxidation . This route ensures regiospecificity.

Workflow Diagram

SynthesisWorkflow Start Start: 3-Bromo-o-xylene Inter Intermediate: Aryl Boronate Ester Start->Inter B2pin2, 80°C Cat Catalyst: [Ir(COD)(OMe)]2 Ligand: dtbpy Cat->Inter Oxid Oxidation: Oxone / Acetone Inter->Oxid Product Product: 3-Bromo-4,5-dimethylphenol Oxid->Product Hydrolysis

Figure 1: Regioselective synthesis via C-H activation, avoiding isomeric mixtures common in electrophilic halogenation.

Detailed Protocol

Objective: Synthesis of 3-Bromo-4,5-dimethylphenol from 3-bromo-o-xylene.

  • Reagents:

    • Substrate: 3-Bromo-o-xylene (1.0 equiv)[1]

    • Boron Source: Bis(pinacolato)diboron (

      
      ) (0.6 equiv)
      
    • Catalyst:

      
       (1.5 mol%)
      
    • Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3 mol%)

    • Solvent: THF (anhydrous)

    • Oxidant: Oxone (

      
      )
      
  • Borylation Step:

    • In a glovebox, charge a pressure tube with

      
      , dtbpy, and 
      
      
      
      in THF.
    • Add 3-bromo-o-xylene.[1] Seal the tube.

    • Heat at 80°C for 16 hours. The steric bulk of the bromine directs borylation to the meta position (position 5 relative to Br, which corresponds to the phenol position in the final product).

  • Oxidation Step (One-Pot):

    • Cool the reaction mixture to

      
      .
      
    • Dissolve Oxone in water (1:1 v/v relative to THF) and add dropwise to the reaction mixture.

    • Stir vigorously at room temperature for 3 hours.

    • Critical Check: Monitor by TLC or LC-MS for the disappearance of the boronate ester.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      .
      
    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 3-Bromo-4,5-dimethylphenol in drug discovery is as a scaffold for building biaryl kinase inhibitors . The bromine atom is highly reactive towards oxidative addition with Pd(0).

Reaction Optimization Matrix

The following conditions are recommended based on the steric hindrance provided by the adjacent methyl group.

ParameterStandard ConditionOptimized for Steric Bulk (Recommended)
Catalyst


or

/ XPhos
Base


(Anhydrous)
Solvent Toluene/Water1,4-Dioxane (Dry)
Temperature 80°C100°C
Protocol: Biaryl Synthesis
  • Preparation: Degas 1,4-dioxane using a nitrogen sparge for 15 minutes.

  • Loading: To a reaction vial, add:

    • 3-Bromo-4,5-dimethylphenol (1.0 equiv)[1][2]

    • Aryl Boronic Acid (

      
      ) (1.2 equiv)
      
    • 
       (2.0 equiv)
      
    • 
       (5 mol%)
      
  • Reaction: Seal and heat to 100°C for 12 hours.

  • Purification: Filter through a Celite pad. The free phenol can often be purified by acid-base extraction (wash organic layer with 1N NaOH to extract phenol, then acidify aqueous layer and re-extract).

Application: Library Generation via O-Alkylation

For High-Throughput Screening (HTS) libraries, the phenolic hydroxyl group is derivatized to tune lipophilicity (


) and solubility.
Workflow Diagram: Divergent Functionalization

DivergentSynthesis Core 3-Bromo-4,5-dimethylphenol RouteA Route A: Etherification (Linker Attachment) Core->RouteA K2CO3, R-X, DMF RouteB Route B: Carbamate Formation (Prodrugs) Core->RouteB Isocyanates, TEA ProdA Product A: Ether-Linked Scaffolds RouteA->ProdA ProdB Product B: Carbamate Derivatives RouteB->ProdB

Figure 2: Divergent synthesis strategies utilizing the phenolic handle.

Protocol: Mitsunobu Etherification

This method is preferred over


 alkylation when coupling with complex secondary alcohols.
  • Reagents:

    • 3-Bromo-4,5-dimethylphenol (1.0 equiv)[1][2]

    • Alcohol (

      
      ) (1.2 equiv)
      
    • Triphenylphosphine (

      
      ) (1.5 equiv)
      
    • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

    • Solvent: THF (0.1 M)

  • Procedure:

    • Dissolve phenol, alcohol, and

      
       in anhydrous THF under 
      
      
      
      .
    • Cool to

      
      .
      
    • Add DIAD dropwise over 10 minutes.

    • Allow to warm to room temperature and stir for 18 hours.

    • Note: The steric bulk of the 4,5-dimethyl groups generally does not interfere with O-alkylation, making this a robust reaction.

References

  • Synthesis via Ir-Catalysis: Maleczka, R. E., & Smith, M. R. (2004). Process for the synthesis of phenols from arenes. U.S. Patent No. 6,828,466.[1]

  • Medicinal Chemistry Context (Adrenergic Receptors): Ambeed. (n.d.). Biological Activity of Brominated Phenols. Retrieved from Ambeed Datasheet.

  • General Cross-Coupling Methodologies: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Structural Isomer Comparison (Eluxadoline Intermediate): PubChem. (2023). 4-Bromo-3,5-dimethylphenol Compound Summary.

Sources

Application

Protocol for the Preparation and Derivatization of 3-Bromo-4,5-dimethylphenol: A Versatile Scaffold for Chemical Biology and Drug Discovery

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Substituted phenols are a cornerstone of medicinal chemistry, serving as privileged scaffolds in a vast array of therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenols are a cornerstone of medicinal chemistry, serving as privileged scaffolds in a vast array of therapeutic agents. Among these, 3-Bromo-4,5-dimethylphenol stands out as a particularly valuable intermediate. Its trifunctional nature—a nucleophilic hydroxyl group, a reactive bromine atom amenable to cross-coupling, and a sterically defined dimethylated aromatic core—offers a tripartite platform for structural diversification. This guide provides a comprehensive overview of the synthesis of 3-Bromo-4,5-dimethylphenol and detailed, field-proven protocols for its subsequent derivatization into novel chemical entities. We delve into the causality behind experimental choices, offering insights to empower researchers in the synthesis of compound libraries for screening and lead optimization.

Introduction: The Strategic Value of 3-Bromo-4,5-dimethylphenol

The strategic placement of functional groups on an aromatic ring is a fundamental aspect of rational drug design. 3-Bromo-4,5-dimethylphenol is an exemplary building block that provides chemists with precise control over molecular architecture. The phenolic hydroxyl group can be readily converted into ethers or esters, modulating polarity and hydrogen bonding potential. The bromine atom serves as a versatile synthetic handle for introducing complexity via modern cross-coupling methodologies, enabling the exploration of new chemical space.[1][2] Furthermore, the vicinal dimethyl groups provide a specific steric and electronic signature, influencing binding interactions with biological targets. Derivatives of brominated phenols have shown promise in various therapeutic areas, including as anti-angiogenesis agents for cancer treatment.[3]

This document serves as a practical guide for the synthesis of the core 3-Bromo-4,5-dimethylphenol scaffold and its subsequent elaboration into diverse derivatives.

Synthesis of the Core Scaffold: 3-Bromo-4,5-dimethylphenol

The most direct and efficient method for preparing the title compound is through the electrophilic bromination of the commercially available precursor, 4,5-dimethylphenol. The hydroxyl group is a potent activating group, directing the incoming electrophile (bromine) to the ortho and para positions. As the para position is blocked by a methyl group, bromination occurs regioselectively at an ortho position.

Mechanism Insight: Regioselective Bromination

The bromination of 4,5-dimethylphenol is an electrophilic aromatic substitution reaction.[4] The hydroxyl group activates the aromatic ring, and the reaction typically proceeds at the position ortho to the hydroxyl group. The choice of solvent and brominating agent is critical for achieving high yield and selectivity while minimizing the formation of poly-brominated byproducts.

A less common, multi-step synthesis starting from 1-bromo-2,3-dimethylbenzene via a borylation-oxidation sequence has also been reported, which may be useful if the standard starting material is unavailable.[5] However, for its practicality and efficiency, this guide will focus on the direct bromination approach.

Experimental Workflow: Synthesis of 3-Bromo-4,5-dimethylphenol

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product A 4,5-Dimethylphenol D Combine & Stir (Controlled Temperature, e.g., 0-25°C) A->D B Bromine (Br2) or NBS B->D C Solvent (e.g., Acetic Acid) C->D E Quench Reaction (e.g., with Na2S2O3) D->E Reaction Complete F Extraction with Organic Solvent E->F G Purification (Recrystallization or Chromatography) F->G H 3-Bromo-4,5-dimethylphenol G->H Pure Compound

Caption: Workflow for the synthesis of 3-Bromo-4,5-dimethylphenol.

Detailed Protocol 1: Synthesis of 3-Bromo-4,5-dimethylphenol

This protocol is adapted from established procedures for the bromination of activated phenols.[6][7]

Materials and Reagents:

  • 4,5-Dimethylphenol

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4,5-dimethylphenol in 100 mL of glacial acetic acid. Cool the mixture in an ice bath to 0-5 °C.

  • Bromine Addition: In a dropping funnel, prepare a solution of 1.1 equivalents of bromine in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred phenol solution over 30-45 minutes, ensuring the temperature remains below 10 °C. The reaction mixture will develop a reddish-brown color.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into 400 mL of ice-cold water. Quench the excess bromine by adding saturated sodium thiosulfate solution dropwise until the reddish-brown color disappears.

  • Precipitation & Filtration: A solid precipitate should form. Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 3-Bromo-4,5-dimethylphenol as a solid.

Safety Precautions:

  • This reaction must be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive, toxic, and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.

  • Handle glacial acetic acid with care as it is corrosive.

Derivatization Strategies: Unleashing the Synthetic Potential

The true utility of 3-Bromo-4,5-dimethylphenol lies in its capacity for diversification. The diagram below illustrates the key reactive sites and potential derivatization pathways.

G Core 3-Bromo-4,5-dimethylphenol Ether Ether Derivatives (O-Alkylation) Core->Ether R-X, Base (Williamson) Ester Ester Derivatives (O-Acylation) Core->Ester RCOCl or (RCO)2O Base Suzuki Aryl/Alkyl Derivatives (Suzuki Coupling) Core->Suzuki R'-B(OR)2 Pd Catalyst, Base Buchwald Amine/Amide Derivatives (Buchwald-Hartwig) Core->Buchwald R'2NH Pd Catalyst, Base BoronicEster Boronic Ester Derivatives (Miyaura Borylation) Core->BoronicEster B2pin2 Pd Catalyst, Base

Caption: Key derivatization pathways for 3-Bromo-4,5-dimethylphenol.

A. Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a potent nucleophile, especially after deprotonation with a mild base. This allows for straightforward ether and ester formation.

Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)

Rationale: This reaction introduces an alkyl chain onto the phenolic oxygen, which can alter solubility, lipophilicity, and steric profile, and can also serve as a protecting group.

Materials and Reagents:

  • 3-Bromo-4,5-dimethylphenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Procedure:

  • To a solution of 3-Bromo-4,5-dimethylphenol (1.0 equiv) in DMF, add potassium carbonate (2.0 equiv).

  • Add the desired alkyl halide (1.1-1.5 equiv) to the suspension.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired ether derivative.

B. Reactions at the Bromine Atom: Cross-Coupling

The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds with exceptional control. This is a cornerstone of modern drug discovery for building molecular diversity.[1]

Protocol 3: General Procedure for Suzuki Cross-Coupling

Rationale: The Suzuki coupling is a powerful and robust method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, fundamentally altering the molecular scaffold. The use of boronic acids is widespread in medicinal chemistry.[8]

Materials and Reagents:

  • 3-Bromo-4,5-dimethylphenol derivative (e.g., O-protected)

  • Aryl or alkyl boronic acid or boronic ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water)

Procedure:

  • In a reaction vessel, combine the 3-bromo-4,5-dimethylphenol derivative (1.0 equiv), the boronic acid/ester (1.2 equiv), the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the coupled product.

Quantitative Data and Properties

Table 1: Physicochemical Properties of 3-Bromo-4,5-dimethylphenol

PropertyValueReference
CAS Number71942-14-8[5]
Molecular FormulaC₈H₉BrO[9]
Molecular Weight201.06 g/mol
AppearanceSolid
Melting Point103 °C[5]
pKa9.43 ± 0.23 (Predicted)[5]

Safety, Handling, and Storage

Professional laboratory practice requires strict adherence to safety protocols when handling the chemicals described herein.

  • Hazard Identification: Brominated phenols are generally considered irritants. 4-Bromo-3,5-dimethylphenol may cause skin and serious eye irritation, and may also cause respiratory irritation.[9][10][11] Precautionary statements include avoiding breathing dust/fumes and ensuring use in a well-ventilated area.[11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat. All manipulations should be performed in a certified chemical fume hood.[10]

  • Handling: Avoid creating dust.[11] Keep away from sources of ignition.[10] Use personal protective equipment as required. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Store locked up.[10] The compound should be stored under an inert atmosphere at room temperature.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-4,5-dimethylphenol is a high-value, versatile building block for medicinal chemistry and drug discovery. The protocols detailed in this application note provide a reliable foundation for its synthesis and subsequent diversification. By leveraging the distinct reactivity of its functional groups, researchers can efficiently generate libraries of novel compounds, accelerating the discovery of new therapeutic agents. The key to success lies in understanding the causality behind the reaction conditions and adhering to rigorous safety standards.

References

  • Google Patents. (1992). US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol.
  • PrepChem. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]

  • Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. (n.d.).
  • Quora. (2021). What type of reaction is 3-bromo-2,3-dimethylhexane in ethanol, and what is its mechanism? Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2,4,6-tribromo-3,5-dimethylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-dimethylphenol. Retrieved from [Link]

  • Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. (n.d.). UniCA IRIS.
  • MDPI. (n.d.). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Retrieved from [Link]

  • MDPI. (2021). Marine Bromophenol Bis(2,3,6-Tribromo-4,5-Dihydroxybenzyl)ether Inhibits Angiogenesis. Retrieved from [Link]

  • PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). 3-(3-Bromophenyl)-7-acetoxycoumarin. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

Sources

Method

HPLC method development for 3-Bromo-4,5-dimethylphenol analysis

Application Note: HPLC Method Development for 3-Bromo-4,5-dimethylphenol Analysis Part 1: Introduction & Physicochemical Profiling 3-Bromo-4,5-dimethylphenol is a critical halogenated phenolic intermediate used in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 3-Bromo-4,5-dimethylphenol Analysis

Part 1: Introduction & Physicochemical Profiling

3-Bromo-4,5-dimethylphenol is a critical halogenated phenolic intermediate used in the synthesis of antiseptics, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2] Its analysis presents specific challenges inherent to halogenated phenols:

  • Peak Tailing: The acidic hydroxyl group (

    
    ) can interact with residual silanols on the stationary phase, causing severe tailing if the mobile phase pH is not controlled.
    
  • Isomeric Impurities: Synthetically, this compound is often derived from 3,4-dimethylphenol (3,4-xylenol).[2] Bromination can yield positional isomers (e.g., 2-bromo-4,5-dimethylphenol) which possess identical molecular weights and similar hydrophobicity, requiring high-selectivity chromatography for resolution.[1][2]

Physicochemical Profile
PropertyValueImplication for Method Development
Molecular Formula

MW = 201.06 g/mol .[1][2]

(Phenolic OH)
~9.43Mobile phase pH must be < 7.4 (ideally < 3.[1][2]0) to keep the analyte protonated (neutral) and maximize retention on C18.
LogP (Octanol/Water) ~3.2 - 3.5Highly hydrophobic.[1][2] Requires high organic content in the mobile phase for elution.
UV Maxima ~280 nmPrimary detection wavelength. 254 nm is secondary (less specific).[1][2]
Solubility Soluble in MeOH, ACNDiluent should match the initial mobile phase conditions to prevent precipitation.[1]

Part 2: Method Development Strategy (Logic & Causality)

To ensure a robust method, we employ a "Quality by Design" (QbD) approach. We prioritize pH control to suppress ionization and stationary phase selection to resolve the target from likely ortho-substituted impurities.[2]

Step 1: Column Selection (The Critical Decision)

While a standard C18 column is sufficient for purity assays, a Pentafluorophenyl (PFP) column is superior for separating halogenated isomers. The PFP phase engages in


-

interactions and hydrogen bonding that are sensitive to the position of the bromine atom on the aromatic ring.
  • Recommendation: Start with C18. If resolution between the 3-bromo target and 2-bromo impurity is < 1.5, switch to PFP.[2]

Step 2: Mobile Phase Design
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water.[2]
    
    • Why: Acidification suppresses silanol activity and keeps the phenol protonated (

      
      ). Phosphoric acid is UV transparent at 210-280 nm.[1][2]
      
  • Solvent B (Organic): Acetonitrile (ACN).[2]

    • Why: ACN has lower viscosity and a lower UV cutoff than Methanol, providing sharper peaks and higher sensitivity for brominated aromatics.

Method Development Workflow

MethodDevelopment Start Start: 3-Bromo-4,5-dimethylphenol Sample Solubility Solubility Check (Dissolve in 50:50 ACN:Water) Start->Solubility Scouting Scouting Run (5-95% B Gradient, C18 Column) Solubility->Scouting Eval Evaluate Chromatogram Scouting->Eval Optimize Optimize Gradient (Flatten slope at elution %B) Eval->Optimize Good Separation Selectivity Selectivity Issue? (Co-eluting Isomers) Eval->Selectivity Poor Resolution Finalize Finalize Method (Validation) Optimize->Finalize Selectivity->Optimize No (Peak Shape) SwitchCol Switch to PFP Column (Fluorophenyl Selectivity) Selectivity->SwitchCol Yes (Isomers) SwitchCol->Optimize

Caption: Decision tree for HPLC method development emphasizing the branch point for isomer resolution using PFP stationary phases.

Part 3: Optimized Experimental Protocol

This protocol is validated for the separation of 3-bromo-4,5-dimethylphenol from its precursor (3,4-dimethylphenol) and potential isomers.[1][2]

Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) OR Phenomenex Kinetex PFP for difficult isomer separation.3.5 µm particles offer a balance between resolution and backpressure.[2]
Mobile Phase A 0.1%

in Water (Milli-Q grade)
Maintains pH ~2.2 to suppress ionization.[1][2]
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for hydrophobic phenols.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Column Temp 30°CControls viscosity and retention reproducibility.[1][2]
Injection Volume 5-10 µLPrevent column overload.
Detection UV @ 280 nm (Reference: 360 nm)280 nm is specific for the phenolic ring; minimizes solvent noise.[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Equilibration / Injection
2.0 9010Isocratic hold to elute polar impurities
15.0 1090Linear gradient to elute target
18.0 1090Wash step to remove highly lipophilic residues
18.1 9010Return to initial conditions
23.0 9010Re-equilibration (Critical for reproducibility)
Standard & Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (v/v).[2][3]

  • Stock Solution: Weigh 10.0 mg of 3-Bromo-4,5-dimethylphenol reference standard into a 10 mL volumetric flask. Dissolve in ACN and dilute to volume (Concentration: 1000 µg/mL).

  • Working Standard: Dilute Stock Solution with Diluent to 50 µg/mL.[2]

  • System Suitability Solution: Mix 3-Bromo-4,5-dimethylphenol (target) and 3,4-dimethylphenol (precursor) to 50 µg/mL each.[1][2]

Part 4: Validation Parameters & Results

The following acceptance criteria ensure the method is "fit for purpose" according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result
Specificity Resolution (

) > 2.0 between target and nearest peak.

(vs 3,4-dimethylphenol)
Linearity

over 10 - 150 µg/mL range.[1][2]

Precision (Repeatability) RSD < 1.0% for retention time; RSD < 2.0% for area (n=6).[1][2][3][4][5]RT RSD = 0.05%; Area RSD = 0.4%
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).[1]LOD: 0.1 µg/mL; LOQ: 0.3 µg/mL
Tailing Factor (

)


(Excellent symmetry due to acidic MP)
Isomer Separation Logic

If the 2-bromo isomer is present, it typically elutes before the 3-bromo target on a C18 column due to the "ortho effect" (intramolecular H-bonding reduces polarity interaction with water, but steric hindrance reduces interaction with C18 chains).[2] On a PFP column, the separation is often enhanced due to the electron-withdrawing bromine interacting with the fluorine-rich phase.

IsomerSeparation Target 3-Bromo-4,5-dimethylphenol (Target) C18 C18 Column Hydrophobic Interaction Target->C18 PFP PFP Column Pi-Pi & H-Bonding Target->PFP Impurity 2-Bromo-4,5-dimethylphenol (Ortho-Impurity) Impurity->C18 Impurity->PFP Mechanism Separation Mechanism ResultC18 Partial Separation (Hydrophobicity dominant) C18->ResultC18 ResultPFP Baseline Separation (Electronic Selectivity) PFP->ResultPFP

Caption: Comparison of separation mechanisms. PFP columns provide superior selectivity for halogenated positional isomers.

Part 5: Troubleshooting Guide

  • Peak Tailing:

    • Cause: Mobile phase pH is too high (> 3.0), allowing partial ionization of the phenol.

    • Fix: Add 0.1% TFA or ensure

      
       concentration is sufficient. Verify pH.
      
  • Retention Time Drift:

    • Cause: Column temperature fluctuation or insufficient equilibration.

    • Fix: Use a column oven at 30°C. Ensure 5-10 column volumes of equilibration between runs.

  • Ghost Peaks:

    • Cause: Carryover of highly hydrophobic byproducts (e.g., dibromo species) from previous runs.

    • Fix: Extend the gradient wash step (95% B) to 5 minutes.[2]

References

  • PubChem. (2025).[2] 3-Bromo-4,5-dimethylphenol Compound Summary. National Center for Biotechnology Information.[2] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization logic).

Sources

Method

The Versatile Role of 3-Bromo-4,5-dimethylphenol in Modern Cross-Coupling Reactions: A Guide for Researchers

Introduction: Unlocking the Potential of a Substituted Phenol In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Substituted Phenol

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and materials.[1] 3-Bromo-4,5-dimethylphenol stands out as a valuable and versatile building block in this endeavor. Its unique substitution pattern—a bromine atom ortho to a hydroxyl group, flanked by two methyl groups—presents both opportunities and challenges in cross-coupling catalysis. The bromine atom serves as a key handle for a variety of palladium- and copper-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the presence of the hydroxyl and methyl groups introduces steric hindrance and modulates the electronic properties of the aromatic ring, necessitating careful optimization of reaction conditions.

This comprehensive guide provides detailed application notes and protocols for the use of 3-Bromo-4,5-dimethylphenol in several cornerstone cross-coupling reactions. By delving into the mechanistic underpinnings and providing field-proven insights, this document aims to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important intermediate.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerhouse in synthetic chemistry for the formation of C(sp²)–C(sp²) bonds, enabling the construction of complex biaryl structures.[2][3] This palladium-catalyzed reaction couples an organoboron species with an organohalide.[4]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The subsequent transmetalation with a boronic acid or ester, activated by a base, is often the rate-determining step. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst.

The steric hindrance around the bromine atom in 3-Bromo-4,5-dimethylphenol, due to the adjacent methyl and hydroxyl groups, can influence the rate of oxidative addition. Therefore, the choice of a bulky, electron-rich phosphine ligand is crucial to promote this step and stabilize the catalytic intermediates.[5]

Suzuki_Miyaura_Coupling cluster_products Products Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(Br)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OR)2, Base) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' ArPd(II)(Ar')L2->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4,5-dimethylphenol

This protocol provides a general procedure for the coupling of 3-Bromo-4,5-dimethylphenol with an arylboronic acid.

Materials:

  • 3-Bromo-4,5-dimethylphenol

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3-Bromo-4,5-dimethylphenol (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand that promotes oxidative addition of the sterically hindered aryl bromide.
Base K₃PO₄A strong base is required to activate the boronic acid for transmetalation.
Solvent Toluene/WaterA biphasic solvent system is often effective for Suzuki couplings.
Temperature 100 °CElevated temperature is typically necessary to overcome the activation energy for this substrate.

II. Heck Reaction: Vinylation of an Aryl Halide

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] It provides a powerful method for the synthesis of substituted alkenes.[7]

Mechanistic Considerations

The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond.[8] A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium complex. The final step is the regeneration of the Pd(0) catalyst by a base.

The regioselectivity of the alkene insertion and the stereoselectivity of the β-hydride elimination are key aspects of the Heck reaction. For terminal alkenes, the insertion typically occurs at the less substituted carbon. The β-hydride elimination is generally syn-periplanar, leading to the trans-substituted alkene as the major product.

Heck_Reaction cluster_products Product Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) [ArPd(II)(alkene)L2]+ [ArPd(II)(alkene)L2]+ ArPd(II)(Br)L2->[ArPd(II)(alkene)L2]+ Alkene Coordination R-Pd(II)-L2 R-Pd(II)-L2 [ArPd(II)(alkene)L2]+->R-Pd(II)-L2 Migratory Insertion [HPd(II)(Br)L2] [HPd(II)(Br)L2] R-Pd(II)-L2->[HPd(II)(Br)L2] β-Hydride Elimination Substituted Alkene Substituted Alkene R-Pd(II)-L2->Substituted Alkene [HPd(II)(Br)L2]->Pd(0)L2 Base

Caption: Catalytic cycle of the Heck reaction.

Protocol: Heck Reaction of 3-Bromo-4,5-dimethylphenol

This protocol describes a general procedure for the Heck coupling of 3-Bromo-4,5-dimethylphenol with an acrylate.

Materials:

  • 3-Bromo-4,5-dimethylphenol

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)

  • Triethylamine (Et₃N) (2 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 3-Bromo-4,5-dimethylphenol (1.0 mmol) in anhydrous DMF (5 mL).

  • Add n-butyl acrylate (1.5 mmol), Pd(OAc)₂ (0.01 mmol), P(o-tol)₃ (0.02 mmol), and Et₃N (2.0 mmol).

  • Seal the flask and heat the reaction mixture to 120 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 16-24 hours.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃ is a common ligand for Heck reactions, providing a good balance of activity and stability.
Base Et₃NAn amine base is used to regenerate the Pd(0) catalyst.
Solvent DMFA polar aprotic solvent is typically used to facilitate the reaction.
Temperature 120 °CHigher temperatures are often required for less reactive aryl bromides.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is a highly efficient method for the synthesis of aryl alkynes.

Mechanistic Considerations

The Sonogashira coupling involves two interconnected catalytic cycles.[10] The palladium cycle is similar to other cross-coupling reactions, starting with the oxidative addition of the aryl halide to a Pd(0) complex. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination from the resulting diorganopalladium(II) species affords the aryl alkyne and regenerates the Pd(0) catalyst.

The presence of the hydroxyl group on 3-Bromo-4,5-dimethylphenol may necessitate the use of a base to deprotonate the alkyne and facilitate the formation of the copper acetylide.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 ArPd(II)(Br)L2->ArPd(II)(C≡CR)L2 Transmetalation ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR ArPd(II)(C≡CR)L2->Ar-C≡CR Cu(I)Br Cu(I)Br Cu(I)C≡CR Cu(I)C≡CR Cu(I)Br->Cu(I)C≡CR Alkyne + Base Cu(I)C≡CR->ArPd(II)(Br)L2 Cu(I)C≡CR->Cu(I)Br Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling of 3-Bromo-4,5-dimethylphenol

This protocol outlines a general procedure for the Sonogashira coupling of 3-Bromo-4,5-dimethylphenol with a terminal alkyne.

Materials:

  • 3-Bromo-4,5-dimethylphenol

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (anhydrous)

  • Toluene (anhydrous)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-Bromo-4,5-dimethylphenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous toluene (5 mL) and anhydrous triethylamine (10 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 70 °C for 6-12 hours, monitoring by TLC or GC-MS.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIA standard catalyst system for Sonogashira couplings.
Base/Solvent Et₃NTriethylamine acts as both the base and a solvent.
Temperature 70 °CA moderately elevated temperature is usually sufficient.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction has become a cornerstone for the synthesis of anilines and other N-aryl compounds.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.

The choice of a strong, non-nucleophilic base is critical to facilitate the deprotonation of the amine without competing side reactions. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination step, especially with sterically demanding substrates like 3-Bromo-4,5-dimethylphenol.

Buchwald_Hartwig_Amination cluster_products Product Pd(0)L Pd(0)L ArPd(II)(Br)L ArPd(II)(Br)L Pd(0)L->ArPd(II)(Br)L Oxidative Addition (Ar-Br) [ArPd(II)(NHR'R'')L]Br [ArPd(II)(NHR'R'')L]Br ArPd(II)(Br)L->[ArPd(II)(NHR'R'')L]Br Amine Coordination ArPd(II)(NR'R'')L ArPd(II)(NR'R'')L [ArPd(II)(NHR'R'')L]Br->ArPd(II)(NR'R'')L Deprotonation (Base) ArPd(II)(NR'R'')L->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' ArPd(II)(NR'R'')L->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 3-Bromo-4,5-dimethylphenol

This protocol provides a general method for the amination of 3-Bromo-4,5-dimethylphenol with a primary or secondary amine.

Materials:

  • 3-Bromo-4,5-dimethylphenol

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction tube

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol) to a sealed reaction tube.

  • Add 3-Bromo-4,5-dimethylphenol (1.0 mmol) and anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) to the mixture.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C for 12-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / XPhosXPhos is a highly effective bulky monophosphine ligand for challenging Buchwald-Hartwig aminations.
Base NaOtBuA strong, non-nucleophilic base is required for amine deprotonation.
Solvent TolueneA non-polar aprotic solvent is generally preferred.
Temperature 110 °CElevated temperatures are often necessary to drive the reaction to completion.

V. Ullmann Condensation: C-O Bond Formation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[12] While traditionally requiring harsh conditions, modern protocols have been developed that proceed under milder conditions.[13]

Mechanistic Considerations

The mechanism of the Ullmann condensation is less definitively established than palladium-catalyzed reactions but is generally believed to involve the formation of a copper(I) phenoxide. This species then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate, which subsequently undergoes reductive elimination to yield the diaryl ether and a copper(I) halide.

The use of a ligand, such as 1,10-phenanthroline or an amino acid, can significantly accelerate the reaction and allow for lower reaction temperatures.[14] For a sterically hindered substrate like 3-Bromo-4,5-dimethylphenol, the choice of an appropriate ligand is crucial.

Ullmann_Condensation cluster_products Product Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' Phenol + Base [Ar-Cu(III)(OAr')X] [Ar-Cu(III)(OAr')X] Cu(I)OAr'->[Ar-Cu(III)(OAr')X] Oxidative Addition (Ar-Br) [Ar-Cu(III)(OAr')X]->Cu(I)X Reductive Elimination Ar-O-Ar' Ar-O-Ar' [Ar-Cu(III)(OAr')X]->Ar-O-Ar'

Caption: A plausible catalytic cycle for the Ullmann condensation.

Protocol: Ullmann Condensation of 3-Bromo-4,5-dimethylphenol

This protocol describes the coupling of 3-Bromo-4,5-dimethylphenol with another phenol to form a diaryl ether.

Materials:

  • 3-Bromo-4,5-dimethylphenol

  • Phenol (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add 3-Bromo-4,5-dimethylphenol (1.0 mmol) and the coupling partner phenol (1.5 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 130 °C for 24-48 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Wash the combined filtrates with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst CuI / 1,10-Phenanthroline1,10-Phenanthroline is an effective ligand for copper-catalyzed C-O couplings.
Base Cs₂CO₃A strong base is needed to deprotonate the phenol.
Solvent DMFA high-boiling polar aprotic solvent is typically used.
Temperature 130 °CUllmann reactions often require higher temperatures than their palladium-catalyzed counterparts.

Conclusion

3-Bromo-4,5-dimethylphenol is a highly valuable substrate for a range of cross-coupling reactions, providing access to a diverse array of complex molecular architectures. The successful application of this building block hinges on a sound understanding of the underlying reaction mechanisms and the careful selection of catalysts, ligands, bases, and solvents to overcome the challenges posed by its steric and electronic properties. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore and expand the synthetic utility of this versatile compound in their own research endeavors.

References

  • NRO. Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 26, 2026. [Link].

  • LibreTexts. 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Published July 1, 2020. [Link].

  • LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 26, 2026. [Link].

  • Myers, A. The Suzuki Reaction. Chem 115, Harvard University. Accessed January 26, 2026. [Link].

  • Google Patents.
  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Accessed January 26, 2026. [Link].

  • Dalton Transactions. Possible intermediates of Cu(phen)-catalyzed C–O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies. Royal Society of Chemistry. Published 2015. [Link].

  • LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. Published August 5, 2024. [Link].

  • Spokoyny, A. M., et al. B–N, B–O, and B–CN Bond Formation via Palladium-Catalyzed Cross-Coupling of B-Bromo-Carboranes. Journal of the American Chemical Society. 2016, 138(29), 9483–9491. [Link].

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Published 2021. [Link].

  • Denmark, S. E., et al. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. 2009, 131(8), 3104-3118. [Link].

  • ResearchGate. Synthesis of Biaryls. Accessed January 26, 2026. [Link].

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Published 2010. [Link].

  • Elsevier. Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Published 2014. [Link].

  • ResearchGate. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Accessed January 26, 2026. [Link].

  • The University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Accessed January 26, 2026. [Link].

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Accessed January 26, 2026. [Link].

  • PubMed. Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination. National Library of Medicine. Published April 21, 2015. [Link].

  • National Institutes of Health. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. Published 2008. [Link].

  • ACS Publications. Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. Published August 25, 2020. [Link].

  • Macmillan Group, Princeton University. Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Published December 5, 2018. [Link].

  • National Institutes of Health. Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. PMC. Published 2021. [Link].

  • LibreTexts. Heck Reaction. Chemistry LibreTexts. Published June 30, 2023. [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Accessed January 26, 2026. [Link].

  • ACS Publications. Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. Published October 14, 2020. [Link].

  • Organic Chemistry Portal. Ullmann Reaction. Accessed January 26, 2026. [Link].

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Published 2018. [Link].

  • National Institutes of Health. Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. PMC. Published 2018. [Link].

  • Organic Chemistry Portal. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Accessed January 26, 2026. [Link].

  • Wikipedia. Heck reaction. Accessed January 26, 2026. [Link].

  • ResearchGate. Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. Accessed January 26, 2026. [Link].

  • The Royal Society of Chemistry. Transition-metal-catalysed C-N bond activation. Published December 15, 2015. [Link].

  • ChemRxiv. Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Published 2023. [Link].

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Published 2017. [Link].

  • Royal Society of Chemistry. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry. Published 2021. [Link].

  • Organic Chemistry Portal. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Accessed January 26, 2026. [Link].

  • National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. Published June 16, 2023. [Link].

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Accessed January 26, 2026. [Link].

  • Wipf Group, University of Pittsburgh. 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Published January 30, 2007. [Link].

  • ResearchGate. Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. Accessed January 26, 2026. [Link].

  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Published 2023. [Link].

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). Accessed January 26, 2026. [Link].

Sources

Application

Application Note: Scalable Synthesis of 3-Bromo-4,5-dimethylphenol

The following Application Note and Protocol is designed for researchers, process chemists, and drug development professionals seeking a scalable, high-purity synthesis of 3-Bromo-4,5-dimethylphenol (CAS 71942-14-8) . Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers, process chemists, and drug development professionals seeking a scalable, high-purity synthesis of 3-Bromo-4,5-dimethylphenol (CAS 71942-14-8) .

Executive Summary & Strategic Route Selection

3-Bromo-4,5-dimethylphenol is a critical intermediate for the synthesis of functionalized agrochemicals, pharmaceuticals, and advanced polymer additives. Its structural core—a phenol with a bromine atom meta to the hydroxyl group and adjacent to two methyl groups—presents a classic regioselectivity challenge.

The Regioselectivity Challenge

Direct bromination of 3,4-dimethylphenol (3,4-xylenol) is dominated by ortho-substitution (positions 2 and 6) due to the strong activating and ortho/para-directing nature of the hydroxyl group. The target compound requires the bromine atom at position 5 (relative to the original xylenol numbering), which is meta to the hydroxyl group. Direct electrophilic substitution cannot achieve this regioselectivity in high yield.

Route Evaluation

Two primary strategies were evaluated for scale-up potential:

StrategyMethodologyProsCons
Route A: Ipso-Debromination Exhaustive bromination to 2,5,6-tribromo-3,4-xylenol followed by selective reductive debromination (using HI).Short sequence (2 steps).High Cost/Risk: Requires expensive HI, generates massive bromine waste, and poses corrosion issues at scale.
Route B: Directed Aniline Route Nitration of 3,4-dimethylaniline (meta-direction via ammonium salt), followed by Sandmeyer bromination, reduction, and hydrolysis.Scalable & Robust: Uses cheap commodity reagents (H₂SO₄, HNO₃, Fe, NaNO₂). High regiocontrol.Longer sequence (4 steps).

Recommendation: Route B (The Directed Aniline Route) is selected as the industry-standard protocol for large-scale synthesis. It ensures precise regiocontrol through the meta-directing anilinium species and utilizes standard unit operations safe for multi-kilogram production.

Reaction Pathway & Mechanism[1][2][3]

The synthesis leverages the pH-dependent directing power of the amino group. By conducting nitration in concentrated sulfuric acid, the amine is protonated to an anilinium ion (-NH₃⁺) , which is a strong meta-director, forcing the nitro group to the desired position 5.

DOT Diagram: Synthetic Pathway

G Start 3,4-Dimethylaniline (Starting Material) Step1 Step 1: Nitration (H2SO4/HNO3) Target: 3,4-Dimethyl-5-nitroaniline Start->Step1 Meta-Direction (-NH3+) Step2 Step 2: Sandmeyer Bromination (NaNO2, HBr/CuBr) Target: 1-Bromo-3,4-dimethyl-5-nitrobenzene Step1->Step2 Diazotization Substitution Step3 Step 3: Nitro Reduction (Fe/HCl or H2/Cat) Target: 3-Bromo-4,5-dimethylaniline Step2->Step3 Selective Reduction Step4 Step 4: Hydrolysis (NaNO2, H2SO4/H2O, Boil) Target: 3-Bromo-4,5-dimethylphenol Step3->Step4 Diazotization Hydrolysis

Caption: Four-step regioselective synthesis pathway via the anilinium directing effect.

Detailed Experimental Protocol

Step 1: Regioselective Nitration

Objective: Synthesize 3,4-dimethyl-5-nitroaniline. Principle: Protonation of the amine prevents ortho substitution and directs the nitro group meta (position 5).

  • Preparation: Charge a glass-lined reactor with Concentrated H₂SO₄ (98%, 10 vol) . Cool to 0–5°C.[1]

  • Addition: Slowly add 3,4-Dimethylaniline (1.0 equiv) while maintaining temperature <10°C. Stir for 30 min to ensure complete formation of the anilinium sulfate salt.

  • Nitration: Add a mixture of HNO₃ (70%, 1.05 equiv) and H₂SO₄ (2 vol) dropwise at 0–5°C. The reaction is exothermic; strict temperature control is vital to prevent tar formation.

  • Workup: Pour the reaction mixture onto crushed ice (20 vol). Neutralize carefully with NH₄OH or NaOH to pH 8–9. The product, 3,4-dimethyl-5-nitroaniline , will precipitate as a yellow/orange solid.

  • Purification: Filter, wash with water, and dry. Recrystallize from ethanol if purity is <95%.

Step 2: Sandmeyer Bromination

Objective: Convert the amino group to a bromine atom (1-Bromo-3,4-dimethyl-5-nitrobenzene).

  • Diazotization: Suspend the nitroaniline from Step 1 in 48% HBr (5 vol) and water. Cool to 0–5°C. Add a solution of NaNO₂ (1.1 equiv) in water dropwise. Stir until a clear diazonium solution forms.

  • Substitution: Prepare a solution of CuBr (0.5 equiv) in 48% HBr . Slowly add the cold diazonium solution to the CuBr mixture at room temperature (or slightly heated to 40°C if evolution is slow). Nitrogen gas will evolve.

  • Workup: Once gas evolution ceases, steam distill or extract with dichloromethane (DCM). Wash the organic layer with dilute NaOH (to remove phenolic byproducts) and water.

  • Isolation: Evaporate solvent to yield 1-bromo-3,4-dimethyl-5-nitrobenzene .

Step 3: Reduction of Nitro Group

Objective: Synthesize 3-Bromo-4,5-dimethylaniline.

  • Reduction: In a reactor, charge Iron powder (3.0 equiv) and water. Add catalytic HCl or acetic acid. Heat to 80°C.

  • Addition: Slowly add the nitro compound from Step 2 (dissolved in ethanol or toluene if solid) to the iron suspension. Reflux for 2–4 hours.

  • Workup: Basify with Na₂CO₃ . Filter off iron sludge while hot.

  • Isolation: Cool the filtrate to crystallize the amine or extract with ethyl acetate. Yields 3-bromo-4,5-dimethylaniline .

Step 4: Hydrolysis to Phenol

Objective: Convert the aniline to the target phenol (3-Bromo-4,5-dimethylphenol).

  • Diazotization: Dissolve the amine from Step 3 in Dilute H₂SO₄ (35%, 10 vol) . Cool to 0–5°C. Add NaNO₂ (1.1 equiv) solution dropwise.

  • Hydrolysis: Prepare a boiling solution of Dilute H₂SO₄ (20%, 20 vol) in a separate vessel. Slowly add the cold diazonium solution into the boiling acid. This "drop-in" technique minimizes side reactions (coupling).

  • Observation: Nitrogen evolution is rapid. The phenolic product may steam distill or separate as an oil.

  • Final Workup: Cool the mixture. Extract with DCM or ether. Wash with brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from hexanes/ethyl acetate or sublime to achieve >98% purity.

Critical Process Parameters & Safety

ParameterSpecificationCriticality
Nitration Temp < 10°CHigh: Higher temperatures lead to dinitration and oxidation tars.
Acid Strength > 90% H₂SO₄High: Essential to maintain the anilinium form for meta selectivity.
Diazotization 0–5°CMedium: Unstable diazonium salts decompose explosively if heated prematurely.
Hydrolysis Mode Inverse AdditionHigh: Adding diazonium TO boiling acid prevents azo-coupling side reactions.

Safety Warning: Diazonium salts are potentially explosive. Do not isolate dry diazonium salts. Ensure adequate venting for NOx and N₂ gases.

Analytical Specifications

Compound: 3-Bromo-4,5-dimethylphenol CAS: 71942-14-8 Molecular Formula: C₈H₉BrO Molecular Weight: 201.06 g/mol

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.15 (s, 3H, CH₃)
      
    • 
       2.25 (s, 3H, CH₃)
      
    • 
       5.0-5.5 (br s, 1H, OH)
      
    • 
       6.65 (s, 1H, Ar-H, ortho to OH)
      
    • 
       6.95 (s, 1H, Ar-H, ortho to OH, ortho to Br)
      
    • Note: Shifts are approximate and solvent-dependent.

  • HPLC Purity: > 98.0% (Area %).

References

  • Biosynth. (2025). 3-Bromo-4,5-dimethylphenol Product Information. Retrieved from

  • ChemicalBook. (2025). 3-Bromo-4,5-dimethylphenol CAS 71942-14-8 Properties and Synthesis. Retrieved from

  • Groll, A. (1886). Ueber Metanitrodimethylanilin. Berichte der deutschen chemischen Gesellschaft, 19, 198-201.
  • Machacek, V. et al. (1984). Ipso Halogenation and Synthesis of Halogenated Phenols. Collection of Czechoslovak Chemical Communications. (Reference for the tribromo-reduction route).
  • Organic Syntheses. m-Nitrodimethylaniline. Org. Synth. Coll. Vol. 2, p. 297. (Protocol for meta-nitration of aniline derivatives). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-Bromo-4,5-dimethylphenol by Recrystallization

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 3-Bromo-4,5-dimethylphenol via recrystallization. We will move beyond...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 3-Bromo-4,5-dimethylphenol via recrystallization. We will move beyond a simple procedural list to explore the underlying principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Understanding the Challenge: Physicochemical Properties & Impurity Profile

Successful purification begins with understanding the target molecule and its likely contaminants. 3-Bromo-4,5-dimethylphenol is a substituted phenol, and its purification is critical for ensuring the integrity of subsequent synthetic steps.

Table 1: Physicochemical Properties of 3-Bromo-4,5-dimethylphenol

PropertyValueReference(s)
CAS Number 71942-14-8[1][2]
Molecular Formula C₈H₉BrO[1][2]
Molecular Weight 201.06 g/mol [1][2]
Appearance Solid (typically white to off-white powder/crystals)[1]
Melting Point 103 °C[1]
Boiling Point 271.9 ± 35.0 °C (Predicted)[1]
pKa 9.43 ± 0.23 (Predicted)[1]

Common Impurity Profile: The crude product's impurities are typically derived from the synthetic route. Common synthesis involves the bromination of 4,5-dimethylphenol or a multi-step synthesis from 1-bromo-2,3-dimethylbenzene.[1][2] Potential impurities may include:

  • Unreacted Starting Materials: Residual 4,5-dimethylphenol or other precursors.[2]

  • Isomeric Byproducts: Bromination can occur at other positions on the aromatic ring, leading to isomers like 2-bromo-4,5-dimethylphenol.[3]

  • Poly-brominated Species: Dibromo- or tribromo-dimethylphenol derivatives.

  • Reagents and Solvents: Residual reagents or solvents from the reaction and initial workup (e.g., dichloromethane, N-bromosuccinimide).[1][3]

Core Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a standard single-solvent recrystallization procedure. The key to this technique is selecting a solvent in which 3-Bromo-4,5-dimethylphenol is highly soluble at elevated temperatures but poorly soluble at low temperatures.[4]

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization & Isolation Start Crude 3-Bromo-4,5-dimethylphenol Solvent Select Appropriate Solvent Start->Solvent Dissolve Dissolve in Minimum Boiling Solvent Solvent->Dissolve Charcoal Add Activated Charcoal (Optional, for color) Dissolve->Charcoal HotFilter Hot Gravity Filtration (Removes insolubles) Dissolve->HotFilter If insoluble impurities exist Cool Slow Cool to RT, then Ice Bath Dissolve->Cool If no insoluble impurities Charcoal->HotFilter HotFilter->Cool Collect Collect Crystals via Vacuum Filtration Cool->Collect Wash Wash with Minimal Ice-Cold Solvent Collect->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry End Pure Product Dry->End

Caption: General workflow for the purification of 3-Bromo-4,5-dimethylphenol by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection:

    • Rationale: The ideal solvent will fully dissolve the crude product when hot but allow for maximum recovery of pure crystals upon cooling.[5] Given the polar phenolic group and the nonpolar brominated aromatic ring, solvents of intermediate polarity such as isopropanol, ethanol, or a mixed solvent system (e.g., hexane/ethyl acetate) are excellent starting points.[6][7]

    • Procedure: Place a small amount of crude material (20-30 mg) in a test tube and add a few drops of the candidate solvent. Observe solubility at room temperature. Heat the mixture to boiling. A good solvent will dissolve the compound completely when hot but show little solubility when cold.

  • Dissolution:

    • Place the crude 3-Bromo-4,5-dimethylphenol in an Erlenmeyer flask (which is less prone to tipping and reduces solvent evaporation compared to a beaker).

    • Add a minimal amount of the chosen solvent, just enough to create a slurry.

    • Heat the mixture to a gentle boil on a hot plate with stirring. Add more solvent in small portions until the solid just completely dissolves. Using the absolute minimum amount of boiling solvent is critical for maximizing yield.

  • Hot Filtration (Conditional):

    • Rationale: This step is only necessary if insoluble impurities (e.g., dust, inorganic salts) or activated charcoal (if used to remove colored impurities) are present. The main challenge is preventing the desired compound from crystallizing prematurely in the funnel.[8]

    • Procedure: Preheat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a fluted piece of filter paper in the funnel. Pour the hot solution through the filter paper as quickly as possible. If crystals begin to form in the funnel, add a small amount of hot solvent to redissolve them.

  • Crystallization:

    • Cover the flask with a watch glass to prevent contamination and solvent evaporation.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor which contains the soluble impurities. Using warm or excessive solvent will dissolve some of the product, reducing the yield.

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes to remove the bulk of the solvent.

    • Transfer the crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

Troubleshooting Guide

Q: My compound "oiled out" as a liquid instead of forming crystals. What should I do?

  • Probable Cause: This common issue, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[4][9] This can be due to the solvent's boiling point being too high or a significant level of impurities depressing the melting point of the mixture.

  • Solution:

    • Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent (10-20% more) to lower the solution's saturation point.[10]

    • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

    • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.[4][10]

Q: The solution is cool, but no crystals have formed. How can I induce crystallization?

  • Probable Cause: The solution is supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[9] This state is metastable and requires a nucleation point to initiate crystal growth.

  • Solution (in order of preference):

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[8][11] The microscopic scratches on the glass provide a surface for nucleation.

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a perfect template for further crystal growth.[11]

    • Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[9]

    • Flash Freeze: As a last resort, cool the flask in a dry ice/acetone bath for a few minutes. This will often force precipitation, though it may result in very small, less pure crystals. The resulting solid can then be used as a source of seed crystals for a subsequent, more controlled recrystallization.

Q: My final product has a low yield. How can I improve it?

  • Probable Cause: Low yield is most often traced back to procedural errors.

  • Solution:

    • Minimize Solvent: Ensure you are using the absolute minimum amount of boiling solvent for dissolution. This is the most common cause of low yield.[9]

    • Ensure Complete Cooling: Maximize precipitation by allowing sufficient time for cooling, first to room temperature and then in an ice bath.

    • Careful Washing: Wash the collected crystals with a minimal volume of ice-cold solvent. Washing with room temperature solvent will dissolve a significant portion of your product.

    • Check the Mother Liquor: You can attempt to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.

Frequently Asked Questions (FAQs)

Q: What is the best solvent system for 3-Bromo-4,5-dimethylphenol?

  • A: While there is no universal "best" solvent, an effective strategy involves empirical testing. Start with single solvents like ethanol or isopropanol. If a single solvent does not provide a good solubility differential, a mixed-solvent system is often highly effective. A good combination is a "soluble" solvent like ethyl acetate or dichloromethane mixed with an "insoluble" anti-solvent like hexane or heptane.[7][12]

Q: How do I perform a mixed-solvent recrystallization?

  • A: Dissolve the crude solid in the minimum amount of the boiling "good" solvent (the one it is more soluble in). Then, add the "poor" anti-solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity). Add a drop or two of the "good" solvent to just redissolve the turbidity, then allow the solution to cool slowly as you would in a single-solvent system.[6][11]

Q: Should I use activated charcoal?

  • A: Activated charcoal is effective at removing small amounts of highly colored, large molecular weight impurities. If your crude product has a significant color (e.g., yellow, brown) that is not characteristic of the pure compound, adding a small amount of charcoal to the hot solution before filtration can be beneficial. Use it sparingly, as it can also adsorb your desired product, reducing the yield.

Safety Precautions

3-Bromo-4,5-dimethylphenol and its structural isomers are hazardous chemicals. Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13][14][15]

  • Handling:

    • Wear safety goggles, a lab coat, and nitrile gloves.[14][16]

    • Avoid breathing dust. Weigh and handle the solid material carefully to prevent aerosolization.[14][17]

    • In case of skin contact, wash immediately and thoroughly with soap and water.[16]

    • In case of eye contact, rinse cautiously with water for several minutes.[14]

    • Store the material in a tightly closed container in a cool, dry, and well-ventilated area.[15][16]

References

  • University of California, Davis. (n.d.). Recrystallization. Chem 2BH Honors General Chemistry. Retrieved from [Link]

  • Quora. (2017). What is the best solvent for recrystallization?. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]

  • Naghiyev, F. N., et al. (2024). Crystal structure and Hirshfeld surface analysis of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate. Acta Crystallographica Section E, E80, 446-451. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • ResearchGate. (2016). What are the best conditions for polyphenols crystallization?. Retrieved from [Link]

  • Chemistry Academy. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2,4-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-Bromo-4,5-dimethylphenol

Current Status: Operational Subject: Prevention of Degradation & Storage Protocols Ticket Priority: High (Reagent Stability) Executive Summary & Chemical Profile[1] 3-Bromo-4,5-dimethylphenol is a halogenated phenolic in...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Prevention of Degradation & Storage Protocols Ticket Priority: High (Reagent Stability)

Executive Summary & Chemical Profile[1]

3-Bromo-4,5-dimethylphenol is a halogenated phenolic intermediate often used as a scaffold in medicinal chemistry and material science. Its stability is compromised by a specific "Degradation Triad": Oxidation , Photolysis , and Hygroscopicity .

The presence of two electron-donating methyl groups at positions 4 and 5 activates the aromatic ring, making it significantly more susceptible to oxidative dearomatization than unsubstituted phenol. Simultaneously, the carbon-bromine (C-Br) bond at position 3 introduces photosensitivity, leading to radical cleavage under UV light.

Key Stability Indicators:

  • Pristine State: White to off-white crystalline powder.

  • Degraded State: Pink, reddish-brown, or dark brown discoloration (Quinone formation).

The Degradation Mechanism (Root Cause Analysis)

To prevent degradation, one must understand the molecular pathways driving it. The following diagram illustrates how environmental factors transform your reagent into impurities.

Figure 1: Oxidative and Photolytic Degradation Pathways

DegradationPathways Compound 3-Bromo-4,5-dimethylphenol (White Solid) Radical Phenoxy Radical Intermediate Compound->Radical H-Atom Abstraction Debrominated De-brominated Byproducts Compound->Debrominated Homolytic C-Br Cleavage Quinone Quinone Derivatives (Pink/Brown Impurity) Radical->Quinone Oxidative Coupling Oxygen O₂ (Air) Oxygen->Radical Light UV Light (hν) Light->Debrominated Moisture H₂O (Humidity) Moisture->Radical Catalyzes

Caption: Figure 1. Dual degradation pathways showing oxidative conversion to colored quinones and photolytic dehalogenation.

Storage & Handling Protocols

Protocol A: The "Inert Barrier" Storage System

Rationale: Removing oxygen is the only definitive way to stop the pink discoloration associated with quinone formation.

ParameterSpecificationReason
Temperature 2°C to 8°C Slows kinetics of auto-oxidation.
Atmosphere Argon (Ar) Heavier than air; forms a "blanket" over crystals better than Nitrogen.
Container Amber Glass Blocks UV radiation to prevent C-Br cleavage.
Seal Parafilm + Desiccant Prevents moisture ingress which catalyzes oxidation.
Protocol B: Step-by-Step Argon Backfilling

Use this protocol after every use of the reagent.

  • Prepare: Place the amber vial in a fume hood. Have a source of dry Argon ready with a long needle or pipette tip.

  • Purge: Insert the Argon line deep into the vial, roughly 1 cm above the solid surface.

  • Flow: Flow Argon gently (avoid blowing powder away) for 15–30 seconds. This displaces the lighter air (containing O₂).

  • Seal: While the Argon is still flowing, slowly withdraw the needle and immediately cap the vial tightly.

  • Wrap: Wrap the cap junction with Parafilm to create a secondary gas barrier.

Troubleshooting Guide (FAQ)

Scenario 1: Discoloration

Q: My 3-Bromo-4,5-dimethylphenol has turned a light pink color. Can I still use it?

A:

  • Diagnosis: This indicates early-stage oxidation. The pink color comes from trace amounts of quinones (e.g., dimethyl-benzoquinone derivatives), which have high extinction coefficients (they are very colorful even at low concentrations).

  • Action:

    • For sensitive catalysis/biological assays:Do not use. Trace quinones can act as radical scavengers or redox-active impurities.

    • For robust bulk synthesis: You may proceed if purity by NMR is still >98%, but yield may suffer slightly.

  • Remediation: Recrystallize from a non-polar solvent (e.g., Hexanes/Ethyl Acetate mix) or perform a rapid filtration through a short plug of silica gel to remove the polar colored impurities.

Scenario 2: Solution Storage

Q: Can I store this compound dissolved in DMSO or Methanol to save time?

A:

  • Verdict: Strongly Discouraged.

  • Reasoning:

    • DMSO: Acts as a mild oxidant. Over time, it can facilitate the oxidation of the phenol.

    • Methanol/Protic Solvents: Dissolved oxygen is harder to remove from polar solvents. The solution state increases the molecular mobility, accelerating the reaction with dissolved oxygen.

  • Exception: If absolutely necessary, store in degassed anhydrous THF or Dichloromethane , sealed under Argon at -20°C, for no longer than 48 hours.

Scenario 3: Caking

Q: The powder is clumping together. Is this a chemical change?

A:

  • Diagnosis: This is likely hygroscopicity (water absorption).

  • Risk: Water lowers the energy barrier for oxidation.

  • Action: Dry the compound in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) or activated molecular sieves for 24 hours.

Decision Tree: Assessment & Recovery

Use this workflow to determine the viability of your reagent batch.

Figure 2: Reagent Viability Workflow

ViabilityWorkflow Start Inspect Reagent ColorCheck Is it White/Off-White? Start->ColorCheck YesColor Check Texture ColorCheck->YesColor Yes NoColor Pink/Brown? ColorCheck->NoColor No FlowCheck Free Flowing? YesColor->FlowCheck Purify Action: Recrystallize or Silica Plug NoColor->Purify Light Pink Discard Discard/Hazardous Waste NoColor->Discard Dark Brown/Tar Good Status: OK Proceed to Exp FlowCheck->Good Yes Dry Action: Vacuum Dry (Remove Moisture) FlowCheck->Dry No (Clumped) Dry->Good Retest Purify->Good Retest

Caption: Figure 2. Decision logic for assessing reagent quality based on visual cues (color and texture).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12224, 3,5-Dimethylphenol (Analogous Stability Data). Retrieved from [Link]

  • Zhao, H., et al. (2017). Photochemical transformation of brominated phenols.[1] (Mechanistic insight into C-Br cleavage under UV). Environmental Science & Technology.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Bromo-4,5-dimethylphenol

Welcome to the technical support center for the synthesis of 3-Bromo-4,5-dimethylphenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4,5-dimethylphenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and purity of your synthesis. My approach is grounded in years of field experience and a deep understanding of electrophilic aromatic substitution reactions.

Introduction: The Chemistry of Brominating 4,5-Dimethylphenol

The synthesis of 3-Bromo-4,5-dimethylphenol typically involves the direct bromination of 4,5-dimethylphenol. This is an electrophilic aromatic substitution reaction where the bromine atom acts as the electrophile. The hydroxyl (-OH) group is a strong activating, ortho-, para- directing group, while the methyl (-CH₃) groups are weaker activating, ortho-, para- directors.

Understanding the directing effects of these substituents is paramount to troubleshooting this synthesis. The positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. In 4,5-dimethylphenol, the C4 position is already occupied by a methyl group. Therefore, the hydroxyl group strongly directs bromination to the C2 and C6 positions. The methyl groups at C4 and C5 will also influence the regioselectivity. This interplay of directing effects can lead to a mixture of isomeric products, making the selective synthesis of 3-Bromo-4,5-dimethylphenol a challenge.

This guide will walk you through potential pitfalls and provide actionable solutions to improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing 3-Bromo-4,5-dimethylphenol?

A1: The primary side products are other isomeric monobrominated phenols, namely 2-Bromo-4,5-dimethylphenol and 6-Bromo-4,5-dimethylphenol . The formation of these isomers is a direct consequence of the directing effects of the hydroxyl and methyl groups on the aromatic ring. Additionally, over-bromination can lead to the formation of dibrominated and polybrominated species, especially if the reaction conditions are not carefully controlled. Under certain conditions, oxidation of the phenol can also occur, leading to colored impurities.

Q2: My reaction yields a mixture of isomers. How can I improve the regioselectivity towards the 3-bromo product?

A2: Achieving high regioselectivity for the 3-bromo isomer is challenging due to the strong ortho-directing influence of the hydroxyl group. However, you can influence the product distribution by carefully selecting your reaction conditions:

  • Solvent: Using a non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) can favor monobromination and may influence the isomeric ratio compared to polar solvents like acetic acid or water.

  • Brominating Agent: While elemental bromine (Br₂) is commonly used, N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent, potentially offering better control over the reaction.

  • Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can increase selectivity by favoring the kinetically controlled product.

  • Steric Hindrance: While not easily modified, the steric bulk of the substituents can influence the position of bromination.

Q3: I'm observing a dark-colored reaction mixture. What is causing this and how can I prevent it?

A3: A dark coloration often indicates the formation of bromine-phenol charge-transfer complexes or oxidation of the phenol. To minimize this:

  • Control Bromine Addition: Add the bromine solution dropwise to the phenol solution to maintain a low concentration of free bromine in the reaction mixture.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

  • Scavengers: After the reaction is complete, quenching with a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will remove any excess bromine and can help to decolorize the solution.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (4,5-dimethylphenol) from the product(s). The disappearance of the starting material spot indicates the completion of the reaction. Staining the TLC plate with an appropriate agent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction and identify the products being formed.

Troubleshooting Guide

This section provides a structured approach to common problems encountered during the synthesis and purification of 3-Bromo-4,5-dimethylphenol.

Problem 1: Low Yield of Brominated Product
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
Loss of Product during Workup Phenols are acidic and can be deprotonated by bases. Ensure the aqueous layer is acidified to a pH of ~2-3 before extraction to ensure the product is in its neutral, organic-soluble form.
Sublimation of Starting Material/Product If using vacuum for solvent removal, be mindful of the volatility of your compounds. Use a rotary evaporator with controlled temperature and pressure.
Side Reactions Over-bromination can be a significant issue. Use a 1:1 molar ratio of phenol to brominating agent. Adding the bromine slowly at a low temperature helps to control the reaction.
Problem 2: Difficulty in Purifying the Product from Isomers

Separating the 2-, 3-, and 6-bromo isomers of 4,5-dimethylphenol is often the most significant challenge in this synthesis due to their similar physical properties.

Challenge Troubleshooting Strategy
Co-elution in Column Chromatography The polarity of the brominated isomers is very similar. Use a long column with a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). Meticulous fraction collection and analysis by TLC are crucial.
Ineffective Recrystallization Finding a suitable solvent system for selective recrystallization can be difficult. Try a variety of solvents and solvent mixtures (e.g., hexane/ethyl acetate, toluene/hexane). Seeding the solution with a pure crystal of the desired isomer, if available, can promote its crystallization.
Persistent Impurities If a single purification method is insufficient, a combination of techniques is recommended. For example, perform an initial purification by column chromatography followed by recrystallization of the enriched fractions. For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Problem 3: Product Instability or Decomposition
Observation Potential Cause and Solution
Product darkens over time Phenols are susceptible to air oxidation, which can be accelerated by light and trace metals. Store the purified product under an inert atmosphere, protected from light, and in a refrigerator or freezer.
Decomposition during GC analysis Phenols can be acidic and may interact with the GC column. Derivatization to a less polar and more stable ether or ester before GC analysis can sometimes improve results.

Experimental Protocols

Protocol 1: Synthesis of Brominated 4,5-Dimethylphenol

This protocol provides a general method for the bromination of 4,5-dimethylphenol. Be aware that this will likely produce a mixture of isomers.

Materials:

  • 4,5-Dimethylphenol

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5-dimethylphenol (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of bromine (1.0 eq.) in dichloromethane or dissolve NBS (1.0 eq.) in dichloromethane.

  • Add the bromine or NBS solution dropwise to the stirred phenol solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the orange/red color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Apply the adsorbed product to the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.

  • Collect small fractions and analyze them by TLC to identify the fractions containing the desired 3-Bromo-4,5-dimethylphenol isomer.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution (Hypothetical Data)

Brominating Agent Solvent Temperature (°C) 2-Bromo Isomer (%) 3-Bromo Isomer (%) 6-Bromo Isomer (%) Dibromo Products (%)
Br₂Acetic Acid254515355
Br₂CH₂Cl₂0402530<5
NBSCH₂Cl₂0353525<5
NBSCCl₄0304025<5

Note: This data is illustrative and intended to demonstrate potential trends. Actual results will vary based on specific experimental conditions.

Visualizations

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 4,5-Dimethylphenol bromination Bromination (Br₂ or NBS, CH₂Cl₂, 0°C) start->bromination quench Quench (Na₂S₂O₃) bromination->quench workup Aqueous Workup quench->workup crude Crude Product (Mixture of Isomers) workup->crude column Column Chromatography (Hexane/EtOAc gradient) crude->column fractions Fraction Collection & TLC Analysis column->fractions pure Pure 3-Bromo-4,5-dimethylphenol fractions->pure Combine Pure Fractions isomers Isomeric Byproducts fractions->isomers Isolate/Discard

Caption: Workflow for the synthesis and purification of 3-Bromo-4,5-dimethylphenol.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting cluster_tlc_analysis TLC Analysis start Low Yield Observed check_tlc Check TLC of crude product start->check_tlc starting_material Significant starting material remains? check_tlc->starting_material multiple_products Multiple product spots? streaking Streaking or baseline material? incomplete_reaction Incomplete Reaction: - Extend reaction time - Increase temperature slightly starting_material->incomplete_reaction side_reactions_compete Side Reactions Competing: - Lower reaction temperature - Slower addition of bromine starting_material->side_reactions_compete over_bromination Over-bromination likely: - Use 1.0 eq. of brominating agent - Ensure slow addition at 0°C multiple_products->over_bromination workup_issue Potential Workup Issue: - Check pH of aqueous layer before extraction - Ensure complete extraction streaking->workup_issue

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved January 30, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). A kind of method for preparing 2-bromo-4-methylphenol.
  • Google Patents. (n.d.). Preparation method of 3,5-dimethylphenol.
  • PubChem. (n.d.). 4-Bromo-3,5-dimethylphenol. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4,5-dimethylphenol. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Supporting Information. Retrieved January 30, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved January 30, 2026, from [Link]

  • YouTube. (2020, January 10). Recrystallization. Professor Dave Explains. Retrieved January 30, 2026, from [Link]

Optimization

side reaction pathways in the preparation of 3-Bromo-4,5-dimethylphenol

The following technical guide addresses the preparation of 3-Bromo-4,5-dimethylphenol (CAS 71942-14-8) . Executive Summary for Researchers: The synthesis of 3-Bromo-4,5-dimethylphenol presents a classic regioselectivity...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the preparation of 3-Bromo-4,5-dimethylphenol (CAS 71942-14-8) .

Executive Summary for Researchers: The synthesis of 3-Bromo-4,5-dimethylphenol presents a classic regioselectivity paradox . Direct bromination of the precursor phenol (3,4-dimethylphenol) is kinetically driven by the hydroxyl group to the ortho positions (C2 or C6), resulting in the incorrect isomer (2-Bromo-4,5-dimethylphenol).[1] To access the target meta-bromo isomer (C3), researchers must utilize sterically controlled C-H activation (Ir-catalyzed borylation/oxidation) or a multi-step Sandmeyer sequence.[1] This guide focuses on troubleshooting these specific pathways.

Part 1: The Regioselectivity Challenge (Root Cause Analysis)

Before troubleshooting, verify your synthetic route. The most common "failure" is actually the successful formation of the wrong isomer due to directing group dominance.[1]

Pathway Comparison
FeatureRoute A: Direct Bromination (The Trap)Route B: Ir-Catalyzed C-H Activation (The Solution)
Starting Material 3,4-Dimethylphenol3-Bromo-o-xylene (1-Bromo-2,3-dimethylbenzene)
Mechanism Electrophilic Aromatic Substitution (EAS)Sterically Controlled C-H Borylation

Oxidation
Major Product 2-Bromo-4,5-dimethylphenol (Ortho)3-Bromo-4,5-dimethylphenol (Meta)
Key Driver Electronic (OH directs ortho/para)Steric (Borylation at least hindered C5 position)
Suitability INCORRECT for targetCORRECT for target

Part 2: Troubleshooting Guide

Module 1: "I used direct bromination and my NMR doesn't match."

Issue: You performed bromination on 3,4-dimethylphenol using


 or NBS, but the 

NMR shows a singlet at the aromatic region that suggests para-substitution or an unexpected coupling pattern.

Diagnosis: You have likely synthesized the 2-bromo isomer .[1][2]

  • Mechanism: The -OH group at C1 is a strong ortho/para director.[1] Since C4 is blocked by a methyl group, the incoming electrophile (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) attacks C2 or C6. The C3 position (meta to OH) is electronically deactivated relative to C2/C6.
    
  • Side Reaction Pathway:

    • Major Impurity: 2-Bromo-4,5-dimethylphenol.[1]

    • Secondary Impurity: 2,6-Dibromo-4,5-dimethylphenol (Over-bromination).[1]

Corrective Action:

  • Stop Direct Bromination: You cannot force the meta-substitution with standard electrophilic reagents.[1]

  • Switch Protocol: Adopt the Iridium-Catalyzed Borylation/Oxidation sequence (see Protocol A).

Module 2: "My Yield is Low in the Ir-Catalyzed Route."

Issue: You are using


 or 

with a bipyridine ligand, but the yield of the phenol is <30%.

Diagnosis: This route involves an intermediate aryl boronate ester.[1] Loss of yield usually occurs during the oxidation step (converting C-B to C-OH) or due to protodeboronation .[1]

Specific Troubleshooting:

SymptomProbable CauseSolution
Starting material remains Catalyst deactivation or Oxygen poisoningDegas solvents thoroughly (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

sparge). Ensure the reaction temp is maintained at 80-100°C.
Product is unsubstituted phenol Protodeboronation (C-B bond cleavage)Avoid acidic workups before oxidation.[1] The C-B bond is sensitive to protonolysis.[1]
Complex mixture after oxidation Over-oxidation (Quinone formation)Control the oxidant stoichiometry.[1] If using Oxone, use exactly 1.0-1.1 equivalents.[1] Keep the oxidation step at 0°C initially.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis via Ir-Catalyzed Borylation (Recommended)

Targeting the sterically accessible C5 position of 3-bromo-o-xylene, which corresponds to C3 of the phenol product.[1]

Reaction Flow: 3-Bromo-o-xylenengcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


Aryl Boronate

3-Bromo-4,5-dimethylphenol

Step-by-Step:

  • Borylation:

    • In a glovebox or under Argon, combine 1-bromo-2,3-dimethylbenzene (1.0 eq),

      
        (1.2 eq), 
      
      
      
      (1.5 mol%), and dtbpy (3 mol%) in anhydrous cyclohexane.
    • Seal and heat to 80°C for 16 hours .

    • Checkpoint: Monitor by GC-MS.[1] The intermediate should show the mass of the boronate ester.[1]

  • Oxidation (One-Pot):

    • Cool the mixture to room temperature. Remove volatiles (cyclohexane) under vacuum.[1]

    • Redissolve the residue in Acetone/Water (1:1) .

    • Add Oxone (1.1 eq) slowly at 0°C . Stir for 10-30 minutes.

    • Quench with saturated ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .
      
  • Workup:

    • Extract with Ethyl Acetate.[1][3] Wash with brine.[1]

    • Purify via silica gel chromatography (Hexanes/EtOAc).[1]

Protocol B: Classical Sandmeyer (Alternative)

Use this only if Ir-catalysts are unavailable.[1]

  • Nitration: Nitration of 3,4-dimethylphenol (yields mixture of 2-nitro and 6-nitro; 3-nitro is minor).[1] Note: This route is difficult due to separation issues.[1][4]

  • Better Precursor: Start with 3-Bromo-4,5-dimethylaniline (if available) or 3,4-Dimethyl-5-nitroaniline .[1]

  • Diazotization: Treat amine with

    
     at 0°C.
    
  • Hydrolysis: Heat the diazonium salt in aqueous

    
     to convert 
    
    
    
    to
    
    
    .

Part 4: Pathway Visualization

The following diagram illustrates the divergence between the "Naive" direct bromination route (yielding the wrong isomer) and the "Correct" Ir-catalyzed route.

ReactionPathways cluster_legend Pathway Key SM_Phenol 3,4-Dimethylphenol (Starting Material A) DirectBrom Direct Bromination (Br2 / NBS) SM_Phenol->DirectBrom Electrophilic Attack SM_Xylene 3-Bromo-o-xylene (Starting Material B) IrCat Ir-Catalyzed Borylation (Steric Control) SM_Xylene->IrCat C-H Activation OrthoProd 2-Bromo-4,5-dimethylphenol (WRONG ISOMER) DirectBrom->OrthoProd OH Directs Ortho (Major Product) Boronate Intermediate: Aryl Boronate IrCat->Boronate Borylation at C5 (Least Hindered) MetaProd 3-Bromo-4,5-dimethylphenol (TARGET) Oxidation Oxidation (Oxone / H2O2) Boronate->Oxidation Oxidation->MetaProd C-B to C-OH Retention key1 Red = Incorrect Route (Electronic Control) key2 Green = Correct Route (Steric Control)

Caption: Divergence of synthetic pathways. Direct bromination fails due to electronic directing effects, while the Ir-catalyzed route succeeds via steric control.[1]

References

  • Biosynth . 3-Bromo-4,5-dimethylphenol Product Information. Retrieved from [1]

  • ChemicalBook . Synthesis of 3-Bromo-4,5-dimethylphenol via Iridium Catalysis. Retrieved from [1]

  • RSC Advances . Regioselectivity in the Bromination of Phenols. (Demonstrates failure of direct meta-bromination). Retrieved from [1]

  • Google Patents . Process for the synthesis of phenols from arenes (Borylation/Oxidation).[1][5] US20040030197A1. Retrieved from

Sources

Troubleshooting

scaling up the synthesis of 3-Bromo-4,5-dimethylphenol: challenges and solutions

Welcome to the Advanced Synthesis Support Hub Subject: 3-Bromo-4,5-dimethylphenol (CAS: 71942-14-8) Application: Pharmaceutical Intermediates, Fine Chemical Precursors Support Level: Tier 3 (Process Chemistry & Scale-Up)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub

Subject: 3-Bromo-4,5-dimethylphenol (CAS: 71942-14-8) Application: Pharmaceutical Intermediates, Fine Chemical Precursors Support Level: Tier 3 (Process Chemistry & Scale-Up)

Executive Summary: The Regioselectivity Challenge

Scaling up the synthesis of 3-Bromo-4,5-dimethylphenol presents a classic organic chemistry paradox. The hydroxyl group on the phenol ring is a powerful ortho/para director, while the target requires the bromine atom to be installed at the meta position (C3) relative to the hydroxyl group.

The Central Problem: Direct bromination of 3,4-dimethylphenol (3,4-xylenol) will fail to yield the target. It inevitably produces 2-bromo-4,5-dimethylphenol (major) or 2,6-dibromo-4,5-dimethylphenol due to the electronic dominance of the hydroxyl group.

This guide provides the necessary "workaround" routes—specifically the Diazonium Hydrolysis (Sandmeyer-type) and Ir-Catalyzed C-H Activation —and troubleshoots the specific failures encountered during their scale-up.

Troubleshooting Guide & FAQs
Q1: I am brominating 3,4-dimethylphenol with

in acetic acid, but NMR shows a doublet at 7.0 ppm. Why am I not getting the 3-bromo isomer?

Diagnosis: You have synthesized 2-bromo-4,5-dimethylphenol , not the target.

Technical Explanation: In Electrophilic Aromatic Substitution (EAS), the hydroxyl group (


) at C1 is the strongest activating group. It directs incoming electrophiles (

) to the ortho (C2, C6) and para (C4) positions.
  • C4 is blocked by a methyl group.

  • C2 and C6 are electronically favored.

  • C3 (Target) is meta to the

    
     and is electronically deactivated relative to C2/C6.
    

The Solution: You must abandon direct bromination of the phenol. You need a route that operates independent of the phenol's directing effects or uses a directing group that favors the meta position.

Recommended Workflows:

  • Classical Scale-Up (Lower Cost): Hydrolysis of 3-Bromo-4,5-dimethylaniline diazonium salt.

  • Modern High-Purity (Higher Cost): Iridium-catalyzed C-H borylation of 1-bromo-2,3-dimethylbenzene followed by oxidation.

Q2: I am attempting the Diazonium Hydrolysis route. The reaction foams uncontrollably during the heating step, and the yield is <30%. How do I stabilize this?

Context: This route involves converting 3-Bromo-4,5-dimethylaniline to the diazonium salt, then hydrolyzing (


) in hot acid.

Troubleshooting Protocol:

ParameterCommon ErrorCorrective Action
Acid Concentration Using dilute HCl/H2SO4 (<10%).Increase to 30-40%

.
High acidity prevents the coupling of the diazonium salt with the formed phenol (which causes azo dye formation/tar).
Temperature Ramp Rapid heating to >90°C.Controlled Addition. Do not heat the bulk diazo solution. Add the cold diazo solution dropwise into boiling dilute sulfuric acid. This ensures immediate hydrolysis and removal of

without accumulation.
Foaming (

)
Small headspace in reactor.Add Anti-foaming agent (e.g., silicone-based) or use a reactor with 50% headspace. Nitrogen evolution is stoichiometric and rapid.
Product Removal Product stays in hot acid.Steam Distillation. If possible, steam distill the phenol as it forms to prevent polymerization or further bromination/nitration side reactions.

Visual Workflow: Diazonium Hydrolysis Safety

DiazoniumSafety Start Start: 3-Bromo-4,5-dimethylaniline Diazotization Diazotization (NaNO2, H2SO4, 0-5°C) Start->Diazotization Check Starch-Iodide Test (Must be Positive) Diazotization->Check Urea Add Urea (Quench excess HNO2) Check->Urea Excess HNO2 detected Hydrolysis Hydrolysis Step (Critical Safety Point) Urea->Hydrolysis MethodA Method A (Batch Heating) RISK: Explosion/Foaming/Tars Hydrolysis->MethodA Avoid MethodB Method B (Dropwise Addition) Add cold Diazo to Boiling Acid Hydrolysis->MethodB Recommended Extraction Cool & Extract (DCM or Ether) MethodB->Extraction Purification Recrystallization (Hexane/EtOAc) Extraction->Purification

Caption: Optimized workflow for diazonium hydrolysis minimizing thermal runaway risks.

Q3: We are considering the Iridium-Catalyzed route (C-H Activation) for high-purity Pharma grade material. What are the specific challenges?

Context: This route converts 1-bromo-2,3-dimethylbenzene (3-bromo-o-xylene) to the phenol via a boronate ester intermediate, using an Iridium catalyst (e.g.,


) and a ligand (dtbpy).

Scale-Up Challenges:

  • Catalyst Cost & Removal: Iridium is expensive. For scale-up, you must validate a method to scavenge residual Ir (e.g., using thiol-functionalized silica) to meet ICH Q3D guidelines (<10 ppm).

  • Exotherm Control (Oxidation Step): The conversion of the aryl boronate to the phenol uses an oxidant (Oxone® or

    
    ). This step is highly exothermic .
    
    • Solution: Active cooling is mandatory. Maintain

      
       during oxidant addition.
      
  • Regioselectivity Validation: While highly selective for the meta position (sterically driven), you must perform GC-MS to confirm no ortho-borylation occurred.

Data Comparison: Classic vs. Modern Route

FeatureClassic (Diazonium)Modern (Ir-Catalyzed)
Starting Material 3-Bromo-4,5-dimethylaniline1-Bromo-2,3-dimethylbenzene
Step Count 2 (Diazotization + Hydrolysis)2 (Borylation + Oxidation)
Regioselectivity High (Determined by precursor)High (Steric control >95:5)
Safety Profile Low (Diazo explosion risk)Medium (Peroxide exotherm)
Cost LowHigh (Catalyst + Ligand)
Scalability Difficult (Foaming/Dilution)Good (Flow chemistry compatible)
Q4: How do I purify the final 3-Bromo-4,5-dimethylphenol? The crude solid is off-white/brown.

Diagnosis: The brown color indicates oxidation products (quinones) or azo-coupling impurities common in phenol synthesis.

Purification Protocol:

  • Acid Wash: Dissolve crude in organic solvent (EtOAc) and wash with dilute HCl to remove any unreacted aniline (if using Sandmeyer route).

  • Base Extraction (The "Phenol Cut"):

    • Extract the organic layer with 10% NaOH . The phenol moves to the aqueous phase as the phenoxide (

      
      ).
      
    • Neutral impurities (unreacted bromo-xylene, tars) remain in the organic layer. Discard organic layer.

    • Acidify the aqueous layer with HCl to precipitate the phenol.

  • Recrystallization:

    • Solvent: Hexane/Ethyl Acetate (9:1) or pure Cyclohexane.

    • Technique: Dissolve at reflux, filter hot (to remove inorganic salts), and cool slowly to 4°C.

    • Target Appearance: White to pale pink needles.

    • Melting Point Check: Pure 3-Bromo-4,5-dimethylphenol should melt distinct from the starting material (3,4-xylenol MP: 64°C; Target MP is typically higher, >80°C).

References
  • ChemicalBook. (2025). 3-Bromo-4,5-dimethylphenol Properties and Synthesis. (Describes the Iridium-catalyzed route from 1-bromo-2,3-dimethylbenzene).

  • PrepChem. (n.d.). Preparation of 3,5-dimethylphenol and brominated derivatives.[1] (Provides foundational techniques for xylenol handling and bromination hazards).

  • National Institutes of Health (NIH). (2011). Thermal generation of 3-amino-4,5-dimethylfuran-2(5H)-one.[2] (Discusses amino-phenol precursors and thermal stability).

  • Google Patents. (2013). Process for preparation of brominated dimethylphenol derivatives.[1][3][4] (Patent CN104761435A - Describes industrial hydrolysis and oxidation workflows).

  • Thermo Fisher Scientific. (2025). 4-Bromo-3,5-dimethylphenol Safety Data Sheet. (Reference for handling brominated xylenol isomers).

Sources

Optimization

optimizing reaction conditions for the bromination of phenols

Technical Support Center: Optimizing Phenol Bromination Conditions Status: Active Agent: Senior Application Scientist, Dr. Aris Ticket ID: PH-BR-OPT-2024[1] Executive Summary: The Challenge of the Activated Ring Research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Phenol Bromination Conditions

Status: Active Agent: Senior Application Scientist, Dr. Aris Ticket ID: PH-BR-OPT-2024[1]

Executive Summary: The Challenge of the Activated Ring

Researchers often underestimate the reactivity of phenols.[2] The hydroxyl group (


) is a powerful electron-donating group (EDG) that activates the benzene ring so strongly that standard bromination conditions (e.g., 

in water) lead to uncontrollable polybromination (the "runaway reaction").[1][3] Optimizing for the monobrominated product—specifically controlling the ortho vs. para ratio—requires precise modulation of electrophile strength and solvent polarity.

This guide moves beyond textbook basics to address specific failure modes encountered in drug discovery and fine chemical synthesis.

Part 1: Decision Logic & Reagent Selection

Before starting, select your reagent based on your substrate's sensitivity and your desired regioselectivity.[1][2]

BrominationDecisionTree Start START: Define Substrate & Goal Target Target Isomer? Start->Target Para Para-Selective Target->Para Para Ortho Ortho-Selective Target->Ortho Ortho ParaOpen Is Para Position Open? Para->ParaOpen Amine_NBS Protocol C: NBS + Diisopropylamine (Amine-Directed Ortho) Ortho->Amine_NBS Direct Method Blocking Strategy D: Block Para (Sulfonation/Desulfonation) Ortho->Blocking Indirect Method Yes Yes ParaOpen->Yes ParaOpen->Yes Alt No No ParaOpen->No Forced Ortho NBS_MeCN Protocol A: NBS in MeCN (High Para Selectivity) TBABr3 Protocol B: TBABr3 (Green, High Yield) Yes->NBS_MeCN Yes->TBABr3 Alt No->Ortho Forced Ortho

Figure 1: Reagent selection logic for phenol bromination. Green nodes indicate recommended protocols.

Part 2: Troubleshooting Guides (FAQ Format)

Issue 1: "I keep getting a mixture of mono-, di-, and tri-brominated products (Polybromination)."

Diagnosis: The reaction rate is too fast because the electrophile is too "hot" or the solvent is facilitating rapid ionization. The Fix:

  • Stop using

    
     in water/methanol.  In polar protic solvents, phenol exists in equilibrium with phenoxide, which is 
    
    
    
    more reactive.[1]
  • Switch to NBS (N-Bromosuccinimide). NBS provides a low, steady concentration of

    
    , preventing the "avalanche" effect.[1]
    
  • Change the Solvent. Use a non-polar solvent like Dichloromethane (DCM) or Carbon Disulfide (

    
    ) .[1][2] Non-polar solvents suppress the ionization of the brominating agent, slowing the reaction to a controllable rate.[2]
    
  • Low Temperature: Run the reaction at 0°C to -20°C .

Issue 2: "I need the ortho-isomer, but I'm getting 90% para."

Diagnosis: The para position is sterically less hindered and electronically favored in standard electrophilic aromatic substitution (SEAr).[1][2] The Fix:

  • The Amine Trick: Use NBS in the presence of a secondary amine (e.g., diisopropylamine).[4] The amine forms an N-bromoamine intermediate which coordinates with the phenolic proton via hydrogen bonding, delivering the bromine atom intramolecularly to the ortho position [1, 2].[2]

  • Substrate Modification: If the para position is open, you may need to install a transient blocking group (e.g., sulfonation) or use a specialized reagent like

    
      at low temperatures (-70°C), though this is operationally difficult [3].
    
Issue 3: "My reaction turns into a black tar."

Diagnosis: Oxidation of the phenol ring to quinones, followed by polymerization.[1][2] This often happens with strong oxidants or excess bromine.[1] The Fix:

  • Exclude Light: Bromination can proceed via radical pathways under light.[1] Wrap your flask in aluminum foil.

  • Inert Atmosphere: Run under Nitrogen/Argon to prevent aerobic oxidation of the electron-rich ring.[1]

  • Scavenge Acid: The byproduct HBr can catalyze polymerization.[1] Add a weak base like

    
     or use an oxidative bromination method (H2O2) that consumes HBr [4].[1]
    

Part 3: Optimized Experimental Protocols

Protocol A: Standard Para-Selective Monobromination (NBS Method)

Best for: General synthesis of p-bromophenols.

Reagents:

  • Substrate: Phenol (1.0 equiv)[1][5]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Solvent: Acetonitrile (

    
    ) (0.5 M concentration)[1]
    
  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) – Optional, boosts rate[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of phenol in 20 mL of acetonitrile in a round-bottom flask.

  • Addition: Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes. Do not dump it all in at once.

  • Reaction: Allow to warm to room temperature (RT) and stir. Monitor via TLC (typically complete in 1–3 hours).[1]

    • Note: The mixture will turn slightly yellow/orange.[1]

  • Quench: Add 10 mL of saturated

    
     (sodium thiosulfate) to quench unreacted bromine (color should fade to clear).
    
  • Workup: Evaporate acetonitrile. Extract residue with Ethyl Acetate (

    
     mL).[1] Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hexanes/EtOAc or perform column chromatography.

Why this works: Acetonitrile is polar but aprotic.[1] It solvates the transition state well enough for reaction but doesn't deprotonate the phenol like water does. NBS releases bromine slowly [5].[1][6]

Protocol B: Green Oxidative Bromination (H2O2/HBr)

Best for: Large scale, eco-friendly, high atom economy.

Reagents:

  • Substrate: Phenol (1.0 equiv)[1][5]

  • Reagent: 48% Hydrobromic Acid (HBr) (1.1 equiv)[1]

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (1.1 equiv)[1]
    
  • Solvent: Methanol or Water[7]

Step-by-Step:

  • Setup: Dissolve phenol in Methanol (or suspend in water) in a flask.

  • Acid Addition: Add HBr (1.1 equiv) slowly.

  • Oxidant Addition: Add

    
     dropwise over 30 minutes.
    
    • Mechanism:[5][7][8][9][10][11]

      
      . The bromine is generated in situ and consumed immediately.[1]
      
  • Stir: Stir at RT for 2–4 hours.

  • Workup: Dilute with water. If solid precipitates, filter it (high purity).[1] If oil, extract with DCM.[1]

Why this works: This method utilizes "Atom Economy."[1][5][12] Instead of generating HBr waste (as in Protocol A), the HBr is oxidized back into active bromine, utilizing 100% of the bromine atoms [6].

Part 4: Data & Comparison

ParameterElemental Bromine (

)
NBS / MeCN

/ HBr

Selectivity (p:o) Poor (Mixtures)Good (~90:10)Good (~85:15)Excellent (>95:5)
Polybromination Risk HighLowLowVery Low
Atom Economy 50% (HBr waste)Low (Succinimide waste)~100% (Water byproduct)Moderate
Operational Safety Hazardous LiquidSolid, Easy HandlingCorrosive AcidSolid, Safe
Cost LowMediumLowHigh

Part 5: Mechanistic Visualization

Understanding the transition state energies explains why para is favored and how we can manipulate it.[1][2]

ReactionPathway Reactants Phenol + Br+ TS_Ortho Ortho Transition State (Higher Energy due to Sterics) Reactants->TS_Ortho  k_ortho (slow) TS_Para Para Transition State (Lower Energy) Reactants->TS_Para  k_para (fast) Inter_Ortho Ortho-Sigma Complex TS_Ortho->Inter_Ortho Inter_Para Para-Sigma Complex TS_Para->Inter_Para Prod_Ortho o-Bromophenol (Minor) Inter_Ortho->Prod_Ortho -H+ Prod_Para p-Bromophenol (Major) Inter_Para->Prod_Para -H+

Figure 2: Kinetic pathway of electrophilic aromatic substitution on phenol. The para-pathway has a lower activation energy barrier due to reduced steric repulsion.

References

  • Fujisaki, S., et al. (1993).[1][4] Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan, 66(5), 1576–1579.[4] Link[1]

  • Yeung, K., et al. (2018).[1][13] Practical, Ortho-Selective Mono-Halogenation of Phenols. ACS Catalysis, 8, 4033.[1] Link[1]

  • Pearson, D. E., et al. (1969).[1] Method for selectively brominating phenols. US Patent 3,449,443.[1][2][14] Link

  • Podgoršek, A., et al. (2009).[1] Oxidative Halogenation with Hydrogen Peroxide. Angewandte Chemie International Edition, 48(45), 8424-8450.[1] Link[1]

  • Oberhauser, T. (1997).[1][15] A New Bromination Method for Phenols and Anisoles: NBS/HBF4[15][16]·Et2O in CH3CN.[1][15][16] The Journal of Organic Chemistry, 62(13), 4504–4506. Link

  • Vyvyan, J. (2024).[1] Bromination of Phenols: Green Chemistry Approaches. Common Organic Chemistry. Link

Sources

Troubleshooting

Method Refinement for the Quantitative Analysis of 3-Bromo-4,5-dimethylphenol: A Technical Support Guide

Welcome to the technical support center for the quantitative analysis of 3-Bromo-4,5-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 3-Bromo-4,5-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to develop and refine robust analytical methods for this compound, ensuring data of the highest quality and integrity.

Introduction to the Analyte

3-Bromo-4,5-dimethylphenol is a substituted phenolic compound.[1][2] Its chemical structure, featuring a hydroxyl group, a bromine atom, and two methyl groups on the benzene ring, presents unique considerations for quantitative analysis. Understanding its physicochemical properties is the foundation for developing a successful analytical method.

Key Properties of 3-Bromo-4,5-dimethylphenol:

PropertyValueReference
Molecular FormulaC₈H₉BrO[3]
Molecular Weight201.06 g/mol [3]
Melting Point103 °C[2]
pKa9.43 ± 0.23 (Predicted)[2]
AppearanceSolid

Part 1: Core Analytical Strategies & Methodologies

The quantitative analysis of 3-Bromo-4,5-dimethylphenol can be effectively achieved using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these techniques often depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of phenolic compounds. A reverse-phase method is typically the most suitable approach.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Accurate Filtration Filtration (0.45 µm) Dissolution->Filtration Ensure particle-free Injection Injection onto HPLC Filtration->Injection Load sample Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Eluted Analyte Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification Integration->Quantification Peak Area GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Enhance volatility Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection FID or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of different brominating agents for dimethylphenol synthesis

Introduction: The Strategic Importance of Brominated Dimethylphenols In the landscape of synthetic organic chemistry, brominated phenols are indispensable building blocks. Their utility stems from the bromine atom's role...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Brominated Dimethylphenols

In the landscape of synthetic organic chemistry, brominated phenols are indispensable building blocks. Their utility stems from the bromine atom's role as a versatile functional handle, enabling a wide array of cross-coupling reactions such as Suzuki, Stille, and Heck, which are foundational to modern drug discovery and materials science. Dimethylphenols, with their defined substitution patterns, offer a valuable scaffold. The selective introduction of a bromine atom onto this scaffold is a critical transformation that dictates the viability of subsequent synthetic steps.

This guide provides an in-depth comparison of the reactivity and selectivity of various brominating agents for the synthesis of brominated dimethylphenols. We will move beyond a mere listing of reagents to explore the causality behind experimental choices, focusing on mechanistic principles, reaction kinetics, and practical considerations. Using 2,6-dimethylphenol as our model substrate—a molecule where the para position is open and flanked by two methyl groups—we will objectively evaluate the performance of classical and contemporary bromination methods, supported by experimental data.

Pillar 1: The Mechanism of Electrophilic Aromatic Substitution in Phenols

The bromination of any phenol, including dimethylphenols, is a classic example of electrophilic aromatic substitution (EAS). The hydroxyl (-OH) group is a powerful activating group, meaning it increases the rate of reaction compared to benzene itself.[1][2] This activation arises from the ability of the oxygen's lone pairs of electrons to delocalize into the aromatic π-system, thereby increasing the electron density of the ring and making it more nucleophilic.[1][3]

This electron donation is most pronounced at the positions ortho and para to the hydroxyl group, directing the incoming electrophile (the bromine) to these sites.[1][4][5] The reaction proceeds via a two-step mechanism:

  • Electrophilic Attack: The π-bond of the aromatic ring attacks the electrophilic bromine species (Br⁺ or a polarized Br₂ molecule), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3] The stability of this intermediate is significantly enhanced by a resonance structure where the positive charge is delocalized onto the oxygen atom.

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product.[3]

Experimental Workflow A 1. Reagent Setup Dissolve 2,6-dimethylphenol in an appropriate solvent in a flask. B 2. Controlled Addition Add brominating agent portion-wise or via dropping funnel at controlled temp. A->B C 3. Reaction Monitoring Monitor reaction progress using TLC until starting material is consumed. B->C D 4. Quenching Add a reducing agent (e.g., Na₂S₂O₃) to neutralize excess bromine. C->D E 5. Workup & Extraction Add water and extract the product into an organic solvent (e.g., EtOAc). D->E F 6. Purification & Analysis Dry, concentrate, and purify the crude product (e.g., recrystallization). Analyze purity. E->F

Caption: A generalized workflow for the bromination of dimethylphenol.

Protocol 1: Synthesis of 4-Bromo-2,6-dimethylphenol using N-Bromosuccinimide (NBS)

  • Rationale: This protocol is chosen for its high selectivity and enhanced safety profile, making it ideal for research and development settings where clean, predictable outcomes are paramount. Acetonitrile is used as a polar aprotic solvent to facilitate the ionic reaction pathway.

  • Procedure:

    • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylphenol (1.22 g, 10.0 mmol) and acetonitrile (30 mL). Stir at room temperature until the solid dissolves completely.

    • Reagent Addition: In a single portion, add N-bromosuccinimide (1.78 g, 10.0 mmol). Causality: For this highly activated substrate, portion-wise addition is not strictly necessary, but for less reactive or more sensitive substrates, slow addition helps control the reaction exotherm.

    • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 30-60 minutes.

    • Quenching: Once the starting material is consumed, pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of saturated aqueous sodium thiosulfate solution. Causality: The sodium thiosulfate quenches any unreacted electrophilic bromine and leftover NBS, preventing further reaction during workup.

    • Extraction: Add 50 mL of ethyl acetate to the separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

    • Purification: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Isolation: The resulting crude solid can be purified by recrystallization from ethanol/water to yield 4-bromo-2,6-dimethylphenol as a white crystalline solid. [6] Protocol 2: "Green" Synthesis of 4-Bromo-2,6-dimethylphenol using H₂O₂/HBr

  • Rationale: This protocol exemplifies a sustainable chemistry approach, avoiding the use of elemental bromine and producing water as the primary byproduct. It is scalable and cost-effective.

  • Procedure:

    • Setup: In a 100 mL round-bottom flask with a magnetic stir bar, suspend 2,6-dimethylphenol (1.22 g, 10.0 mmol) in 20 mL of water. Add hydrobromic acid (48% aqueous solution, 1.13 mL, 10.0 mmol). Stir the mixture at room temperature.

    • Reagent Addition: To the stirring suspension, add 30% hydrogen peroxide (1.13 mL, 11.0 mmol) dropwise over 15 minutes using a dropping funnel. Causality: The slow addition of H₂O₂ is critical to control the rate of in-situ bromine generation. A rapid addition could lead to a dangerous exotherm and potential side reactions.

    • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until completion. The product may precipitate out of the aqueous solution as a solid.

    • Quenching: Add a 10% aqueous solution of sodium sulfite dropwise until the yellow-orange color of bromine disappears. Causality: This step ensures all active bromine is neutralized before isolation.

    • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acids and salts.

    • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization to afford pure 4-bromo-2,6-dimethylphenol.

Conclusion and Strategic Recommendations

The selective bromination of dimethylphenols is a critical transformation achievable through several distinct methodologies. The optimal choice of reagent is dictated by the specific goals of the synthesis: safety, cost, scalability, and the required level of selectivity.

  • For Maximum Safety and Selectivity: N-Bromosuccinimide (NBS) stands out as the reagent of choice. Its solid nature and controlled reactivity make it ideal for producing mono-brominated products with high purity, especially in academic and pharmaceutical research settings.

  • For Green Chemistry and Scalability: The H₂O₂/HBr and KBr/KBrO₃ systems are superior alternatives. They eliminate the severe hazards associated with handling liquid bromine, are cost-effective, and generate minimal hazardous waste, making them highly suitable for industrial-scale production. [7][8]* For High Reactivity (with Caution): Elemental Bromine remains a potent and effective reagent. However, its use demands stringent safety infrastructure and meticulous control over reaction conditions to prevent over-bromination and ensure operator safety. [9] By understanding the mechanistic underpinnings and practical trade-offs of each agent, researchers can strategically select the most appropriate method to efficiently and safely synthesize the desired brominated dimethylphenol intermediates for their downstream applications.

References

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018). NIH. [Link]

  • Bromination of Phenols (video). Khan Academy. [Link]

  • Experimental Methods 1. Bromination Methods. Polytechnic University of Catalonia. [Link]

  • A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. (2018). Royal Society of Chemistry. [Link]

  • Student safety sheets 55 Bromine. CLEAPSS Science. [Link]

  • Aqueous bromine solutions from HBr by 3% hydrogen peroxide. Journal of Chemical Education. [Link]

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022). YouTube. [Link]

  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025). Save My Exams. [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. (2025). Engineered Science Publisher. [Link]

  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025). International Journal of Research and Analytical Reviews. [Link]

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025). ChemRxiv. [Link]

  • Bromination of para-substituted phenols using the H 2 O 2 -HBr system... ResearchGate. [Link]

  • Handling liquid bromine and preparing bromine water. RSC Education. [Link]

  • The Reaction of Hydrogen Peroxide and Hydrobromic Acid: A Closer Look. (2026). Oreate AI Blog. [Link]

  • Bromination of phenol. (2021). YouTube. [Link]

  • Eco-Friendly and Versatile Brominating Reagent Prepared from a Liquid Bromine Precursor. ResearchGate. [Link]

  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021). Aditya Birla Chemicals. [Link]

  • Bromine | Chemical Emergencies. (2024). CDC. [Link]

  • Kinetics of Bromination of Phenols. Journal of the Indian Chemical Society. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. (2018). RSC Advances. [Link]

  • A scalable and green one-minute synthesis of substituted phenols. NIH. [Link]

  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. (2016). NIH. [Link]

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Electrophilic substitution with rearrangement. Part 10. Some products of bromination of 2.4-dimethylphenol and of 4-t-butyl-2- methylphenol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • 1,3-Bis(2-bromo-4,5-dimethoxybenzyl)imidazolium Chloride. Organic Syntheses. [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). MDPI. [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide (NBS). Common Organic Chemistry. [Link]

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. University of Barcelona. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

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Comparative

A Comparative Guide to the Antioxidant Properties of Brominated Phenols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of Brominated Phenols as Antioxidants Phenolic compounds are a well-established class of antioxidants, renowned for their ab...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Brominated Phenols as Antioxidants

Phenolic compounds are a well-established class of antioxidants, renowned for their ability to scavenge free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.[1] Naturally occurring and synthetic phenols are therefore of significant interest in the pharmaceutical and nutraceutical industries. A fascinating and increasingly studied subclass of these compounds are brominated phenols, which are found in various marine organisms and can also be synthesized in the laboratory.[2][3] The introduction of bromine atoms to the phenolic ring can significantly alter the compound's electronic and steric properties, thereby modulating its antioxidant capacity.

This guide provides a comprehensive comparative study of the antioxidant properties of brominated phenols. We will delve into the structural nuances that govern their activity, present comparative data from established antioxidant assays, and provide detailed, field-proven experimental protocols for researchers to validate and expand upon these findings. Our aim is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to effectively evaluate and utilize the antioxidant potential of this promising class of molecules.

The Mechanistic Underpinnings of Phenolic Antioxidant Activity

The antioxidant action of phenolic compounds, including their brominated derivatives, is primarily governed by their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. This process can occur through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is stabilized by resonance, rendering it less reactive than the initial free radical. The key determinant of efficiency in the HAT mechanism is the bond dissociation enthalpy (BDE) of the O-H bond.[4][5]

  • Single Electron Transfer (SET): In the SET mechanism, the phenolic antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation can then deprotonate to form a phenoxyl radical. The ionization potential (IP) of the antioxidant is the critical factor in the SET mechanism.[4][6]

The interplay of these mechanisms is influenced by the solvent and the nature of the free radical. The substitution pattern on the aromatic ring, including the presence of bromine atoms, plays a crucial role in modulating both the BDE and IP, and thus the overall antioxidant activity.

Comparative Antioxidant Activity of Brominated Phenols

To provide a clear and objective comparison, the following table summarizes the antioxidant activity of a selection of brominated phenols, expressed as IC50 values from DPPH and ABTS radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity. The data has been compiled from various studies and serves as a valuable resource for comparing the efficacy of different brominated phenols.[2][7]

CompoundStructureDPPH IC50 (µM)ABTS IC50 (µM)Reference
Phenol>1000>1000Inferred
2-BromophenolModerately ActiveModerately ActiveInferred
4-BromophenolModerately ActiveModerately ActiveInferred
2,4-DibromophenolActiveActiveInferred
2,6-DibromophenolActiveActiveInferred
2,4,6-TribromophenolHighly ActiveHighly Active[8]
Compound 1 2,3,5′-tribromo-3′,4,4′,5-tetrahydroxy-diphenylmethane31.5TEAC: 2.1 mM[7]
Compound 6 3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol9.6TEAC: 3.0 mM[7]
BHT (Butylated Hydroxytoluene)85.1-[7]

Structure-Activity Relationship: How Bromination Influences Antioxidant Potency

The antioxidant activity of brominated phenols is intricately linked to the number and position of both the bromine and hydroxyl groups on the aromatic ring.

The Role of the Hydroxyl Group: The phenolic hydroxyl group is the primary active site for radical scavenging. Its ability to donate a hydrogen atom is paramount to the antioxidant function.

The Influence of Bromine Substitution: The introduction of bromine atoms, which are electron-withdrawing, can have a dual effect on the antioxidant activity:

  • Increased Acidity: Bromine atoms increase the acidity of the phenolic proton, which can facilitate proton-coupled electron transfer, a key step in some antioxidant mechanisms.[9]

  • Stabilization of the Phenoxyl Radical: The electron-withdrawing nature of bromine can help to delocalize the unpaired electron on the resulting phenoxyl radical, thereby increasing its stability and preventing it from propagating further radical reactions.

  • Steric Effects: Bromine atoms, particularly in the ortho positions, can sterically hinder the hydroxyl group, which may affect its ability to interact with and neutralize bulky free radicals.

Generally, an increase in the number of bromine substituents tends to enhance the antioxidant activity, as seen in the high activity of 2,4,6-tribromophenol.[8] The precise positioning of the bromine atoms relative to the hydroxyl group and to each other fine-tunes the electronic and steric environment, leading to a wide range of antioxidant potencies across different brominated phenols.

Caption: Increasing bromine substitution on the phenol ring generally enhances antioxidant activity.

Experimental Protocols for Assessing Antioxidant Properties

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for three widely accepted antioxidant assays. The causality behind key experimental choices is explained to provide a deeper understanding of the protocols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[10] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon reaction with an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: Dissolve the brominated phenol samples in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution to a well.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 20 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration. A lower IC50 value signifies higher antioxidant activity.[11][12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance at 734 nm.

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the brominated phenol samples in the same solvent used for the working ABTS•+ solution.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample dilution to a well.

    • Add 190 µL of the working ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and Expression of Results: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Experimental Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Sample and Standard Preparation: Prepare dilutions of the brominated phenol samples and a standard (e.g., FeSO₄·7H₂O) in water.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample or standard dilution to a well.

    • Add 190 µL of the FRAP working solution to each well.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as FRAP value (in µM Fe²⁺ equivalents).

ExperimentalWorkflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH1 Prepare DPPH Solution DPPH3 Mix Sample and DPPH DPPH1->DPPH3 DPPH2 Prepare Sample Dilutions DPPH2->DPPH3 DPPH4 Incubate (30 min, dark) DPPH3->DPPH4 DPPH5 Measure Absorbance at 517 nm DPPH4->DPPH5 ABTS1 Prepare ABTS•+ Solution ABTS3 Mix Sample and ABTS•+ ABTS1->ABTS3 ABTS2 Prepare Sample Dilutions ABTS2->ABTS3 ABTS4 Incubate (6 min) ABTS3->ABTS4 ABTS5 Measure Absorbance at 734 nm ABTS4->ABTS5 FRAP1 Prepare FRAP Reagent FRAP3 Mix Sample and FRAP Reagent FRAP1->FRAP3 FRAP2 Prepare Sample/Standard Dilutions FRAP2->FRAP3 FRAP4 Incubate (4 min, 37°C) FRAP3->FRAP4 FRAP5 Measure Absorbance at 593 nm FRAP4->FRAP5

Caption: Workflow for the DPPH, ABTS, and FRAP antioxidant assays.

Conclusion and Future Directions

This guide provides a foundational understanding of the antioxidant properties of brominated phenols, highlighting the critical interplay between chemical structure and radical scavenging activity. The provided comparative data and detailed experimental protocols serve as a robust starting point for researchers investigating this promising class of compounds.

Future research should focus on expanding the library of tested brominated phenols to build a more comprehensive structure-activity relationship database. Furthermore, moving beyond in vitro assays to in vivo models will be crucial to ascertain the physiological relevance and therapeutic potential of these compounds. The exploration of synergistic effects with other antioxidants and the investigation of their metabolic fate will also be vital areas of inquiry. Through continued rigorous scientific investigation, the full potential of brominated phenols as valuable antioxidant agents can be unlocked.

References

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.[Link]

  • PMC. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products.[Link]

  • PMC. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.[Link]

  • Science.gov. dpph assay ic50: Topics by Science.gov.[Link]

  • MDPI. (2020). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls.[Link]

  • PMC. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.[Link]

  • YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology.[Link]

  • PMC. (2014). Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves.[Link]

  • ResearchGate. IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays.[Link]

  • ACS Publications. (2004). Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism.[Link]

  • ACG Publications. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity.[Link]

  • ResearchGate. Mechanisms of antioxidant reacting with free radical: single electron transfer (SET) and hydrogen atom abstraction (HAT).[Link]

  • RSC Publishing. Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis.[Link]

  • PubMed. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods.[Link]

  • ResearchGate. (2006). The bromination kinetics of phenolic compounds in aqueous solution.[Link]

  • ResearchGate. Hydrogen atom transfer capacity from phenolic antioxidant to the 2,2‐diphenyl1‐picrylhydrazyl (DPPH.) radical.[Link]

  • ResearchGate. IC50 values of the antioxidant activity test using DPPH method.[Link]

  • ResearchGate. Scheme 1. Antioxidant mechanism of phenolic compounds: (A) Single...[Link]

  • ACS Publications. Reactivity of Substituted Phenols Toward Alkyl Radicals.[Link]

  • ResearchGate. Three bromination of phenols; (a) traditional electrophilic...[Link]

  • MDPI. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays.[Link]

  • PMC. Hydrogen Atom Transfer from HOO. to ortho‐Quinones Explains the Antioxidant Activity of Polydopamine.[Link]

  • Bristol University. (2011). 2,4,6-Tribromophenol.[Link]

Sources

Validation

High-Resolution Purity Analysis of 3-Bromo-4,5-dimethylphenol: An HPLC Method Development Guide

Executive Summary In the synthesis of 3-Bromo-4,5-dimethylphenol , the critical quality attribute (CQA) is not merely the absence of starting material (3,4-dimethylphenol), but the rigorous exclusion of its positional is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 3-Bromo-4,5-dimethylphenol , the critical quality attribute (CQA) is not merely the absence of starting material (3,4-dimethylphenol), but the rigorous exclusion of its positional isomer, 2-bromo-4,5-dimethylphenol . While Gas Chromatography (GC) is often the default for small phenolic molecules, it frequently fails to resolve these positional isomers without cumbersome derivatization.

This guide advocates for High-Performance Liquid Chromatography (HPLC) using a phenyl-hexyl stationary phase as the gold standard for this analysis. Unlike C18 columns that rely solely on hydrophobicity, phenyl-hexyl phases utilize


-

interactions to discriminate between the electronic environments of the bromine position, offering superior resolution (

) where standard methods fail.

Comparative Analysis: HPLC vs. Alternatives

The following table objectively compares the three primary analytical techniques available for purity confirmation.

FeatureHPLC (Recommended) GC-FID / GC-MS qNMR (

H)
Primary Mechanism Hydrophobicity &

-

Interaction
Volatility & Boiling PointMagnetic Resonance
Isomer Selectivity High (Tunable via stationary phase)Medium (Often requires long capillary columns)Low (Signals often overlap)
Sample Prep "Dilute and Shoot" (Simple)Derivatization (Silylation) often needed to prevent tailingDissolution in deuterated solvent
Limit of Quantitation Excellent (< 0.05%)Good (< 0.1%)Poor (> 1.0% typically)
Thermal Stability Ambient (Safe for labile bromides)High Temp (Risk of debromination)Ambient
Suitability Best for Purity Certification Best for Residual SolventsBest for Structure Verification

Expert Insight: While qNMR is definitive for structural confirmation, it lacks the dynamic range to detect 0.1% isomeric impurities. GC-FID without derivatization often results in peak tailing due to the acidic phenolic proton interacting with the inlet liner. Therefore, HPLC is the only self-validating method for quantitative purity.

The Analytical Challenge: Isomeric Resolution

The synthesis of 3-Bromo-4,5-dimethylphenol typically involves the bromination of 3,4-dimethylphenol. This electrophilic aromatic substitution yields two main products:

  • Target: 3-Bromo-4,5-dimethylphenol (Sterically crowded, bromine between methyl and proton).

  • Impurity: 2-Bromo-4,5-dimethylphenol (Bromine ortho to the hydroxyl group).

Because these molecules share identical molecular weights (MW 201.06) and similar boiling points, they co-elute on standard C18 HPLC columns and non-polar GC columns.

Decision Logic for Method Selection

AnalyticalDecision Start Sample: Crude 3-Bromo-4,5-dimethylphenol CheckVol Is the sample volatile & thermally stable? Start->CheckVol CheckIso Are positional isomers suspected? CheckVol->CheckIso Yes HPLC_Ph HPLC (Phenyl-Hexyl) (High Selectivity via Pi-Pi) CheckVol->HPLC_Ph No (Degrades) GC GC-FID/MS (Risk of Tailing/Co-elution) CheckIso->GC No HPLC_C18 HPLC (C18) (Poor Isomer Selectivity) CheckIso->HPLC_C18 Maybe CheckIso->HPLC_Ph Yes (Critical)

Figure 1: Analytical decision tree highlighting the necessity of Phenyl-Hexyl phases for isomeric separation.

Experimental Protocol: High-Resolution HPLC Method

This protocol is designed to be self-validating . The use of a "System Suitability Standard" containing both the starting material and the target is required before running samples.

Reagents and Equipment[1][2][3][4][5][6]
  • Instrument: HPLC with UV-Vis or PDA Detector (Agilent 1200/1260 or equivalent).

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Zorbax Eclipse Plus Phenyl-Hexyl),

    
    .
    
    • Why? The phenyl ring on the stationary phase interacts differently with the electron-deficient brominated ring of the target vs. the impurity.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Modifier: Trifluoroacetic acid (TFA) or Phosphoric Acid (

    
    ).
    
Chromatographic Conditions[1][2][7][8][9][10]
ParameterSettingRationale
Mobile Phase A Water + 0.1%

Acidic pH (~2.5) keeps phenol protonated (

) to prevent peak tailing.
Mobile Phase B AcetonitrileStrong solvent for elution.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CConstant temperature ensures reproducible retention times.
Detection UV @ 280 nmMax absorption for the phenolic ring; minimizes solvent noise.
Injection Vol 5 - 10

L
Prevent column overload.
Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold (Equilibration)
2.030Isocratic hold to separate polar impurities
15.080Linear ramp to elute brominated products
18.095Wash step (remove dibromo species)
20.030Re-equilibration
Sample Preparation[11]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of synthesized product into a 10 mL volumetric flask. Dissolve in ACN. Dilute to volume (1 mg/mL).

  • Working Solution: Dilute Stock 1:10 with Diluent (Final: 0.1 mg/mL).

  • Filtration: Filter through a 0.22

    
    m PTFE filter into an HPLC vial.
    

Method Validation & System Suitability

To ensure the trustworthiness of your data, you must perform a System Suitability Test (SST) prior to the sample run.

The Resolution Mixture

Prepare a mixture containing:

  • 3,4-dimethylphenol (Starting Material)

  • 3-Bromo-4,5-dimethylphenol (Target)[1][2]

Acceptance Criteria:

  • Resolution (

    
    ): 
    
    
    
    between the starting material and the target peak.
  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures pH control is effective).
  • Retention Time Precision:

    
     RSD for 5 replicate injections.
    
Expected Elution Order (Phenyl-Hexyl Phase)
  • 3,4-Dimethylphenol: (Most polar, elutes first)

  • 2-Bromo-4,5-dimethylphenol: (Impurity isomer)

  • 3-Bromo-4,5-dimethylphenol: (Target)

  • Dibromo-species: (Most hydrophobic, elutes in wash)

Workflow Diagram

HPLC_Workflow cluster_prep Sample Prep cluster_run HPLC Run cluster_data Data Analysis Weigh Weigh 10mg Dissolve Dissolve in ACN (+ Acidify) Weigh->Dissolve Filter 0.22µm Filter Dissolve->Filter Inject Inject 10µL Filter->Inject Sep Separation (Phenyl-Hexyl) Inject->Sep Detect UV @ 280nm Sep->Detect Integ Integrate Peaks Detect->Integ Calc Calc % Area (Purity) Integ->Calc

Figure 2: Step-by-step workflow for the HPLC analysis of brominated phenols.

Troubleshooting Guide

  • Problem: Peak tailing observed.

    • Cause: Mobile phase pH is too high (

      
      ), causing partial ionization of the phenol.
      
    • Fix: Add more

      
       or switch to 0.1% TFA (Trifluoroacetic acid).
      
  • Problem: Isomers are co-eluting (single broad peak).

    • Cause: Stationary phase lacks

      
      -selectivity.
      
    • Fix: Ensure a Phenyl-Hexyl or PFP (Pentafluorophenyl) column is used, not a standard C18.

  • Problem: Ghost peaks in the gradient.

    • Cause: Contaminated water or organic modifier.

    • Fix: Use fresh Milli-Q water and HPLC-grade solvents.

References

  • Biosynth. (2025).[3][4] 3-Bromo-4,5-dimethylphenol Product Information and Structure. Retrieved from

  • Organic Syntheses. (1921-2026).[5] Procedures for Brominated Toluenes and Phenols. (General reference for synthesis and purification logic). Retrieved from

  • PubChem. (2025).[6] 4-Bromo-3,5-dimethylphenol Compound Summary. (Isomer data for comparison). Retrieved from

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. (Source for pH 2-4 recommendation). Retrieved from

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from

Sources

Comparative

A Comparative Toxicological Analysis of Brominated Phenols: A Guide for Researchers

Introduction Brominated phenols (BPs) are a class of aromatic compounds characterized by a hydroxyl group attached to a benzene ring substituted with one or more bromine atoms. These chemicals have seen widespread indust...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Brominated phenols (BPs) are a class of aromatic compounds characterized by a hydroxyl group attached to a benzene ring substituted with one or more bromine atoms. These chemicals have seen widespread industrial application as flame retardants, pesticides, and wood preservatives.[1][2][3] Their utility, however, is shadowed by their environmental persistence and potential for bioaccumulation, leading to their classification as environmental pollutants of significant concern.[4][5] Brominated phenols originate from both direct industrial synthesis and as secondary metabolites from marine organisms like algae.[2][6][7] Furthermore, they can be formed as degradation byproducts of other brominated flame retardants (BFRs) or during water treatment processes involving chlorination in the presence of bromide ions.[2][8][9] This guide provides a comprehensive comparative toxicological analysis of key brominated phenols, focusing on their mechanisms of toxicity, supporting experimental data, and detailed protocols for their assessment.

Comparative Toxicological Profiles

The toxicity of brominated phenols is not uniform across the class; it is significantly influenced by the number and position of bromine substituents on the phenol ring. Generally, an increase in the number of bromine atoms correlates with increased toxicity.[2] This principle is demonstrated in various aquatic species, where the toxic ranking is often observed as 2,4,6-tribromophenol (2,4,6-TBP) > 2,4-dibromophenol (2,4-DBP) > 2,6-dibromophenol (2,6-DBP).[2]

Quantitative Toxicological Data

The following table summarizes acute toxicity data for several brominated phenols across different aquatic organisms, providing a clear comparison of their relative toxicities.

CompoundTest OrganismEndpointConcentration (mg/L)Reference
2,4-Dibromophenol (2,4-DBP) Scenedesmus quadricauda (alga)EC50Not specified in snippets[2][7]
Daphnia magna (water flea)EC502.17[2][7]
Tetrahymena pyriformis (protozoan)EC509.97[2]
2,6-Dibromophenol (2,6-DBP) Scenedesmus quadricauda (alga)EC50Not specified in snippets[2][7]
Daphnia magna (water flea)EC502.78[2][7]
2,4,6-Tribromophenol (2,4,6-TBP) Scenedesmus quadricauda (alga)EC50Not specified in snippets[2][7]
Daphnia magna (water flea)EC501.57[2][7]
Tetrahymena pyriformis (protozoan)EC502.95[2]

EC50 (Median Effect Concentration) is the concentration of a substance that causes a 50% effect in the test population.

It is noteworthy that environmental factors can modulate the observed toxicity. For instance, the presence of dietary supplementation, such as algae for Daphnia magna, has been shown to significantly reduce the acute toxicity of brominated phenols, highlighting the importance of considering environmental context in risk assessment.[2][7]

Mechanisms of Toxicity

Brominated phenols exert their toxic effects through a variety of molecular mechanisms, primarily centered around endocrine disruption, neurotoxicity, and the induction of apoptosis.

Endocrine Disruption

A significant body of evidence points to the endocrine-disrupting capabilities of brominated phenols.[5] Their structural similarity to thyroid hormones allows them to interfere with the thyroid system.[2] For example, 2,4,6-TBP has been shown to compete with the thyroid hormone T3 for binding to transport proteins like transthyretin (TTR) and the thyroid hormone receptor β (TRβ) in Xenopus laevis.[8] This interference can disrupt thyroid hormone homeostasis, which is critical for normal development and metabolism.[8] Furthermore, brominated phenols can inhibit sulfotransferase enzymes (SULTs), which are crucial for the metabolism of endocrine hormones.[5]

Neurotoxicity

The neurotoxic potential of brominated phenols has been linked to their ability to disrupt cellular calcium (Ca2+) signaling in neuroendocrine cells.[2] Compounds like 2,4-DBP and 2,4,6-TBP can inhibit voltage-dependent Ca2+ channels and cause the release of Ca2+ from intracellular stores.[10] Dysregulation of Ca2+ homeostasis can have profound effects on neuronal function, including neurotransmitter release and synaptic plasticity.

Induction of Apoptosis

In vitro studies using human peripheral blood mononuclear cells (PBMCs) have demonstrated that brominated phenols, such as 2,4,6-TBP and pentabromophenol (PBP), can induce apoptosis, or programmed cell death.[4] The primary mechanism appears to be the mitochondrial pathway, characterized by changes in mitochondrial membrane potential and the activation of caspases.[4] PBP was found to be a more potent inducer of apoptosis than 2,4,6-TBP.[4]

Metabolic Bioactivation

The toxicity of brominated phenols can be exacerbated through metabolic bioactivation, a process where the parent compound is converted into more reactive and toxic metabolites. This often involves cytochrome P450 enzymes, which can hydroxylate the phenol ring, leading to the formation of quinone-type reactive intermediates.[11] These electrophilic species can then form covalent adducts with cellular macromolecules like proteins and DNA, leading to cellular damage.

Metabolic_Bioactivation cluster_Phase1 Phase I Metabolism cluster_Bioactivation Bioactivation cluster_Toxicity Cellular Toxicity Brominated_Phenol Brominated Phenol Hydroxylated_Intermediate Hydroxylated Intermediate Brominated_Phenol->Hydroxylated_Intermediate CYP450 Oxidation Quinone_Intermediate Reactive Quinone Intermediate Hydroxylated_Intermediate->Quinone_Intermediate Further Oxidation Macromolecule_Adducts Macromolecule Adducts (DNA, Proteins) Quinone_Intermediate->Macromolecule_Adducts Covalent Binding Cellular_Damage Cellular Damage & Oxidative Stress Macromolecule_Adducts->Cellular_Damage

Caption: Metabolic bioactivation of brominated phenols to reactive intermediates.

Experimental Protocols for Toxicological Assessment

A variety of in vitro and in vivo assays are employed to assess the toxicity of brominated phenols. The choice of methodology depends on the specific toxicological endpoint being investigated.

Experimental Workflow: General Toxicity Screening

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Toxicity Assay cluster_Analysis Data Analysis Compound_Prep Prepare Stock Solutions of Brominated Phenols Exposure Expose Test System (e.g., cell culture, zebrafish embryos) to varying concentrations Compound_Prep->Exposure Incubation Incubate under controlled conditions Exposure->Incubation Endpoint_Measurement Measure Toxicological Endpoints (e.g., viability, morphology, gene expression) Incubation->Endpoint_Measurement Data_Collection Collect and tabulate data Endpoint_Measurement->Data_Collection Statistical_Analysis Perform statistical analysis (e.g., calculate EC50/LD50) Data_Collection->Statistical_Analysis Interpretation Interpret results and draw conclusions Statistical_Analysis->Interpretation

Caption: A generalized workflow for in vitro or in vivo toxicity screening.

In Vivo Zebrafish Embryo Toxicity Test

The zebrafish (Danio rerio) embryo test is a powerful tool for assessing developmental toxicity.[6][12]

Objective: To determine the lethal and sublethal effects of brominated phenols on zebrafish embryonic development.

Methodology:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test brominated phenol in embryo medium. Include a solvent control and a negative control (embryo medium only).

  • Embryo Collection and Selection: Collect freshly fertilized zebrafish eggs and select healthy, normally developing embryos at the 4-8 cell stage.

  • Exposure: Place a defined number of embryos (e.g., 20) into each well of a multi-well plate containing the respective test solutions.

  • Incubation: Incubate the plates at a constant temperature (e.g., 28°C) on a 14:10 hour light:dark cycle.

  • Observation and Endpoint Assessment: Observe the embryos under a dissecting microscope at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization). Record lethal endpoints (coagulation, lack of heartbeat, failure to develop somites) and sublethal endpoints (malformations of the head, tail, or yolk sac; edema; scoliosis).

  • Data Analysis: For each concentration, calculate the percentage of embryos exhibiting each endpoint. Determine the LC50 (median lethal concentration) and EC50 (median effective concentration for sublethal effects) values.

In Vitro Apoptosis Assay in Human PBMCs

This assay quantifies the induction of apoptosis in a human-relevant cell type.[4]

Objective: To determine the apoptotic potential of brominated phenols in human peripheral blood mononuclear cells.

Methodology:

  • Cell Culture: Isolate PBMCs from fresh human blood and culture them in appropriate medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

  • Compound Exposure: Treat the cultured PBMCs with a range of concentrations of the test brominated phenol for a specified duration (e.g., 24 hours). Include appropriate controls.

  • Apoptosis Detection (Annexin V/Propidium Iodide Staining):

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare it to the control group to determine the dose-dependent induction of apoptosis.

Conclusion

The comparative toxicological analysis of brominated phenols reveals a complex class of compounds with varying degrees of toxicity, largely dependent on their chemical structure. The primary mechanisms of toxicity involve endocrine disruption, neurotoxicity, and the induction of apoptosis. Understanding these mechanisms and employing robust experimental protocols, such as those detailed in this guide, is essential for accurately assessing the risks posed by these environmental contaminants and for guiding future research and regulatory decisions.

References

  • Michałowicz, J., et al. (2022). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Science of The Total Environment, 811, 152289. [Link]

  • Li, B., et al. (2025). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Journal of Toxicology. [Link]

  • Altenburger, R., et al. (2006). Toxic effects of brominated indoles and phenols on zebrafish embryos. Archives of Environmental Contamination and Toxicology, 51(1), 97-102. [Link]

  • Li, B., et al. (2025). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. PubMed. [Link]

  • Barron, M. G., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 95(1), 235-248. [Link]

  • Michałowicz, J., et al. (2021). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. ResearchGate. [Link]

  • Kitamura, S., et al. (2005). In Vitro and In Vivo Analysis of the Thyroid System–Disrupting Activities of Brominated Phenolic and Phenol Compounds in Xenopus laevis. Toxicological Sciences, 85(2), 727-735. [Link]

  • EFSA CONTAM Panel (2024). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 22(1), e9034. [Link]

  • Wang, Y., et al. (2022). The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones. Frontiers in Pharmacology, 12, 788835. [Link]

  • EFSA CONTAM Panel. (2024). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA journal, 22(1), e09034. [Link]

  • Zhang, W., et al. (2025). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Frontiers in Marine Science, 12, 1609843. [Link]

  • Gregoraszczuk, E., et al. (2004). Toxicity of some phenolic derivatives--in vitro studies. International Journal of Occupational Safety and Ergonomics, 10(4), 319-331. [Link]

  • Public Health England. (2017). Phenol: toxicological overview. GOV.UK. [Link]

  • Altenburger, R., et al. (2005). Toxic Effects of Brominated Indoles and Phenols on Zebrafish Embryos. ResearchGate. [Link]

  • Lee, J., et al. (2026). In vivo high-throughput toxicity screening of brominated flame retardants using a Caenorhabditis elegans transcription factor RNAi platform. Toxicology, 154395. [Link]

  • Garcia, G. R., et al. (2021). Comparative Toxicological Assessment of 2 Bisphenols Using a Systems Approach. Toxicological Sciences, 182(2), 224-235. [Link]

  • Barron, M. G., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Sílice (CSIC). [Link]

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Validation

Part 1: Primary Method: Reverse-Phase HPLC-UV for 3-Bromo-4,5-dimethylphenol Quantification

An In-Depth Guide to the Validation of an Analytical Method for 3-Bromo-4,5-dimethylphenol Quantification: A Comparative Analysis of HPLC-UV and GC-MS This guide provides a comprehensive framework for the validation of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of an Analytical Method for 3-Bromo-4,5-dimethylphenol Quantification: A Comparative Analysis of HPLC-UV and GC-MS

This guide provides a comprehensive framework for the validation of an analytical method for the accurate quantification of 3-Bromo-4,5-dimethylphenol, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind experimental choices, ensuring that the described protocols are not only robust and reliable but also serve as a self-validating system.

We will first detail the development and validation of a primary, robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Subsequently, we will compare this method with a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS), providing the necessary data and insights to help you select the most appropriate technique for your specific analytical needs. All validation parameters and acceptance criteria are based on the globally recognized International Council for Harmonisation (ICH) guidelines, specifically the Q2(R2) document.[1][2]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. For a substituted phenol like 3-Bromo-4,5-dimethylphenol, which possesses a UV-active chromophore, this technique is an excellent first choice.

The core principle of RP-HPLC involves a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.[3][4] The analyte, 3-Bromo-4,5-dimethylphenol, will partition between these two phases. By carefully selecting the mobile phase composition—typically a mixture of water and an organic solvent like acetonitrile or methanol—we can achieve optimal retention and separation from potential impurities.[4][5]

Proposed HPLC-UV Method Parameters

The following parameters serve as a starting point for method development and subsequent validation.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for the analyte and efficient separation.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier. Phosphoric acid is added to control the pH and suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and consistent retention times.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Detection Wavelength 280 nmPhenolic compounds typically exhibit strong absorbance in this region of the UV spectrum. A full UV scan of the analyte should be performed to determine the optimal wavelength (λmax).
Workflow for HPLC-UV Method Validation

The validation of an analytical method is a formal process that demonstrates its fitness for the intended purpose.[2][6] The workflow below outlines the necessary steps according to ICH guidelines.[1]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Finalization Dev Develop HPLC Method Opt Optimize Parameters (e.g., Mobile Phase, Flow Rate) Dev->Opt SST_Dev System Suitability Testing Opt->SST_Dev Specificity Specificity/ Selectivity SST_Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Workflow for HPLC-UV Method Validation
Detailed Validation Protocols and Acceptance Criteria

Here, we detail the experimental protocols for each validation parameter.

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][6]

Experimental Protocol:

  • Blank Analysis: Analyze a diluent blank (e.g., mobile phase) to ensure no interfering peaks are present at the retention time of 3-Bromo-4,5-dimethylphenol.

  • Placebo Analysis: If the analyte is in a formulated product, analyze a placebo (all excipients without the active ingredient) to check for interference.

  • Forced Degradation: Subject a solution of 3-Bromo-4,5-dimethylphenol to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples. The method is considered specific if the peak for 3-Bromo-4,5-dimethylphenol is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally pure.

Acceptance Criteria:

  • No significant interference from blank or placebo at the analyte's retention time.

  • The resolution between the analyte peak and the closest eluting peak (degradant or impurity) should be greater than 1.5.

  • Peak purity index (if using a PDA detector) should be greater than 0.999, indicating no co-eluting impurities.

Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[7][8]

Experimental Protocol:

  • Prepare a stock solution of 3-Bromo-4,5-dimethylphenol reference standard.

  • From the stock solution, prepare at least five calibration standards at different concentration levels covering the expected working range. For an assay, this is typically 80% to 120% of the target concentration.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria & Data Summary:

ParameterAcceptance CriteriaIllustrative Result
Correlation Coefficient (r²) ≥ 0.9990.9995
Y-intercept Should be close to zero1500 (Represents <2% of the response at 100% target concentration)
Residual Plot Random distribution of points around the x-axisRandom scatter observed
Range 80% - 120% of target concentration80 µg/mL - 120 µg/mL

Objective: To determine the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.[7][8]

Experimental Protocol:

  • Prepare samples by spiking a placebo (or a known matrix) with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level (for a total of nine determinations).

  • Analyze the samples and calculate the percent recovery for each replicate.

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Acceptance Criteria & Data Summary:

Concentration LevelMean Recovery (%)% Relative Standard Deviation (RSD)
80% 99.5%0.8%
100% 100.2%0.6%
120% 101.1%0.7%
Overall Acceptance Criteria 98.0% - 102.0% ≤ 2.0%

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[1][9]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and %RSD.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria & Data Summary:

Precision LevelParameterAcceptance CriteriaIllustrative Result
Repeatability % RSD of 6 replicates≤ 2.0%0.9%
Intermediate Precision % RSD of 12 replicates (6 from day 1, 6 from day 2)≤ 2.0%1.2%

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[10][11][12]

Experimental Protocol (Based on the Calibration Curve Method):

  • Use the data from the linearity study.

  • Calculate LOD and LOQ using the following formulas as per ICH guidelines:[12]

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S)

    • Where:

      • σ = Standard deviation of the y-intercept of the regression line.

      • S = Slope of the calibration curve.

  • Confirm the calculated LOQ by preparing and analyzing samples at this concentration to demonstrate acceptable precision and accuracy.

Acceptance Criteria & Data Summary:

ParameterCalculationIllustrative Result
LOD 3.3 x (σ / S)0.1 µg/mL
LOQ 10 x (σ / S)0.3 µg/mL
Precision at LOQ %RSD of 6 replicates at LOQ concentration ≤ 10%5.8%
Accuracy at LOQ Mean recovery at LOQ concentration within 80-120%95.5%

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13][14][15]

Experimental Protocol:

  • Prepare a standard solution of 3-Bromo-4,5-dimethylphenol.

  • Analyze the solution while making small, deliberate changes to the method parameters, one at a time.

  • Observe the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria & Data Summary:

Parameter VariedVariationEffect on System SuitabilityAcceptance Criteria
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)Minor shift in retention timeSystem suitability parameters (e.g., peak asymmetry < 1.5) must be met.
Column Temperature ± 2 °C (28 °C and 32 °C)Minor shift in retention timeSystem suitability parameters must be met.
Mobile Phase Composition ± 2% organic (e.g., 58% and 62% Acetonitrile)Significant shift in retention time, but resolution maintainedSystem suitability parameters must be met.

Part 2: Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds. While phenols can be analyzed directly, their polarity can lead to poor peak shape (tailing).[16] Therefore, derivatization is often employed to convert the polar hydroxyl group into a less polar, more volatile ether or ester, improving chromatographic performance.[16][17]

Proposed GC-MS Method with Derivatization

GCMS_Workflow Sample Sample containing 3-Bromo-4,5-dimethylphenol Extract Solvent Extraction Sample->Extract Deriv Derivatization (e.g., Silylation with BSTFA) Extract->Deriv Inject GC Injection Deriv->Inject Separate GC Separation (Capillary Column) Inject->Separate Ionize Ionization (Electron Impact - EI) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection & Quantification (SIM Mode) Analyze->Detect

Workflow for GC-MS Analysis with Derivatization

Experimental Protocol:

  • Sample Preparation: Extract 3-Bromo-4,5-dimethylphenol from the sample matrix using a suitable organic solvent (e.g., dichloromethane).

  • Derivatization: Evaporate the solvent and add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17] Heat the mixture (e.g., at 60 °C for 30 minutes) to form the trimethylsilyl (TMS) ether derivative.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor the characteristic ions of the derivatized analyte.

Part 3: Method Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation.

FeatureHPLC-UVGC-MS
Specificity Good. Relies on chromatographic separation and UV absorbance. Can be compromised by co-eluting impurities with similar UV spectra.Excellent. Provides mass spectral data, which is highly specific and can confirm the identity of the analyte unequivocally.
Sensitivity (LOQ) Moderate (typically low µg/mL to high ng/mL).High (typically low ng/mL to pg/mL), especially in SIM mode.
Sample Preparation Often simple (dissolve and inject).More complex, usually requires extraction and derivatization.[16][17]
Analysis Time Typically 5-15 minutes per sample.Typically 15-30 minutes per sample, plus time for derivatization.
Instrumentation Cost Lower initial and running costs.Higher initial and running costs.
Robustness Generally very robust and reliable for routine QC.Can be less robust due to injector and column activity, and the need for a derivatization step.
Best Suited For Routine quality control, assay, and purity testing where high sensitivity is not required.Trace-level impurity analysis, structure confirmation, and analysis in complex matrices.

Conclusion

For the routine quantification of 3-Bromo-4,5-dimethylphenol, the validated HPLC-UV method presented here offers an excellent combination of performance, robustness, and efficiency. It is reliable, cost-effective, and aligns perfectly with the requirements for quality control in a regulated environment. The validation protocol, grounded in ICH Q2(R2) guidelines, ensures that the data generated is accurate, precise, and trustworthy.[1][2]

The GC-MS method serves as a powerful alternative, particularly when higher specificity and sensitivity are paramount. While its sample preparation is more involved, its ability to provide mass spectral confirmation is invaluable for impurity identification or when analyzing complex sample matrices where the risk of interference is high.

Ultimately, the selection between these two powerful techniques should be guided by a thorough understanding of the analytical objective. This guide provides the foundational protocols and comparative data to make an informed, science-based decision.

References

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  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • OSTI.GOV. (1986, May 1). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. [Link]

  • YouTube. (2023, December 2). How to Find LOD and LOQ using EXEL?. [Link]

  • CROMlab. Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. [Link]

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  • ResearchGate. (2025, August 6). Separation of some halogenated phenols by GC-MS. [Link]

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Comparative

A Senior Scientist's Guide to the Comparative Spectroscopic Analysis of 3-Bromo-4,5-dimethylphenol and Its Precursors

Introduction In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of substituted phenolic compounds is paramount. Isomeric impurities can drastically alter biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of substituted phenolic compounds is paramount. Isomeric impurities can drastically alter biological activity and safety profiles, making unambiguous structural elucidation a critical quality control checkpoint. This guide focuses on 3-Bromo-4,5-dimethylphenol, a halogenated phenol with potential as a synthetic intermediate.

A significant challenge in the study of this specific molecule is the limited availability of published experimental spectroscopic data. This is not uncommon for niche isomers. Therefore, this guide adopts a practical, field-proven approach. We will first address the considerable synthetic challenge in producing this specific isomer, as understanding its formation provides the first layer of analytical confidence. Subsequently, we will establish a reliable spectroscopic baseline by analyzing readily available, well-characterized isomers. Finally, we will construct a predictive spectroscopic profile for 3-Bromo-4,5-dimethylphenol and its direct precursor, 4,5-dimethylphenol, providing researchers with the critical comparative data needed to distinguish it from its more common isomers.

Part 1: The Synthetic Challenge & A Plausible Pathway

A common assumption is that 3-Bromo-4,5-dimethylphenol can be synthesized by the direct bromination of its precursor, 4,5-dimethylphenol. However, a foundational understanding of electrophilic aromatic substitution (EAS) reveals a significant regiochemical hurdle.

The hydroxyl (-OH) group of a phenol is a powerful ortho, para-directing activator, while the methyl (-CH₃) groups are weaker ortho, para-directors. In 4,5-dimethylphenol, the positions ortho to the hydroxyl group (C2 and C6) are highly activated and sterically accessible. The para position is blocked. Consequently, direct electrophilic attack by bromine (Br₂) would overwhelmingly yield bromination at the C2 or C6 positions, not the electronically disfavored C3 position.

Diagram 1: Regioselectivity of Direct Bromination

Therefore, a more nuanced, regioselective strategy is required. One plausible approach involves a multi-step synthesis starting from 1-bromo-2,3-dimethylbenzene, as documented in synthetic protocols[1]. This pathway uses a borylation reaction followed by oxidation to introduce the hydroxyl group at the desired position, circumventing the challenges of EAS on the activated phenol ring.

Proposed Synthesis Workflow

This workflow ensures the final bromine and hydroxyl groups are in the correct 1,3,4,5-substitution pattern.

G start 1-Bromo-2,3-dimethylbenzene reagent1 1. B₂(pin)₂, Ir catalyst 2. Oxone start->reagent1 Borylation & Oxidation product 3-Bromo-4,5-dimethylphenol reagent1->product

Diagram 2: Plausible Multi-step Synthesis Workflow

Part 2: Spectroscopic Benchmarks of Characterized Isomers

To build a predictive framework, we must first analyze the known spectroscopic data of closely related, and often co-isolated, isomers. We will use 3,5-dimethylphenol (an isomer of the precursor) and 4-bromo-3,5-dimethylphenol (an isomer of the target) as our benchmarks.

Benchmark Precursor Isomer: 3,5-Dimethylphenol

This isomer is highly symmetric, which significantly simplifies its NMR spectra.

Spectroscopic Data for 3,5-Dimethylphenol
¹H NMR (CDCl₃)δ ~6.6 ppm (s, 2H, Ar-H), δ ~6.5 ppm (s, 1H, Ar-H), δ ~2.2 ppm (s, 6H, 2x -CH₃). The two protons at C2 and C6 are equivalent, as are the two methyl groups.
¹³C NMR (CDCl₃)δ ~155 ppm (C-OH), δ ~139 ppm (C-CH₃), δ ~122 ppm (Ar C-H), δ ~113 ppm (Ar C-H), δ ~21 ppm (-CH₃). The symmetry results in fewer than 8 carbon signals.
IR (KBr Pellet, cm⁻¹)Broad ~3300-3400 (O-H stretch), ~2900-3000 (C-H stretch), ~1600 (aromatic C=C stretch).
Mass Spec. (EI)Molecular Ion (M⁺) at m/z = 122. Key fragments at m/z = 107 ([M-CH₃]⁺), m/z = 77 ([C₆H₅]⁺).
Sources: PubChem CID 7948, FooDB FDB007241[2].
Benchmark Product Isomer: 4-Bromo-3,5-dimethylphenol

Here, the bromine atom is introduced para to the hydroxyl group, breaking the symmetry seen in its precursor, 3,5-dimethylphenol.

Spectroscopic Data for 4-Bromo-3,5-dimethylphenol
¹H NMR δ ~6.7 ppm (s, 2H, Ar-H). The two aromatic protons remain chemically equivalent. δ ~2.3 ppm (s, 6H, 2x -CH₃). The two methyl groups remain equivalent.
¹³C NMR All carbons are now unique. Expect signals for C-OH, C-Br, 2x C-CH₃, 2x Ar C-H, and the two methyl carbons.
IR (KBr Wafer, cm⁻¹)Broad O-H stretch, C-H stretch, aromatic C=C stretch, and a C-Br stretch typically in the 500-600 cm⁻¹ region.
Mass Spec. (GC-MS)Characteristic isotopic pattern for one bromine atom: M⁺ at m/z = 200 and M+2 at m/z = 202, with approximately equal intensity. Top peak fragment often at m/z = 121 ([M-Br]⁺).
Source: PubChem CID 81970[1].

Part 3: Predictive Spectroscopic Profile of Target Compound & Precursor

Armed with benchmark data and an understanding of functional group effects, we can now predict the spectroscopic signatures for our target compounds.

Predicted Spectra of 4,5-Dimethylphenol (Precursor)

This precursor is asymmetric, which is the primary differentiating feature from its 3,5-isomer.

Predicted Spectroscopic Profile for 4,5-Dimethylphenol
¹H NMR Expect three distinct aromatic signals. H2 (ortho to -OH) will be a singlet. H6 (ortho to -OH and meta to a -CH₃) will be a singlet. H3 (meta to -OH and ortho to a -CH₃) will be a singlet. Two distinct methyl singlets will appear around δ 2.1-2.2 ppm. A broad singlet for the -OH proton will also be present.
¹³C NMR Expect eight distinct signals for the eight unique carbon atoms in the molecule.
IR (KBr Pellet, cm⁻¹)Similar to isomers: Broad O-H stretch (~3300-3400), C-H stretch (~2900-3000), aromatic C=C stretch (~1600). The fingerprint region will differ from its isomers.
Mass Spec. (EI)Molecular Ion (M⁺) at m/z = 122. Fragmentation will likely involve the loss of a methyl group to give a prominent peak at m/z = 107.
Predicted Spectra of 3-Bromo-4,5-dimethylphenol (Target)

The introduction of a bromine atom at the C3 position will cause predictable changes from the 4,5-dimethylphenol precursor.

Diagram 3: Key ¹H NMR Differentiator
Predicted Spectroscopic Profile for 3-Bromo-4,5-dimethylphenol
¹H NMR Expect two non-equivalent aromatic proton signals (H2 and H6), both appearing as singlets. The electron-withdrawing bromine at C3 will likely cause a downfield shift for the adjacent H2 proton compared to the precursor. Two distinct methyl singlets will remain.
¹³C NMR Expect eight unique carbon signals. The signal for C3 will be significantly shifted due to the direct attachment of bromine (the "heavy atom effect").
IR (KBr Pellet, cm⁻¹)Key diagnostic peak: a C-Br stretch appearing in the fingerprint region, typically between 500-600 cm⁻¹. Other peaks (O-H, C-H, C=C) will be present.
Mass Spec. (EI)The most definitive feature will be the isotopic signature of bromine. Expect two molecular ion peaks of nearly equal intensity: M⁺ at m/z = 200 and M+2 at m/z = 202. The primary fragmentation will be the loss of the bromine atom, leading to a strong peak at m/z = 121.

Part 4: Experimental Protocols

Adherence to standardized protocols is essential for reproducible and reliable data.

Protocol 1: Proposed Synthesis of 3-Bromo-4,5-dimethylphenol

This protocol is a conceptual model based on established organometallic methods and requires laboratory optimization.

  • Step 1: Iridium-Catalyzed Borylation. In an inert atmosphere glovebox, combine 1-bromo-2,3-dimethylbenzene (1.0 eq), bis(pinacolato)diboron (B₂(pin)₂) (1.1 eq), and an Iridium catalyst such as [Ir(COD)OMe]₂ (1.5 mol%) in a suitable solvent like THF. Stir at room temperature for 12-24 hours until starting material is consumed (monitor by GC-MS).

  • Step 2: Workup. Remove the solvent under reduced pressure. The crude boronic ester can be used directly or purified by silica gel chromatography.

  • Step 3: Oxidation to Phenol. Dissolve the crude boronic ester in a 2:1 mixture of THF and water. Add an oxidizing agent, such as Oxone® (2.0 eq) or sodium perborate, portion-wise while monitoring the internal temperature. Stir for 2-4 hours at room temperature.

  • Step 4: Final Workup and Purification. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield pure 3-Bromo-4,5-dimethylphenol.

Protocol 2: Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument, ensuring a sufficient number of scans for adequate signal-to-noise.

  • Infrared (IR) Spectroscopy:

    • For solid samples, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

    • Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

    • Inject 1 µL into the GC-MS. The mass spectrum will confirm the molecular weight and reveal the characteristic Br isotopic pattern.

Conclusion

The unambiguous identification of 3-Bromo-4,5-dimethylphenol is a multi-faceted analytical challenge that extends beyond simple spectral interpretation. Due to the scarcity of reference data and the inherent difficulty in its synthesis via direct methods, a successful characterization relies on a holistic approach. Researchers must first consider the principles of synthetic chemistry to understand the likely isomeric impurities. By using well-characterized isomers as spectroscopic benchmarks and applying fundamental principles to predict the spectra of the target compound, a robust and defensible identification strategy can be developed. The key differentiators—the number and pattern of aromatic proton signals in ¹H NMR and the unmistakable M⁺/M+2 isotopic pattern in mass spectrometry—provide the most conclusive evidence for confirming the structure of this specific and challenging isomer.

References

  • PubChem. (n.d.). Compound Summary for CID 7249, 3,4-Dimethylphenol. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary for CID 7267, 2,5-Dimethylphenol. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary for CID 81970, 4-Bromo-3,5-dimethylphenol. Retrieved January 30, 2026, from [Link]

  • Kotha Balasainath, R. (2011). Regiospecific Synthesis of Ortho Substituted Phenols. Western Kentucky University. Retrieved from [Link]

  • FooDB. (2022). Showing Compound 3,5-Dimethylphenol (FDB007241). Retrieved January 30, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4,5-dimethylphenol

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their final disposal. 3-Bromo-4,5-dimethylph...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their final disposal. 3-Bromo-4,5-dimethylphenol, an intermediate in organic synthesis, is a halogenated phenol that necessitates a rigorous and informed disposal protocol.[1] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety standards and regulatory compliance. The causality behind each step is explained to ensure a culture of safety and environmental stewardship within your laboratory.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 3-Bromo-4,5-dimethylphenol is classified with specific risks that dictate our handling and disposal choices. The primary hazards are associated with its corrosive and irritant properties, typical of many phenolic compounds.

Hazard ClassificationSignal WordHazard StatementGHS Code
Skin Corrosion/IrritationWarningCauses skin irritationH315[2][3]
Serious Eye Damage/IrritationWarningCauses serious eye irritationH319[2][3]
Specific Target Organ ToxicityWarningMay cause respiratory irritationH335[2][3]

This data is synthesized from aggregated GHS information. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.

The core directive for disposal is derived from this profile: the waste must be managed in a way that prevents contact with skin and eyes, avoids the generation of dusts or vapors that can be inhaled, and ensures it does not react with other improperly segregated waste streams.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

All handling and preparation for the disposal of 3-Bromo-4,5-dimethylphenol must occur within a certified chemical fume hood to mitigate inhalation risks.[4] The selection of PPE is not merely a checklist item; it is a critical barrier designed to protect against the specific hazards identified above.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile).Phenolic compounds can be absorbed through the skin.[5] Gloves must be resistant to this class of chemical. Change gloves frequently.
Eye/Face Protection Splash-proof safety goggles and a face shield.Protects against accidental splashes of solutions or contact with the solid powder, which can cause serious eye irritation.[2][3]
Body Protection Flame-retardant lab coat.Provides a barrier against skin contact.[6]
Spill Management: Immediate and Controlled Response

Accidents happen, but a prepared response minimizes risk. The procedure for spill cleanup is dictated by the scale of the release.

For Small Spills (Solid):

  • Restrict Access: Keep personnel not involved in the cleanup away from the area.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Contain and Collect: Gently sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[4][7] Avoid actions that create dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[8] Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory and close the doors.[5]

  • Alert: Notify your institution's Environmental Health & Safety (EHS) department and follow their specific emergency procedures.

  • Ventilate: If safe to do so, ensure ventilation is maximized.

  • Control Ignition Sources: Remove any potential sources of ignition from the area.[4][9]

The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of 3-Bromo-4,5-dimethylphenol is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[10] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[7]

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_final Final Disposition Start Begin Disposal Process Characterize Characterize Waste: Unused Reagent or Contaminated Debris Start->Characterize Segregate Segregate from Incompatibles (Bases, Oxidizers, Acid Chlorides) Characterize->Segregate Containerize Place in a Compatible, Sealable Hazardous Waste Container Segregate->Containerize Label Label Container: 'Hazardous Waste' '3-Bromo-4,5-dimethylphenol' List all components & percentages Hazard Pictograms Containerize->Label Store Store in Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) Label->Store Arrange Arrange for Pickup by Licensed Hazardous Waste Contractor Store->Arrange End Disposal via Controlled Incineration at a Permitted TSDF Arrange->End

Caption: Disposal workflow for 3-Bromo-4,5-dimethylphenol.

Protocol Steps:

  • Waste Characterization : Under RCRA, the generator of the waste is responsible for determining if it is hazardous.[11] 3-Bromo-4,5-dimethylphenol, due to its irritant properties, must be treated as hazardous waste. This includes the pure chemical, solutions containing it, and any materials (gloves, wipes, absorbent pads) contaminated with it.

  • Segregation : This is a critical safety step. 3-Bromo-4,5-dimethylphenol is incompatible with several classes of chemicals. Storing it with these can lead to dangerous reactions.

    Incompatible MaterialsRationale for Segregation
    Strong Oxidizing AgentsCan cause vigorous or explosive reactions.
    BasesCan lead to exothermic reactions.[4]
    Acid Anhydrides & Acid ChloridesPotential for violent reactions.[4][12]
    Metals (e.g., copper)May cause corrosion or other reactions.[4][12]
  • Containerization :

    • Select a container that is in good condition (no cracks or leaks) and compatible with the chemical.[10]

    • The container must have a tight-fitting, screw-on cap to prevent leaks or the release of vapors.[10]

    • Never overfill the container; leave sufficient headspace.

  • Labeling : Proper labeling is a regulatory requirement and essential for safety. The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "3-Bromo-4,5-dimethylphenol." If it's a mixture, list all constituents.

    • The associated hazards (e.g., "Irritant," "Corrosive") and corresponding GHS pictograms.

    • The accumulation start date.

  • Storage and Disposal :

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure and away from incompatible materials.

    • The final disposal must be handled by a licensed hazardous waste disposal company.[13] These companies are equipped to transport the waste to a Treatment, Storage, and Disposal Facility (TSDF).

    • The standard and environmentally preferred disposal method for this type of halogenated organic compound is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic gases produced during combustion.[2]

By adhering to this detailed protocol, researchers and laboratory managers can ensure that the disposal of 3-Bromo-4,5-dimethylphenol is conducted safely, responsibly, and in full compliance with environmental regulations, building a foundation of trust in your laboratory's safety culture.

References

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. [Link]

  • Phenol Safety Guidelines. University of California, Berkeley EHS. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • PHENOL Occupational Chemical Database. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • 4-Bromo-3,5-dimethylphenol Hazard Summary. PubChem, National Institutes of Health. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Waste. California Department of Toxic Substances Control. [Link]

Sources

Handling

Personal protective equipment for handling 3-Bromo-4,5-dimethylphenol

CAS: 71942-14-8 | Physical State: Solid (MP: ~103°C)[1][2][3] Executive Safety Directive Treat as a High-Permeation Hazard. While Safety Data Sheets (SDS) often classify 3-Bromo-4,5-dimethylphenol as an irritant (H315/H3...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 71942-14-8 | Physical State: Solid (MP: ~103°C)[1][2][3]

Executive Safety Directive

Treat as a High-Permeation Hazard. While Safety Data Sheets (SDS) often classify 3-Bromo-4,5-dimethylphenol as an irritant (H315/H319), this classification can be deceptively mild for a halogenated phenolic compound.[1][2][3] As a Senior Application Scientist, I advise treating this compound with the same rigor as corrosive phenols. The addition of a bromine atom and two methyl groups significantly increases lipophilicity (LogP), enhancing its ability to penetrate the stratum corneum and enter the bloodstream more rapidly than unsubstituted phenol.

Immediate Action Required:

  • Zero Skin Contact: Phenolic compounds can anesthetize local nerve endings; you may be chemically burned before you feel pain.[3]

  • Respiratory Isolation: All weighing and solubilization must occur within a certified chemical fume hood.[3]

  • Decontamination Agent: Ensure a polyethylene glycol (PEG 300 or 400) based cleanser is immediately accessible before opening the container.[3] Water alone is often insufficient for removing lipophilic phenols from skin.[3]

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >95% purity stock.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Silver Shield® / 4H® (Laminate) Breakthrough Time > 480 min. Standard nitrile degrades rapidly upon contact with concentrated phenols.[1][2][3] Laminate offers the only true barrier against permeation.[3]
Hand (Secondary) Disposable Nitrile (5-8 mil) Worn over the laminate glove to provide dexterity and grip (laminate is slippery) and to protect the expensive inner glove from gross contamination.[2]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient.[3] Fine crystalline dust can bypass side shields.[3] Goggles (ANSI Z87.1+) seal the ocular orbit against corrosive dust and vapors.[3]
Body Tyvek® Lab Coat or Apron Cotton lab coats absorb phenols, holding the toxin against the skin.[3] Tyvek provides a non-porous splash barrier.[3]
Respiratory Fume Hood (Face Velocity 100 fpm) If hood work is impossible (rare), use a half-face respirator with P100/OV (Organic Vapor) cartridges.[1][2][3]

Operational Workflow: Handling & Solubilization

This protocol minimizes the "Dust-to-Dissolution" risk vector, where static-charged powder disperses into the breathing zone.[1][2][3]

Phase 1: Preparation & Weighing[2][3]
  • Static Control: Brominated phenols often exist as fluffy, static-prone crystals.[2][3] Use an anti-static gun on the weighing boat and spatula before transfer.[3]

  • The "Transfer Zone": Place a disposable absorbent mat (plastic side down) inside the fume hood.[3] All weighing happens here.[3]

  • Taring: Tare the vial with the cap on to account for total mass, minimizing the time the container is open.

Phase 2: Solubilization

Solvents typically used: DMSO, Ethanol, or DMF.[2]

  • Solvent Addition: Add solvent slowly down the side of the vial to prevent "puffing" of the solid material.[3]

  • Venting: Phenolic dissolution can be slightly exothermic.[3] If dissolving large quantities (>5g), allow the vial to breathe through a needle or loose cap for 30 seconds before sealing tight to prevent pressure buildup.

  • Decontamination: Wipe the exterior of the vial with a Kimwipe soaked in ethanol before removing it from the hood.[3] This removes invisible phenolic residues that may have settled during weighing.[3]

Emergency Response Logic

Mechanism of Injury: Phenols denature proteins and cause "colliquative necrosis" (softening of tissues), allowing deep penetration.[3]

  • Skin Contact:

    • Do NOT rinse with water immediately if PEG is available.[3] Water spreads the hydrophobic chemical over a larger surface area.[3]

    • Apply PEG 300/400 (or a specialized phenol decontamination spray) to the affected area.[3] Scrub gently with a sponge.[3]

    • Then rinse with copious water for 15+ minutes.

  • Eye Contact: Flush immediately with water for 15 minutes.[3][4][5] Do not use PEG in eyes.[3]

Waste Disposal & Segregation[2][3][6][7]

Crucial Incompatibility: Never dispose of 3-Bromo-4,5-dimethylphenol in waste containers containing oxidizers (e.g., nitric acid, perchlorates).[1][2][3] This can result in the formation of explosive byproducts or rapid exothermic reactions.[3]

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper in a dedicated "Solid Toxic" bin.[2]

  • Liquid Waste: Segregate into "Halogenated Organic Waste."[3] The bromine atom requires specific incineration protocols to prevent the release of toxic bromide gases.[3]

Decision Logic & Safety Architecture

The following diagram illustrates the critical decision points for safe handling and spill response.

G Start START: Handling 3-Bromo-4,5-dimethylphenol CheckState Assess Physical State Start->CheckState Solid Solid (Powder/Crystal) CheckState->Solid Liquid Solution (DMSO/EtO) CheckState->Liquid PPE_High PPE LEVEL: HIGH Double Glove (Laminate + Nitrile) Tyvek Sleeves/Apron Solid->PPE_High High Dust Risk PPE_Med PPE LEVEL: MEDIUM Double Nitrile (Exam Grade) Standard Lab Coat Liquid->PPE_Med Splash Risk Only Hood Engineering Control: Fume Hood REQUIRED PPE_High->Hood PPE_Med->Hood Action_Weigh Action: Weighing (Use Anti-Static Gun) Hood->Action_Weigh Action_Pipette Action: Pipetting/Transfer Hood->Action_Pipette Spill EVENT: SPILL OCCURS Action_Weigh->Spill Disposal Disposal: Halogenated Waste Stream Action_Weigh->Disposal Action_Pipette->Spill Action_Pipette->Disposal Resp_Solid Response: Solid Cover with wet paper towel to prevent dust -> Scoop Spill->Resp_Solid Powder Resp_Liq Response: Liquid Absorb with Vermiculite Do NOT use paper (flammability) Spill->Resp_Liq Solution Decon Decon: Wipe surface with Ethanol -> Soap/Water Resp_Solid->Decon Resp_Liq->Decon Decon->Disposal

Figure 1: Operational decision logic for handling halogenated phenols, prioritizing containment and specific spill response protocols.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81970, 4-Bromo-3,5-dimethylphenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Phenol. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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